Product packaging for 2,6,8-Trichloropurine(Cat. No.:CAS No. 2562-52-9)

2,6,8-Trichloropurine

Cat. No.: B1237924
CAS No.: 2562-52-9
M. Wt: 223.4 g/mol
InChI Key: XPTCECRKQRKFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6,8-Trichloropurine, also known as this compound, is a useful research compound. Its molecular formula is C5HCl3N4 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl3N4 B1237924 2,6,8-Trichloropurine CAS No. 2562-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trichloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCECRKQRKFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180297
Record name 2,6,8-Trichloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-52-9
Record name 2,6,8-Trichloro-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2562-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,8-Trichloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Trichloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6,8-Trichloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,8-trichloropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,6,8-Trichloropurine from Uric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,6,8-trichloropurine, a crucial intermediate in the development of various therapeutic agents, presents a significant chemical challenge. This technical guide provides a comprehensive overview of the synthetic route from the readily available starting material, uric acid. While the direct conversion is fraught with difficulties, including low yields and the formation of complex product mixtures, this document outlines a detailed, experimentally-validated protocol for the synthesis of a key intermediate, 8-chloroxanthine, from the monopotassium salt of uric acid. This guide is intended to equip researchers with the necessary knowledge to navigate the complexities of purine chlorination and to serve as a foundational resource for the development of novel purine-based therapeutics.

Introduction

Uric acid, a natural end-product of purine metabolism, represents an attractive and economical starting material for the synthesis of functionalized purine derivatives. Among these, this compound is a highly versatile building block, enabling the introduction of various nucleophiles at the 2, 6, and 8 positions of the purine core. This versatility has made it a cornerstone in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.

However, the direct chlorination of uric acid to this compound is notoriously challenging. The presence of multiple hydroxyl groups on the purine ring leads to a propensity for phosphorylation and the formation of partially chlorinated and aminated byproducts, particularly when using common chlorinating agents like phosphorus oxychloride in the presence of tertiary amines. Early attempts at this conversion using phosphorus oxychloride and dimethylaniline resulted in low yields of the desired product, with significant formation of phosphorylated and partially chlorinated derivatives of uric acid.

This guide focuses on a more controlled and higher-yielding approach: the synthesis of 8-chloroxanthine from the monopotassium salt of uric acid. This intermediate can then, in principle, be subjected to further chlorination to yield the target this compound, although this subsequent step remains a significant synthetic hurdle.

Experimental Protocol: Synthesis of 8-Chloroxanthine from Uric Acid

This section details the experimental procedure for the synthesis of 8-chloroxanthine, a critical intermediate in the pathway to this compound, starting from the monopotassium salt of uric acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
Monopotassium salt of uric acidC₅H₃KN₄O₃206.20
Phosphorus oxychloridePOCl₃153.33
Triethylamine(C₂H₅)₃N101.19
AcetoneC₃H₆O58.08
WaterH₂O18.02
Procedure
  • Reaction Setup: To 250 mL of redistilled phosphorus oxychloride, add 30 g (0.145 mol) of the monopotassium salt of uric acid.

  • Addition of Triethylamine: To the stirred suspension, add 25 g (0.247 mol) of triethylamine dropwise. The addition should be controlled to maintain a manageable reaction rate.

  • Reflux: Heat the reaction mixture to reflux and maintain for one hour.

  • Removal of Excess Reagent: After the reflux period, distill off the excess phosphorus oxychloride under reduced pressure.

  • Quenching: Carefully pour the remaining reaction mixture onto 200 g of cracked ice. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Precipitation and Filtration: Allow the mixture to stand to complete the precipitation of the crude product. Collect the precipitate by filtration.

  • Washing: Wash the collected solid sequentially with cold water and then with acetone.

  • Drying: Dry the product at 110 °C to obtain crude 8-chloroxanthine.

Quantitative Data
ParameterValue
Starting Material (Monopotassium salt of uric acid)30 g
Phosphorus oxychloride250 mL
Triethylamine25 g
Yield of crude 8-chloroxanthine23.5 g (85.5%)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 8-chloroxanthine from the monopotassium salt of uric acid.

experimental_workflow start Start reactants Mix: - Monopotassium salt of uric acid - Phosphorus oxychloride - Triethylamine start->reactants reflux Reflux for 1 hour reactants->reflux distillation Distill off excess POCl3 reflux->distillation quench Quench with ice distillation->quench filtration Filter precipitate quench->filtration wash Wash with: - Cold water - Acetone filtration->wash dry Dry at 110°C wash->dry product 8-Chloroxanthine dry->product

The Regioselective Reactivity of 2,6,8-Trichloropurine with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 2,6,8-trichloropurine with a variety of nucleophiles. This purine scaffold is a critical starting material in the synthesis of a diverse range of biologically active molecules, and understanding its substitution patterns is paramount for the efficient design and development of novel therapeutics. This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, provides quantitative data where available, outlines detailed experimental protocols for key transformations, and illustrates the underlying reaction pathways.

Core Concepts: Regioselectivity of Nucleophilic Substitution

The reactivity of the three chlorine atoms on the purine ring of this compound towards nucleophiles is not uniform. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the chloro-substituents towards nucleophilic attack. The established order of reactivity for nucleophilic substitution is:

C6 > C2 > C8

This preferential reactivity allows for a stepwise and controlled substitution, enabling the synthesis of mono-, di-, and tri-substituted purine derivatives with a high degree of regioselectivity. The substitution at the C6 position is the most facile, followed by the C2 position, with the C8 position being the least reactive towards nucleophilic attack.[1] This reactivity trend is a cornerstone of synthetic strategies involving this versatile scaffold.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions

The following tables summarize the quantitative data for the reaction of this compound and its derivatives with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophilePosition(s) SubstitutedProductReaction ConditionsYield (%)Reference
Ammonia (aq)66-Amino-2,8-dichloropurineNot specifiedNot specified[1]
Primary/Secondary Amines66-Alkylamino-2,8-dichloropurineAqueous solution for active amines; pressure for less reactive aminesNot specified[1]
Various Alkylamines4 (on a dichloropyrimidine precursor)N4-Alkyl-6-chloro-pyrimidine-2,5-diamineNot specifiedNot specified[2]
Ammonia (in MeOH)6 and 22,6-Diamino-8-chloropurineSteel pressure vessel, 90°C, 36hNot specified[3]

Table 2: Reaction of Chloropurines with Oxygen Nucleophiles

Starting MaterialNucleophilePosition(s) SubstitutedProductReaction ConditionsYield (%)Reference
2,6-DichloropurineSodium Ethoxide66-Ethoxy-2-chloropurineNot specified87%[3]
6-Chloro-2-fluoropurineCyclohexylmethanol / NaH66-Cyclohexylmethoxy-2-fluoropurineTHF, rt for 2h then reflux for 1hGood[4]
2-Amino-6-chloropurine derivativeVarious Alcohols / NaH66-Alkoxy-2-aminopurine derivativesDioxane, 90°C, 18hNot specified[2]

Table 3: Reaction of Chloropurines with Sulfur Nucleophiles

Starting MaterialNucleophilePosition(s) SubstitutedProductReaction ConditionsYield (%)Reference
6-ChloropurineThiourea66-MercaptopurineNot specifiedGood[5]
Halogenated aromatic compoundsSodium Hydrosulfide (NaHS)Not specifiedThiophenol derivativesNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic substitution of chlorinated purines.

Protocol 1: Synthesis of 6-Cyclohexylmethoxy-2-fluoro-purine[4]

Materials:

  • 6-Chloro-2-fluoropurine

  • Cyclohexylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid

  • Water

Procedure:

  • To a suspension of sodium hydride (3.0 eq) in anhydrous THF under an inert atmosphere (N2), add cyclohexylmethanol (2.5 eq) dropwise. Caution: Hydrogen gas is evolved.

  • Stir the mixture for 1 hour at room temperature.

  • Add a solution of 6-chloro-2-fluoropurine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Heat the reaction mixture at reflux for 1 hour, monitoring for completion by TLC.

  • Cool the reaction and quench with water (2 mL).

  • Neutralize the mixture with acetic acid.

  • Concentrate the mixture in vacuo and purify the residue via column chromatography.

Protocol 2: General Procedure for the Synthesis of 2,6-Diamino-Substituted Purines from 2,6-Dichloropurine[5]

Note: This is a general description of a two-step process. Specific conditions may vary depending on the amine used.

Step 1: Selective Substitution at the C6 Position

  • Dissolve 2,6-dichloropurine in a suitable solvent.

  • Add the first amine nucleophile. For highly reactive amines, an aqueous solution at room temperature may be sufficient.

  • For less reactive amines, the reaction may require heating in a sealed vessel under pressure.

  • Monitor the reaction until the selective formation of the 6-amino-2-chloropurine derivative is observed.

  • Isolate and purify the intermediate product.

Step 2: Substitution at the C2 Position

  • Dissolve the 6-amino-2-chloropurine derivative in a suitable solvent.

  • Add the second amine nucleophile.

  • The conditions for the second substitution may be more forcing than the first, potentially requiring higher temperatures or longer reaction times.

  • Monitor the reaction for the formation of the 2,6-diamino-purine product.

  • Isolate and purify the final product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

G Stepwise Nucleophilic Substitution of this compound TCP This compound P1 6-Substituted-2,8-dichloropurine TCP->P1 C6 Substitution (Most reactive) Nu1 Nucleophile 1 (e.g., R-NH2) P2 2,6-Disubstituted-8-chloropurine P1->P2 C2 Substitution Nu2 Nucleophile 2 (e.g., R'-NH2) P3 2,6,8-Trisubstituted purine P2->P3 C8 Substitution (Least reactive) Nu3 Nucleophile 3 (e.g., R''-NH2)

Caption: Stepwise substitution of this compound.

G Experimental Workflow for 6-Alkoxy-2-fluoropurine Synthesis cluster_prep Alkoxide Preparation cluster_reaction SNAг Reaction cluster_workup Workup and Purification NaH NaH in THF Alkoxide Sodium Cyclohexylmethoxide NaH->Alkoxide Alcohol Cyclohexylmethanol Alcohol->Alkoxide ReactionMix Reaction Mixture Alkoxide->ReactionMix Chloropurine 6-Chloro-2-fluoropurine Chloropurine->ReactionMix Heat Reflux ReactionMix->Heat Product 6-Cyclohexylmethoxy-2-fluoropurine Heat->Product Quench Quench with H2O Product->Quench Neutralize Neutralize with AcOH Quench->Neutralize Purify Column Chromatography Neutralize->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for 6-alkoxy-2-fluoropurine synthesis.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug development. Its predictable, stepwise reactivity with a wide array of nucleophiles allows for the controlled and regioselective synthesis of diverse purine libraries. The preferential substitution at the C6 position, followed by C2 and then C8, provides a clear strategic advantage in the design of complex molecular architectures. While this guide provides a solid foundation, further research into the quantitative aspects of these reactions with a broader scope of nucleophiles and the exploration of catalytic methods for enhancing reactivity and selectivity at the less reactive positions will continue to expand the synthetic utility of this important scaffold.

References

2,6,8-Trichloropurine: A Versatile Precursor for the Development of Novel Purine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,6,8-Trichloropurine is a highly reactive and versatile synthetic intermediate that serves as a crucial starting material for the creation of a diverse array of substituted purine analogs. Its three chlorine atoms, positioned at the 2, 6, and 8 positions of the purine ring, exhibit differential reactivity, allowing for selective and sequential nucleophilic substitution. This property makes it an ideal scaffold for the combinatorial synthesis of novel compounds with potential therapeutic applications, particularly as purine antagonists in the field of oncology. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of purine antagonists derived from this compound, supported by experimental protocols and quantitative data.

Synthetic Strategies and Methodologies

The synthesis of purine antagonists from this compound primarily relies on nucleophilic aromatic substitution reactions. The reactivity of the chlorine atoms generally follows the order C6 > C2 > C8, enabling a controlled, stepwise introduction of various functional groups.

A common synthetic approach involves the initial reaction of this compound with a primary or secondary amine. This reaction typically occurs at the most reactive C6 position. Subsequent reactions with other nucleophiles can then be directed to the C2 and C8 positions by adjusting reaction conditions such as temperature and the nature of the nucleophile.

Experimental Protocol: Synthesis of 6,8,9-Trisubstituted Purine Analogs

This protocol details a representative synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, highlighting the stepwise functionalization of the purine core.[1]

Step 1: Synthesis of 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine

  • A solution of 4,6-dichloro-5-nitropyrimidine is reduced in the presence of tin(II) chloride (SnCl2) in an anhydrous medium to yield 4,6-dichloropyrimidine-5-amine.

  • To a solution of 4,6-dichloropyrimidine-5-amine (1.0 g, 6.09 mmol) in methanol, cyclopentylamine (2.38 g, 28.08 mmol) is added.

  • The mixture is heated in a sealed tube at 125 °C for 6 hours.

  • The reaction mixture is then concentrated under vacuum.

  • The crude product is purified using silica gel column chromatography (10:1 CH2Cl2:MeOH) to yield 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine as a light-yellow solid (1.15 g, 89% yield).

Step 2: Synthesis of 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine

  • To a solution of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine (4.70 mmol) in 10 mL of DMF, 4-phenoxybenzaldehyde (9.40 mmol) and p-toluenesulfonic acid (0.17 g, 0.94 mmol) are sequentially added.

  • The mixture is stirred overnight at 80 °C.

  • Upon completion, the reaction mixture is concentrated under vacuum.

  • The mixture is quenched with an aqueous saturated solution of NH4Cl, and the aqueous phase is extracted with dichloromethane (DCM).

  • The combined organic layers are dried over Na2SO4 and concentrated under vacuum to yield the product.

Step 3: General Procedure for the Synthesis of 6,8,9-Trisubstituted Purine Analogs

  • To a solution of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (1 equivalent) in ethanol, the desired substituted piperazine (1.2 equivalents) and triethylamine (Et3N) (2 equivalents) are added.

  • The reaction mixture is heated under reflux for the appropriate time.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the final 6,8,9-trisubstituted purine derivatives.

Below is a visual representation of a generalized synthetic workflow for creating trisubstituted purines.

Synthesis_Workflow This compound This compound Intermediate_1 6-Substituted-2,8-dichloropurine This compound->Intermediate_1 Nucleophile 1 (e.g., Amine) Intermediate_2 2,6-Disubstituted-8-chloropurine Intermediate_1->Intermediate_2 Nucleophile 2 Final_Product 2,6,8-Trisubstituted Purine Intermediate_2->Final_Product Nucleophile 3

Generalized synthetic workflow for trisubstituted purines.

Mechanism of Action: Targeting Cyclin-Dependent Kinases

Many purine analogs derived from this compound exert their anticancer effects by acting as inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[3][4] In many cancers, CDKs are aberrantly activated, leading to uncontrolled cell proliferation.[3] By inhibiting CDKs, these purine antagonists can halt the cell cycle and induce apoptosis (programmed cell death).

The general mechanism involves the purine analog binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of its substrate proteins, such as the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1/S phase transition and subsequent DNA replication.

The following diagram illustrates the CDK signaling pathway and the point of inhibition by purine antagonists.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Growth_Factors Growth Factors Growth_Factors->CyclinD_CDK46 Purine_Antagonist This compound Derivative Purine_Antagonist->CyclinD_CDK46 Inhibits Purine_Antagonist->CyclinE_CDK2 Inhibits

Inhibition of the CDK signaling pathway by purine antagonists.

Quantitative Biological Activity

The efficacy of purine antagonists derived from this compound is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Lower IC50 values indicate greater potency.

The table below summarizes the cytotoxic activity of a series of 6,8,9-trisubstituted purine analogs against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with 5-Fluorouracil (5-FU) and Fludarabine included as clinical reference drugs.[1]

CompoundRIC50 (μM) vs. Huh7IC50 (μM) vs. HCT116IC50 (μM) vs. MCF7
5 H17.9 ± 1.34.8 ± 0.612.1 ± 1.1
6 4-CH314.2 ± 0.54.1 ± 0.310.3 ± 0.8
7 4-OCH323.6 ± 2.16.5 ± 0.919.5 ± 1.0
8 4-FNI17.6 ± 5.3NI
9 4-ClNI48.2 ± 9.6NI
10 3,4-diClNININI
5-FU -30.6 ± 1.84.1 ± 0.33.5 ± 0.7
Fludarabine -28.4 ± 19.28.0 ± 3.415.2 ± 0.1
NI: No Inhibition observed at the tested concentrations.

As shown in the table, compounds 5 and 6 exhibited promising cytotoxic activity against the Huh7 liver cancer cell line, with IC50 values lower than those of the clinically used drugs 5-FU and Fludarabine.[1]

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry for the development of novel purine antagonists. Its unique reactivity profile allows for the systematic and efficient synthesis of diverse libraries of substituted purines. The resulting compounds have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of cyclin-dependent kinases and the subsequent disruption of the cell cycle. Further exploration and optimization of derivatives from this versatile precursor hold considerable promise for the discovery of next-generation cancer therapeutics.

References

The Solubility of 2,6,8-Trichloropurine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2,6,8-trichloropurine, a key intermediate in the synthesis of various biologically active purine derivatives. Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this document focuses on its known physicochemical properties and provides a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide an initial indication of its likely solubility behavior in different types of organic solvents.

PropertyValueSource
Molecular Formula C₅HCl₃N₄PubChem
Molecular Weight 223.45 g/mol Cheméo[1]
Appearance White to yellow solidAmerican Elements
logP (Octanol/Water Partition Coefficient) 1.831 (Calculated)Cheméo[1]
Water Solubility (logS) -3.85 (Calculated, in mol/L)Cheméo[1]
Boiling Point 281.8 °C at 760 mmHg (Predicted)American Elements

The positive logP value suggests that this compound is likely to be more soluble in nonpolar organic solvents than in water. The calculated low water solubility further supports this prediction.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, chloroform, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed for a set time.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the solubility.

3. Data Analysis:

  • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of organic solvent A->B C Equilibrate at constant temperature with shaking B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV or UV-Vis G->H I Quantify using calibration curve H->I J Calculate Solubility (g/L, mol/L) I->J

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

2,6,8-Trichloropurine CAS number 2562-52-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,6,8-Trichloropurine (CAS 2562-52-9)

Abstract

This compound (CAS No. 2562-52-9) is a pivotal heterocyclic aromatic organic compound, serving as a highly versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a purine core with three reactive chlorine atoms, allows for strategic and selective functionalization, making it a foundational building block for diverse libraries of purine derivatives. These derivatives have shown significant potential as anticancer and antiviral agents.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, established synthesis protocols, key chemical reactions, analytical methodologies, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to yellow solid.[3] Its structure consists of a fused pyrimidine and imidazole ring system, characteristic of purines. The three chlorine substituents are the key to its chemical reactivity.

Table 1: Chemical Identifiers and Descriptors

Property Value Source(s)
CAS Number 2562-52-9 [4][5][6]
Molecular Formula C₅HCl₃N₄ [4][5][6]
Molecular Weight 223.45 g/mol [5][7]
IUPAC Name 2,6,8-trichloro-7H-purine [3]
Synonyms 2,6,8-Trichloro-7H-purine, NSC 23718 [4]
InChI Key XPTCECRKQRKFLH-UHFFFAOYSA-N [4][5]

| Canonical SMILES | Clc1nc(Cl)c2[nH]c(Cl)nc2n1 |[5] |

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White to yellow solid [3]
Boiling Point 281.8 °C at 760 mmHg [3]
Density 1.217 g/cm³ [3]
LogP (Octanol/Water) 1.831 [5]
Water Solubility (log₁₀WS) -3.85 mol/L [5]

| pKa | 2.20 ± 0.20 (Predicted) |[8] |

Synthesis and Manufacturing

The synthesis of this compound is a key process for its use in further chemical transformations. The foundational method dates back to the pioneering work of Emil Fischer, who first synthesized purine from uric acid.

Historical Synthesis from Uric Acid

The classical synthesis involves the chlorination of uric acid, a readily available starting material. German chemist Emil Fischer first demonstrated this pathway in the late 19th century.[9] The process uses a strong chlorinating agent to replace the hydroxyl groups of uric acid with chlorine atoms.

G UricAcid Uric Acid PCl5 Phosphorus Pentachloride (PCl₅) UricAcid->PCl5 TCP This compound PCl5->TCP Chlorination

Caption: Fischer synthesis of this compound from uric acid.

Experimental Protocol 1: Synthesis from Uric Acid

This protocol is based on the historical method described by Emil Fischer.[9] Modern adaptations may vary in terms of solvent and purification techniques.

  • Reaction Setup: In a reaction vessel suitable for corrosive reagents, carefully mix uric acid with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically performed in excess phosphorus oxychloride (POCl₃) which can act as a solvent.

  • Chlorination: Heat the mixture under reflux. The reaction temperature and time must be carefully controlled to ensure complete conversion.

  • Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then cautiously treated with crushed ice or cold water to hydrolyze any remaining phosphorus halides.

  • Isolation: The crude this compound precipitates from the aqueous solution.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the high reactivity of its three chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the sequential and regioselective introduction of various functional groups at the C2, C6, and C8 positions, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.[1][10]

Derivatives synthesized from this precursor are being investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many substituted purines function as kinase inhibitors or antimetabolites that disrupt DNA synthesis in cancer cells.[2][11][12]

  • Antiviral Drugs: Modified purine nucleosides can inhibit viral replication by acting as chain terminators or enzyme inhibitors.[2][10]

In addition to its role as a synthetic intermediate, this compound has demonstrated a specific biological activity by inhibiting halogenation during the biosynthesis of chlortetracycline in Streptomyces aureofaciens.[13][14]

G cluster_0 Derivatization Pathways TCP This compound Deriv1 C6-Substituted Product TCP->Deriv1 SₙAr at C6 Nu1 Nucleophile 1 (e.g., R-NH₂) Nu1->Deriv1 Nu2 Nucleophile 2 (e.g., R-OH) Deriv2 C2,C6-Disubstituted Product Nu2->Deriv2 Nu3 Nucleophile 3 (e.g., R-SH) Deriv3 C2,C6,C8-Trisubstituted Product Nu3->Deriv3 Deriv1->Deriv2 SₙAr at C2 Deriv2->Deriv3 SₙAr at C8

Caption: Nucleophilic substitution pathways for this compound.

Analytical Methodologies

Quality control and characterization of this compound are essential. High-performance liquid chromatography (HPLC) is a common method for assessing purity, while spectroscopic techniques are used for structural confirmation.

Analysis by Reverse-Phase HPLC

A reverse-phase HPLC method can be used to determine the purity of this compound.[4] The method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Experimental Protocol 2: RP-HPLC Analysis
  • Column: Newcrom R1 reverse-phase column.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid modifier.[4]

    • For standard UV detection: Phosphoric acid is used.

    • For Mass Spectrometry (MS) compatible applications: Formic acid should be used instead of phosphoric acid.[4]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Injection: Inject a defined volume of the sample solution into the HPLC system.

  • Detection: Monitor the column eluent using a UV detector at an appropriate wavelength or a mass spectrometer.

  • Quantification: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

G cluster_workflow Analytical Workflow Sample Sample of This compound Preparation Dissolve in Mobile Phase Sample->Preparation Injection HPLC Injection Preparation->Injection Separation RP-HPLC Column (e.g., Newcrom R1) Injection->Separation Detection UV or MS Detection Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Type Code Statement
Hazard H302 Harmful if swallowed.[13]
H315 Causes skin irritation.[13]
H319 Causes serious eye irritation.[13]
H335 May cause respiratory irritation.[13]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[13]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[13]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. The material is sensitive to light and moisture and should be stored under an inert atmosphere.

  • First Aid: In case of inhalation, move to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity provides a robust platform for the development of novel purine-based compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for researchers aiming to leverage this versatile building block in the pursuit of new drug candidates. This guide has consolidated the essential technical information to support such endeavors.

References

physical and chemical properties of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 2,6,8-trichloropurine, a key intermediate in the synthesis of a wide range of biologically active purine derivatives.

Core Physical and Chemical Properties

This compound is a synthetically versatile scaffold used in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.[1] Its utility stems from the three chlorine atoms that can be selectively substituted.[2] The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2562-52-9[3][4][5]
Molecular Formula C₅HCl₃N₄[3][5][6][7]
Molecular Weight 223.45 g/mol [5][6][8]
Appearance White to yellow solid[4]
Boiling Point 281.8 °C at 760 mmHg (Predicted)[4]
Density 2.17 ± 0.1 g/cm³ (Predicted)[5]
LogP (Octanol/Water Partition Coefficient) 1.78 - 2.4[6][9]
Storage Temperature 2-8°C[5]
Synonyms 2,6,8-Trichloro-9H-purine, 2,6,8-Trichloro-1H-purine, NSC 23718[3][4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of uric acid, a readily available starting material. The Traube and Fischer synthesis methods are foundational in purine chemistry.[10][11]

A prevalent method for synthesizing this compound involves the reaction of uric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst.

Experimental Protocol:

  • Mixing Reagents: In a reaction vessel equipped for reflux and protection from moisture, uric acid is suspended in an excess of phosphorus oxychloride.

  • Addition of Catalyst: A catalytic amount of N,N-dimethylaniline is added to the suspension.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice.

  • Isolation: The crude this compound precipitates as a solid and is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

G UricAcid Uric Acid Reagents POCl₃, N,N-dimethylaniline UricAcid->Reagents Suspend Reflux Heat / Reflux Reagents->Reflux React Quench Quench with Ice Water Reflux->Quench Cool & Quench Product This compound Quench->Product Precipitate & Isolate

Caption: General workflow for the synthesis of this compound.

Characterization of this compound typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for purity analysis.[9]

  • Column: Newcrom R1 or equivalent C18 column.[9]

  • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[9]

  • Detection: UV detection at a wavelength of approximately 265 nm.[12]

Spectroscopic Methods:

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can confirm the molecular weight (m/z for [M]+ ≈ 222, 224, 226 based on chlorine isotopes).[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the purine ring system.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a signal for the N-H proton, while ¹³C NMR will display signals for the carbon atoms of the purine core.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SₙAr) reactions, which allows for the stepwise functionalization of the purine core.

The three chlorine atoms on the purine ring exhibit different reactivities towards nucleophiles. This differential reactivity is crucial for the selective synthesis of polysubstituted purine derivatives. The generally accepted order of reactivity for nucleophilic displacement is:

C6 > C2 > C8 [2]

This selectivity allows for the controlled, stepwise introduction of different functional groups. For example, reacting this compound with one equivalent of an amine at a lower temperature will preferentially substitute the chlorine at the C6 position.[2][15] Subsequent reactions with different nucleophiles under more forcing conditions can then target the C2 and, finally, the C8 positions.[2]

G TCP This compound C6_Sub 6-Substituted-2,8-dichloropurine TCP->C6_Sub Nu-1 (mild conditions) C26_Sub 2,6-Disubstituted-8-chloropurine C6_Sub->C26_Sub Nu-2 (moderate conditions) C268_Sub 2,6,8-Trisubstituted purine C26_Sub->C268_Sub Nu-3 (harsh conditions)

Caption: Stepwise nucleophilic substitution pathway of this compound.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), have significantly expanded the synthetic utility of this compound.[1] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, alkenyl, and alkynyl groups at specific positions on the purine core.[1][16] This has been instrumental in creating large libraries of novel purine analogues for drug discovery.[1]

The purine scaffold is a "privileged structure" in medicinal chemistry due to its presence in essential biomolecules like ATP and GTP.[1] Derivatives synthesized from this compound are widely investigated as:

  • Kinase Inhibitors: By mimicking the ATP structure, these compounds can act as competitive inhibitors for various kinases, which are key targets in cancer therapy.[1]

  • Anticancer and Antiviral Agents: As purine antagonists, these molecules can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells and viruses.[1]

Safety and Handling

This compound is considered a hazardous substance.

  • Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[17]

  • Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[17][18] Avoid breathing dust.[17] Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][18] The material may be light and moisture-sensitive.[17]

Users must consult the full Safety Data Sheet (SDS) before handling this compound.[17]

References

The Strategic Utility of 2,6,8-Trichloropurine in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trichloropurine is a versatile and highly reactive synthetic intermediate that serves as a cornerstone in the construction of a diverse array of substituted purine derivatives. Its three distinct chlorine atoms, each exhibiting differential reactivity, allow for a stepwise and regioselective introduction of various functional groups at the C2, C6, and C8 positions of the purine core. This strategic handle on substitution patterns has made this compound an invaluable tool in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other biologically active molecules. This technical guide provides an in-depth overview of the synthesis of this compound, its reactivity profile, and its application as a key building block in the synthesis of complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the chlorination of uric acid. This transformation is typically achieved by heating uric acid with an excess of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger.

Synthesis_of_2_6_8_Trichloropurine UricAcid Uric Acid TCP This compound UricAcid->TCP Heat Reagents POCl₃, N,N-Dimethylaniline Reagents->TCP

Caption: Synthesis of this compound from Uric Acid.

Experimental Protocol: Synthesis of this compound from Uric Acid

A detailed experimental protocol for the synthesis of this compound is presented below.

StepProcedureReagents & ConditionsExpected Yield
1A mixture of uric acid, phosphorus oxychloride, and N,N-dimethylaniline is prepared in a reaction vessel equipped with a reflux condenser.Uric Acid (1 eq), Phosphorus oxychloride (excess), N,N-Dimethylaniline (catalytic amount)-
2The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).Reflux, 4-6 hours-
3After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.--
4The residue is cautiously quenched with crushed ice and water.--
5The resulting precipitate is collected by filtration, washed with cold water, and dried to afford crude this compound.--
6The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).-70-80%

Regioselective Nucleophilic Substitution Reactions

The key to the synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms towards nucleophilic substitution. The general order of reactivity is C6 > C2 > C8. This allows for a stepwise and controlled introduction of different substituents.

Sequential_Substitution TCP This compound C6_Substituted 6-Substituted-2,8-dichloropurine TCP->C6_Substituted Nu1 (mild conditions) C2_C6_Disubstituted 2,6-Disubstituted-8-chloropurine C6_Substituted->C2_C6_Disubstituted Nu2 (moderate conditions) Trisubstituted 2,6,8-Trisubstituted Purine C2_C6_Disubstituted->Trisubstituted Nu3 (forcing conditions)

Caption: Stepwise Nucleophilic Substitution of this compound.

Experimental Protocols for Sequential Substitution

The following tables provide representative experimental conditions for the regioselective substitution of this compound.

Table 1: Substitution at the C6-Position

Nucleophile (Nu1)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
BenzylamineEthanolReflux2-46-(Benzylamino)-2,8-dichloropurine85-95
Sodium MethoxideMethanolRoom Temp1-26-Methoxy-2,8-dichloropurine90-98
AnilineIsopropanolReflux6-86-(Phenylamino)-2,8-dichloropurine80-90

Table 2: Substitution at the C2-Position of 6-Substituted-2,8-dichloropurines

Starting MaterialNucleophile (Nu2)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
6-(Benzylamino)-2,8-dichloropurineIsopropylamineDioxane100-12012-186-(Benzylamino)-2-(isopropylamino)-8-chloropurine70-85
6-Methoxy-2,8-dichloropurineAmmonia (in Ethanol)Sealed Tube, 120242-Amino-6-methoxy-8-chloropurine60-75

Table 3: Substitution at the C8-Position of 2,6-Disubstituted-8-chloropurines

Starting MaterialNucleophile (Nu3)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
6-(Benzylamino)-2-(isopropylamino)-8-chloropurineSodium AzideDMF150248-Azido-6-(benzylamino)-2-(isopropylamino)purine50-65
2-Amino-6-methoxy-8-chloropurineHydrazineEthanolReflux128-Hydrazino-2-amino-6-methoxypurine55-70

Application in the Synthesis of Bioactive Molecules: The Case of Roscovitine Analogs

This compound is a valuable precursor for the synthesis of various kinase inhibitors. For instance, analogs of (R)-Roscovitine, a potent inhibitor of cyclin-dependent kinases (CDKs), can be synthesized starting from this compound. The synthesis of Roscovitine itself typically starts from 2,6-dichloropurine, but the trichloro-analog provides a handle for further diversification at the C8 position.[1]

Roscovitine_Analog_Synthesis TCP This compound Step1 1. (R)-2-Aminobutan-1-ol (C6 Substitution) TCP->Step1 Intermediate1 6-((R)-1-hydroxybutan-2-yl)amino- 2,8-dichloropurine Step1->Intermediate1 Step2 2. Benzylamine (C2 Substitution) Intermediate1->Step2 Intermediate2 2-(Benzylamino)-6-((R)-1-hydroxybutan-2-yl)amino- 8-chloropurine Step2->Intermediate2 Step3 3. R-Nu (C8 Substitution) Intermediate2->Step3 Roscovitine_Analog Roscovitine Analog Step3->Roscovitine_Analog

Caption: Synthetic workflow for Roscovitine analogs from this compound.

This sequential substitution strategy allows for the creation of libraries of Roscovitine analogs with diverse functionalities at the C2, C6, and C8 positions, facilitating structure-activity relationship (SAR) studies and the optimization of inhibitory potency and selectivity.

This compound is a powerful and versatile intermediate in organic synthesis, offering a strategic and controlled pathway to a wide range of polysubstituted purine derivatives. Its predictable regioselectivity in nucleophilic substitution reactions makes it an indispensable tool for the construction of complex molecules with significant biological activity. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and efficient synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,6,8-Trichloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6,8-trichloropurine and its derivatives, crucial scaffolds in the development of novel therapeutics. This document details the core synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the preparation of these versatile compounds. The logical workflows for the synthesis and derivatization are also visualized to aid in experimental design and implementation.

Core Synthesis: Preparation of this compound

The foundational starting material, this compound, is most commonly synthesized from the readily available and inexpensive uric acid. The chlorination is typically achieved using a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol: Synthesis of this compound from Uric Acid

This protocol is adapted from established literature procedures.

Materials:

  • Uric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Diethylaniline

  • Ice

  • Water

  • Suitable solvent for washing (e.g., cold water, carbon tetrachloride)

Procedure:

  • In a flask equipped with a reflux condenser, combine uric acid, a slight excess of phosphorus pentachloride, and a larger volume of phosphorus oxychloride.

  • Add N,N-diethylaniline as a catalyst.

  • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

  • After the reaction is complete, allow the mixture to cool slightly and pour it cautiously onto crushed ice to decompose the excess phosphorus halides.

  • The crude this compound will precipitate from the aqueous solution.

  • Collect the solid product by filtration and wash it thoroughly with cold water to remove any remaining acids.

  • The product can be further purified by recrystallization from a suitable solvent or by sublimation.

Derivatization of this compound: A Versatile Scaffold

This compound is a versatile building block for the synthesis of a wide array of trisubstituted purine derivatives. The three chlorine atoms exhibit differential reactivity, allowing for regioselective substitution. Generally, the chlorine at the C6 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 and then the C8 positions. This differential reactivity is key to the strategic synthesis of complex purine analogues.

Regioselective Nucleophilic Aromatic Substitution

The most common derivatization strategy involves the sequential displacement of the chloro groups with various nucleophiles, such as amines, thiols, and alkoxides. The reaction conditions can be tuned to favor substitution at a specific position.

General Workflow for Sequential Amination:

workflow TCP This compound Intermediate1 6-Amino-2,8-dichloropurine TCP->Intermediate1 C6 Substitution Amine1 Primary/Secondary Amine (1 eq.) Low Temperature Intermediate2 2,6-Diamino-8-chloropurine Intermediate1->Intermediate2 C2 Substitution Amine2 Primary/Secondary Amine (excess) Higher Temperature Final_Product 2,6,8-Triaminopurine Derivative Intermediate2->Final_Product C8 Substitution Amine3 Primary/Secondary Amine (excess) Harsh Conditions

Caption: Sequential amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing carbon-carbon bonds at the 2, 6, and 8 positions of the purine ring. These reactions offer a broad scope for the introduction of aryl, heteroaryl, and vinyl substituents.

General Suzuki-Miyaura Coupling Workflow:

workflow start This compound Derivative reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->reaction product Aryl-substituted Purine Derivative reaction->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various this compound derivatives.

Synthesis Yields of Substituted Purine Derivatives
Starting MaterialReagents and ConditionsProductYield (%)
4,6-Dichloro-5-nitropyrimidine1. SnCl₂·2H₂O, EtOH, reflux, 2h5-Amino-4,6-dichloropyrimidine98
5-Amino-4,6-dichloropyrimidineCyclopentylamine, EtOH, sealed tube, 125°C, 6h6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine89
6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine4-Phenoxybenzaldehyde, p-TsOH, DMF, 80°C, overnight6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine-
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineSubstituted piperazines, Et₃N, EtOH6,8,9-Trisubstituted purine analogues91-95
Biological Activity of Trisubstituted Purine Derivatives
CompoundCell LineIC₅₀ (µM)
Compound 5 (a 6,8,9-trisubstituted purine)Huh7 (Liver Cancer)17.9
Compound 6 (a 6,8,9-trisubstituted purine)Huh7 (Liver Cancer)14.2
5-Fluorouracil (Control)Huh7 (Liver Cancer)30.6
Fludarabine (Control)Huh7 (Liver Cancer)28.4

Detailed Experimental Protocols for Derivatization

General Procedure for the Synthesis of 6,8,9-Trisubstituted Purine Analogues

This protocol describes the final step in a multi-step synthesis starting from 4,6-dichloro-5-nitropyrimidine.

Materials:

  • 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine

  • Substituted piperazine (1.1 equivalents)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine in ethanol.

  • Add the substituted piperazine and triethylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Chloropurines

This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloropurine with a boronic acid.

Materials:

  • Chloropurine derivative (e.g., 9-benzyl-6-chloropurine)

  • Arylboronic acid (1.5 equivalents)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (2.5-5 mol%)

  • Potassium carbonate (K₂CO₃)

  • Toluene or DME/Water

Procedure (Anhydrous Conditions):

  • In an argon-purged flask, combine the chloropurine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add anhydrous toluene via a septum.

  • Stir the mixture under argon at 100°C until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent and purify the residue by silica gel chromatography.

Signaling Pathway and Logical Relationships

The development of purine derivatives as therapeutic agents often targets specific cellular signaling pathways. For instance, many substituted purines are designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Simplified Cell Cycle Regulation and CDK Inhibition Pathway:

G1 cluster_0 G1 Phase cluster_1 Drug Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb inhibits inhibition E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Purine Derivative Purine Derivative Purine Derivative->CDK4/6 inhibits

Caption: Inhibition of the G1/S transition by a purine-based CDK4/6 inhibitor.

An In-depth Technical Guide to the Electrophilic Sites of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,8-Trichloropurine is a versatile precursor in the synthesis of a wide array of biologically active molecules. Its three chlorine substituents offer distinct electrophilic sites for sequential and regioselective functionalization. This technical guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing the hierarchy of its reactive centers, methodologies for their selective modification, and experimental protocols for the synthesis of polysubstituted purine derivatives. The strategic manipulation of these electrophilic sites is crucial for the development of novel therapeutic agents and molecular probes.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules such as nucleosides, nucleotides, and coenzymes. Substituted purines exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key building block in the synthesis of diverse purine derivatives due to the differential reactivity of its three chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Understanding the electrophilic nature of the C2, C6, and C8 positions is paramount for the rational design and synthesis of novel, selectively functionalized purine analogues.

Electrophilic Sites and Reactivity

The carbon atoms C2, C6, and C8 of the purine ring in this compound are electron-deficient and thus electrophilic, making them susceptible to attack by nucleophiles. The reactivity of these sites is not uniform, allowing for a stepwise and controlled substitution of the chlorine atoms.

The generally accepted order of reactivity for nucleophilic displacement on the this compound scaffold is:

C6 > C2 > C8

This hierarchy is attributed to the electronic effects within the purine ring system. The C6 position is the most electrophilic and therefore the most reactive towards nucleophilic attack. Consequently, reaction with a single equivalent of a nucleophile under mild conditions will predominantly result in substitution at the C6 position.

The substitution at the C2 position typically requires more forcing conditions, such as higher temperatures, than the C6 position. Finally, the C8 position is the least reactive of the three, and its substitution often necessitates even harsher reaction conditions. This differential reactivity is a powerful tool for the regioselective synthesis of di- and tri-substituted purine derivatives. For instance, treating this compound with one equivalent of an amine at a low temperature will preferentially yield the 6-amino-2,8-dichloropurine derivative.[1] A subsequent reaction with a different nucleophile at an elevated temperature can then be used to target the C2 position.

The nature of the nucleophile, solvent, and reaction temperature are critical parameters that can be modulated to control the selectivity of the substitution reactions.[1] For highly reactive amines, stepwise amination can be achieved using aqueous solutions, while less reactive amines may require the use of pressure equipment for complete substitution.[1]

Electrophilic_Sites cluster_reactivity Order of Nucleophilic Substitution Purine C6-Cl This compound C2-Cl C8-Cl C6_Sub C6 Substituted (Most Reactive) Purine:c6->C6_Sub 1. Mild Conditions (e.g., 1 eq. Nu, low T) C2_Sub C2 Substituted (Intermediate Reactivity) C6_Sub->C2_Sub 2. Harsher Conditions (e.g., higher T) C8_Sub C8 Substituted (Least Reactive) C2_Sub->C8_Sub 3. Harshest Conditions

Figure 1: Reactivity hierarchy of the electrophilic sites of this compound.

Quantitative Data on Regioselective Substitution

Target PositionNucleophileReagents/SolventTemperatureObservationsReference
C6 AminesAqueous amineAmbientPreferential animation at C6 with highly active amines.[1]
C6 AminesN/AN/AAcid-catalyzed substitution of C6-Cl by amines on a solid support.[1]
C2 Amines, ArylsTransition metal catalystsN/ACatalyzed substitution of C2-Cl.[1]
C8 Aryls, Alkenyls, AlkynylsTransition metal catalystsN/ACatalyzed substitution of a C8-Br (after halogen exchange).[1]

Experimental Protocols

The strategic synthesis of 2,6,8-trisubstituted purines often employs a stepwise approach, leveraging the differential reactivity of the chloro-substituents. A powerful methodology for the systematic synthesis of libraries of such compounds is solid-phase synthesis.

Solid-Phase Synthesis of 2,6,8-Trisubstituted Purines

This protocol outlines a general procedure for the solid-phase synthesis of 2,6,8-trisubstituted purines, starting from 2,6-dichloropurine immobilized on a resin.

Materials:

  • Rink acid resin

  • 2,6-Dichloropurine

  • Trifluoroacetic anhydride (TFAA)

  • 2,6-Lutidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Primary or secondary amine of choice

  • Bromine-lutidine complex

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Copper(I) oxide (Cu2O)

  • Organostannane or boronic acid reagent

  • Appropriate solvents for washing (DMA, DCM, MeOH, n-pentane)

  • Cleavage cocktail (e.g., 20% TFA in dichloroethane)

Procedure:

  • Immobilization: The synthesis begins with the activation of the Rink acid resin with TFAA and 2,6-lutidine, followed by the immobilization of 2,6-dichloropurine.

  • C6-Substitution: The resin-bound 2,6-dichloropurine is treated with an excess of the desired amine in NMP at an elevated temperature (e.g., 125 °C) to displace the C6-chloro group.

  • C8-Bromination: The C8-proton is then displaced by bromine using a bromine-lutidine complex in NMP. This step is often repeated multiple times to ensure complete bromination.

  • C8-Substitution (Cross-Coupling): The C8-bromo group is subsequently substituted using a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate organostannane or boronic acid reagent in the presence of a copper(I) co-catalyst like Cu2O.

  • C2-Substitution: The less reactive C2-chloro group can be substituted under more forcing conditions, often requiring transition metal catalysis.

  • Cleavage: The final trisubstituted purine is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by an appropriate method, such as HPLC.

Solid_Phase_Synthesis Start Start: Rink Acid Resin + 2,6-Dichloropurine Immobilization 1. Immobilization (TFAA, 2,6-Lutidine) Start->Immobilization Step1_Product Resin-Bound 2,6-Dichloropurine Immobilization->Step1_Product C6_Sub 2. C6-Substitution (Amine, 125°C) Step1_Product->C6_Sub Step2_Product Resin-Bound 2-Chloro-6-aminopurine C6_Sub->Step2_Product C8_Bromination 3. C8-Bromination (Bromine-Lutidine Complex) Step2_Product->C8_Bromination Step3_Product Resin-Bound 2-Chloro-6-amino-8-bromopurine C8_Bromination->Step3_Product C8_Sub 4. C8-Substitution (Cross-Coupling: Pd catalyst, Cu2O) Step3_Product->C8_Sub Step4_Product Resin-Bound 2-Chloro-6-amino-8-substituted-purine C8_Sub->Step4_Product Cleavage 5. Cleavage from Resin (TFA) Step4_Product->Cleavage Final_Product 2,6,8-Trisubstituted Purine Cleavage->Final_Product

Figure 2: Experimental workflow for the solid-phase synthesis of 2,6,8-trisubstituted purines.

Conclusion

The electrophilic sites of this compound at the C6, C2, and C8 positions provide a versatile platform for the synthesis of a vast array of polysubstituted purine derivatives. The well-defined reactivity hierarchy (C6 > C2 > C8) allows for a regioselective and stepwise functionalization, which is a key strategy in modern drug discovery and development. By carefully selecting nucleophiles and controlling reaction conditions, researchers can access a rich chemical space of purine analogues with diverse biological activities. The methodologies outlined in this guide, particularly the systematic approach of solid-phase synthesis, empower the rapid generation of compound libraries for high-throughput screening and lead optimization. A thorough understanding of the electrophilic nature of this compound will continue to drive innovation in the synthesis of novel purine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trichloropurine is a versatile heterocyclic compound that serves as a key starting material for the synthesis of a wide array of substituted purine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors. The reactivity of the chlorine atoms at the C6, C2, and C8 positions towards nucleophilic aromatic substitution (SNAr) allows for the regioselective introduction of various functional groups, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The general order of reactivity for nucleophilic substitution on this compound is C6 > C2 > C8. This differential reactivity allows for a stepwise and controlled synthesis of trisubstituted purines. By carefully selecting the reaction conditions and the nucleophile, it is possible to achieve selective substitution at each position.

Applications in Drug Discovery

Substituted purines derived from this compound are prominent scaffolds for the development of potent and selective inhibitors of various protein kinases.[1][2] Deregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition:

Many 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of CDKs.[1][3] CDKs are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells.[4][5] By inhibiting CDKs, these purine analogues can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer drug development.[2][6] For instance, derivatives with specific substitutions at the C2, C6, and N9 positions have shown high affinity for the ATP-binding pocket of CDKs, leading to the inhibition of their kinase activity.[7]

General Reaction Pathway

The nucleophilic aromatic substitution on this compound proceeds in a stepwise manner, with the most electrophilic position reacting first. The general pathway for the synthesis of a trisubstituted purine is depicted below.

SNAr_Pathway TCP This compound Intermediate1 6-Substituted-2,8-dichloropurine TCP->Intermediate1 + Nu1-H Intermediate2 2,6-Disubstituted-8-chloropurine Intermediate1->Intermediate2 + Nu2-H Final_Product 2,6,8-Trisubstituted Purine Intermediate2->Final_Product + Nu3-H

Caption: General reaction pathway for the stepwise nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols provide a general framework for the sequential nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.

Protocol 1: Monosubstitution at the C6 Position

This protocol describes the selective substitution of the chlorine atom at the C6 position with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, or a primary/secondary aliphatic amine)

  • Solvent (e.g., n-butanol, ethanol, or DMF)

  • Base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 eq) and the base (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-substituted-2,8-dichloropurine.

Protocol 2: Disubstitution at the C6 and C2 Positions

This protocol outlines the substitution of the chlorine atom at the C2 position of a 6-substituted-2,8-dichloropurine intermediate with a second amine nucleophile.

Materials:

  • 6-Substituted-2,8-dichloropurine (from Protocol 1)

  • Second amine nucleophile

  • Solvent (e.g., ethanol or isopropanol)

  • Base (e.g., Et3N or DIPEA)

Procedure:

  • Dissolve the 6-substituted-2,8-dichloropurine (1.0 eq) in the chosen solvent.

  • Add the second amine nucleophile (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture in a sealed tube or under reflux conditions at a higher temperature than Protocol 1 (e.g., 120-150 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the product by column chromatography to yield the 2,6-disubstituted-8-chloropurine.

Protocol 3: Trisubstitution at the C6, C2, and C8 Positions

This protocol describes the final substitution at the C8 position with a third nucleophile, often requiring more forcing conditions or catalysis.

Materials:

  • 2,6-Disubstituted-8-chloropurine (from Protocol 2)

  • Third nucleophile (e.g., an amine or an alkoxide)

  • High-boiling point solvent (e.g., DMF or DMSO)

  • Base (e.g., K2CO3 or NaH for alkoxides)

Procedure:

  • In a reaction vessel, combine the 2,6-disubstituted-8-chloropurine (1.0 eq) and the third nucleophile (1.5-2.0 eq) in the high-boiling point solvent.

  • Add the appropriate base. For alkoxide substitution, sodium hydride (NaH) can be used to generate the alkoxide in situ from the corresponding alcohol.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C).

  • Monitor the reaction progress by TLC. This step may require prolonged reaction times.

  • After completion, cool the reaction mixture and quench carefully if NaH was used (e.g., with isopropanol followed by water).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 2,6,8-trisubstituted purine by column chromatography or recrystallization.

Quantitative Data

The yields of nucleophilic aromatic substitution reactions on this compound are highly dependent on the nucleophile, solvent, temperature, and reaction time. The following table summarizes representative yields for the stepwise substitution based on literature precedents for similar systems.

StepPosition SubstitutedNucleophile TypeSolventTemperature (°C)Typical Yield (%)
1C6Primary/Secondary Aminen-Butanol100-12070-95
2C2Primary/Secondary AmineEthanol120-15060-85
3C8AmineDMF150-18040-70
3C8AlkoxideTHF/DMF60-10050-80

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2,6,8-trisubstituted purine.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start This compound Reaction1 Reaction with Nu1-H (C6 Substitution) Start->Reaction1 Intermediate1 6-Substituted-2,8-dichloropurine Reaction1->Intermediate1 Reaction2 Reaction with Nu2-H (C2 Substitution) Intermediate1->Reaction2 Intermediate2 2,6-Disubstituted-8-chloropurine Reaction2->Intermediate2 Reaction3 Reaction with Nu3-H (C8 Substitution) Intermediate2->Reaction3 Crude_Product Crude 2,6,8-Trisubstituted Purine Reaction3->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure 2,6,8-Trisubstituted Purine Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: A typical experimental workflow for the synthesis and purification of 2,6,8-trisubstituted purines.

CDK Inhibition Signaling Pathway

Substituted purines often function by competitively inhibiting the ATP-binding site of cyclin-dependent kinases, thereby blocking the phosphorylation of downstream substrates like the retinoblastoma protein (Rb) and preventing cell cycle progression.

CDK_Pathway cluster_engine Cell Cycle Engine cluster_inhibition Inhibition cluster_downstream Downstream Effects Cyclin Cyclin Active_Complex Active Cyclin/CDK Complex Cyclin->Active_Complex CDK CDK CDK->Active_Complex Rb Rb Protein Active_Complex->Rb Phosphorylates Purine_Inhibitor Substituted Purine (e.g., from 2,6,8-TCP) Purine_Inhibitor->Active_Complex Inhibits E2F E2F Transcription Factor Rb->E2F Inhibits Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression

Caption: Simplified signaling pathway of CDK inhibition by substituted purine derivatives.

References

Application Notes and Protocols for Stepwise Substitution Reactions of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stepwise substitution reactions of 2,6,8-trichloropurine, a versatile scaffold for the synthesis of a wide array of biologically active compounds. The protocols outlined below offer practical guidance for the regioselective synthesis of mono-, di-, and trisubstituted purine derivatives, which are of significant interest in drug discovery, particularly as kinase inhibitors.

Introduction to this compound Reactivity

This compound is an electron-deficient heterocyclic compound susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms exhibit differential reactivity, allowing for a stepwise and regioselective introduction of various nucleophiles. The generally accepted order of reactivity for nucleophilic substitution is at the C6 position, followed by the C2, and finally the C8 position. This differential reactivity can be exploited to synthesize a diverse library of substituted purines by carefully controlling the reaction conditions and the nature of the nucleophile.

Stepwise Substitution Strategy

The synthesis of 2,6,8-trisubstituted purines typically follows a sequential three-step process, targeting the chloro groups in the order of their reactivity.

Application Note 1: Regioselective Amination at the C6-Position

The C6 position of this compound is the most electrophilic and readily undergoes nucleophilic substitution with a wide range of primary and secondary amines. This initial substitution is often carried out under mild conditions.

Quantitative Data for C6-Amination
EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1CyclohexylamineEtOH90 (MW)1.565[1]
2MethylcyclohexylamineEtOH90 (MW)1.5N/A
3Substituted PiperazinesEtOHReflux691-95[2]
4CyclobutylamineN/AN/AN/AN/A
Experimental Protocol: Synthesis of 2,8-Dichloro-N-cyclohexyl-9H-purin-6-amine
  • To a solution of this compound (1.0 eq) in ethanol (0.7 M), add cyclohexylamine (1.1 eq) and triethylamine (1.1 eq).[1]

  • Heat the reaction mixture in a microwave reactor at 90°C for 1.5 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting white precipitate is collected by filtration.

  • Purify the crude product by silica gel chromatography (e.g., using a mixture of dichloromethane and methanol as the eluent) to afford the desired 2,8-dichloro-N-cyclohexyl-9H-purin-6-amine.[1]

Application Note 2: Substitution at the C2-Position

Following the substitution at C6, the chloro group at the C2 position becomes the next target for nucleophilic attack. This step often requires slightly more forcing conditions or the use of a catalyst, such as a palladium complex for cross-coupling reactions.

Quantitative Data for C2-Substitution
EntryC6-Substituted PurineNucleophile/ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
16-Aryl-2,8-dichloropurineArylboronic acidPd(PPh₃)₄Toluene/H₂O1001277-84[3]
26-Alkylamino-2,8-dichloropurineAromatic amineTMSClN/AN/AN/AN/A
36-Aryl-2,8-dichloropurineVarious AminesAcid catalystPolar solventHighN/AN/A
Experimental Protocol: Suzuki Coupling for the Synthesis of 6-Aryl-2-chloro-8-substituted-purines
  • In an argon-purged flask, combine the 6-aryl-2,8-dichloropurine (1.0 eq), arylboronic acid (1.5 eq), anhydrous potassium carbonate (1.25 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.024 eq).[3]

  • Add degassed toluene and water (as a co-solvent if necessary for poorly soluble boronic acids).[3]

  • Stir the mixture under an argon atmosphere at 100°C until the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography (e.g., using a chloroform-methanol mixture) to yield the desired 2,6-diaryl-8-chloropurine.[3]

Application Note 3: Functionalization of the C8-Position

The C8 position is the least reactive towards nucleophilic substitution. Therefore, harsher reaction conditions or alternative synthetic strategies like metal-catalyzed cross-coupling reactions are typically employed for its functionalization.

Quantitative Data for C8-Substitution
Entry2,6-Disubstituted PurineNucleophile/ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
12,6-Diaryl-8-chloropurineArylboronic acidPd(OAc)₂/SPhosToluene/H₂O80N/AN/A
22,6-Diamino-8-chloropurineSubstituted PiperazinesEt₃NEtOHRefluxN/AHigh
32,6-Disubstituted-8-chloropurineSodium thiomethoxideDMF0 to rt2N/A
Experimental Protocol: Synthesis of 2,6,8-Tris(aryl)purines via Suzuki Coupling
  • To a flame-dried reaction vessel, add the 2,6-diaryl-8-chloropurine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 eq), and a base such as cesium carbonate (3.0 eq).[4]

  • Add a degassed solvent system, for example, a mixture of THF and water.[4]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-100°C) for the required duration.[4]

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate.[4]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 2,6,8-trisubstituted purine.

Visualizing Reaction Pathways and Biological Mechanisms

To aid in the conceptualization of the synthetic strategies and the biological implications of the resulting compounds, the following diagrams have been generated.

Stepwise_Substitution_of_2_6_8_Trichloropurine TCP This compound C6_Sub 2,8-Dichloro-6-substituted purine TCP->C6_Sub 1. Nu1 (e.g., R-NH2) C2_C6_Sub 8-Chloro-2,6-disubstituted purine C6_Sub->C2_C6_Sub 2. Nu2 (e.g., Ar-B(OH)2/Pd) C2_C6_C8_Sub 2,6,8-Trisubstituted purine C2_C6_Sub->C2_C6_C8_Sub 3. Nu3 (e.g., R-SH)

A schematic of the stepwise substitution of this compound.

Experimental_Workflow_Suzuki_Coupling start Start: 8-Chloro-2,6-disubstituted purine reagents Add: Arylboronic acid, Pd catalyst, Ligand, Base start->reagents solvent Add: Degassed Solvent (e.g., THF/H2O) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80°C) solvent->reaction workup Quench, Extract, and Dry reaction->workup purification Purify by Column Chromatography workup->purification product Final Product: 2,6,8-Trisubstituted purine purification->product

A typical experimental workflow for Suzuki coupling at the C8-position.

Application in Drug Discovery: Kinase Inhibitor Signaling Pathways

Many 2,6,8-trisubstituted purine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain 2,6,9-trisubstituted purines are effective inhibitors of CDKs, key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Cellular Outcome CDK_Cyclin CDK/Cyclin Complex Rb Rb Protein CDK_Cyclin->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes E2F->Cell_Cycle_Arrest Leads to Purine_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Purine_Inhibitor->CDK_Cyclin Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce

The signaling pathway of CDK inhibition by substituted purines.
FIP1L1-PDGFRα and Downstream Signaling in Eosinophilic Leukemia

The fusion protein FIP1L1-PDGFRα is a constitutively active tyrosine kinase that drives the pathogenesis of certain types of chronic eosinophilic leukemia.[5][6] Substituted purines have been explored as inhibitors of this oncoprotein and its downstream signaling pathways, including the STAT3 and ERK1/2 pathways.[7][8]

FIP1L1_PDGFRA_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Effects in Eosinophilic Leukemia FIP1L1_PDGFRA FIP1L1-PDGFRα (Constitutively Active Kinase) JAK2 JAK2 FIP1L1_PDGFRA->JAK2 ERK ERK1/2 FIP1L1_PDGFRA->ERK PI3K_Akt PI3K/Akt FIP1L1_PDGFRA->PI3K_Akt STAT3 STAT3 JAK2->STAT3 Activates Proliferation Cell Proliferation STAT3->Proliferation ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Purine_Inhibitor Substituted Purine Inhibitor Purine_Inhibitor->FIP1L1_PDGFRA Inhibits

The FIP1L1-PDGFRα signaling pathway and its inhibition.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,6,8-trichloropurine. This versatile starting material allows for the sequential and regioselective introduction of various substituents at the C2, C6, and C8 positions, enabling the synthesis of diverse libraries of purine derivatives for drug discovery and development.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. This compound is an attractive starting material for the synthesis of novel purine derivatives due to the differential reactivity of its three chloro-substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of this scaffold.

The reactivity of the chloro-substituents on the purine ring generally follows the order C6 > C2 > C8. This inherent difference in reactivity allows for a sequential coupling strategy, where the C6 position can be selectively functionalized first under milder conditions, followed by reactions at the C2 and C8 positions under more forcing conditions. However, achieving high regioselectivity can be challenging, and reactions may yield mixtures of mono-, di-, and trisubstituted products[1]. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for directing the reaction to the desired position.

General Workflow for Sequential Cross-Coupling

A logical approach to the synthesis of 2,6,8-trisubstituted purines from this compound involves a stepwise functionalization strategy. This workflow allows for the introduction of different substituents at each position in a controlled manner.

G start This compound c6_coupling Selective C6-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->c6_coupling c6_product 2,8-Dichloro-6-substituted Purine c6_coupling->c6_product c2_coupling C2-Coupling (e.g., Suzuki, Sonogashira) c6_product->c2_coupling c2_product 8-Chloro-2,6-disubstituted Purine c2_coupling->c2_product c8_coupling C8-Coupling (e.g., Sonogashira, C-H Arylation) c2_product->c8_coupling final_product 2,6,8-Trisubstituted Purine c8_coupling->final_product

Caption: A general workflow for the sequential palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the purine core and various aryl or vinyl groups using boronic acids or esters.

Regioselectivity

For dihalopurines, the Suzuki-Miyaura coupling reaction generally proceeds with good regioselectivity, favoring the C6 position over the C2 position. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. This selectivity allows for a stepwise approach to disubstituted purines. While reactions with this compound are less selective, a similar preference for the C6 position is expected under carefully controlled conditions.

Data Presentation: Suzuki-Miyaura Coupling of Dichloropurines

The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on a 2,6-dichloropurine derivative, which can serve as a model for the selective C6 and subsequent C2 functionalization of this compound.

EntryStarting MaterialBoronic Acid (Equiv.)Catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
19-benzyl-2,6-dichloropurinePhenylboronic acid (1.0)Pd(PPh₃)₄ (2.5)K₂CO₃Toluene10029-benzyl-2-chloro-6-phenylpurine77
29-benzyl-2,6-dichloropurinePhenylboronic acid (3.0)Pd(PPh₃)₄ (2.5)K₂CO₃Toluene10069-benzyl-2,6-diphenylpurine84
39-benzyl-2-chloro-6-phenylpurine4-Methoxyphenylboronic acid (1.5)Pd(PPh₃)₄ (5.0)K₂CO₃Toluene100129-benzyl-2-(4-methoxyphenyl)-6-phenylpurine68
Experimental Protocol: Model Suzuki-Miyaura Coupling at C6

This protocol is adapted from the selective coupling of 9-benzyl-2,6-dichloropurine and can be used as a starting point for the selective C6-arylation of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 2,8-dichloro-6-arylpurine.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.

Regioselectivity

The regioselectivity of the Sonogashira coupling on polyhalogenated purines can be controlled by the choice of the palladium catalyst and its ligands. For 9-substituted-6-chloro-2,8-diiodopurines, catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at the C2 position, while catalysts with bidentate or electron-rich monodentate ligands tend to direct the reaction to the C8 position[2]. Although this compound has chloro-substituents, a similar ligand-dependent selectivity may be achievable.

Data Presentation: Catalyst-Controlled Regioselective Sonogashira Coupling of a Di-iodopurine

The following data for a di-iodopurine derivative illustrates the principle of catalyst-controlled regioselectivity, which can be a guiding principle for the selective alkynylation of this compound.

EntryCatalyst (mol%)Ligand (mol%)Position Selectivity
1Pd(PPh₃)₄ (10)-C2
2Pd₂(dba)₃ (5)Xantphos (10)C8
3PdCl₂(dppf) (10)-C8
Experimental Protocol: Model Sonogashira Coupling

This protocol provides a general procedure for Sonogashira coupling, which can be adapted for this compound. Optimization of the catalyst and ligand will be necessary to achieve the desired regioselectivity.

  • Reaction Setup: To a solution of the chloropurine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.).

  • Base Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the chloro-positions of the purine core.

Regioselectivity

Similar to other nucleophilic aromatic substitution reactions on chloropurines, the C6 position is the most susceptible to amination. Selective mono-amination at C6 can be achieved under relatively mild conditions. Subsequent amination at the C2 and C8 positions typically requires more forcing conditions.

G start Aryl Halide (Purine-Cl) oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)Ln pd0->oxidative_addition amine Amine (R₂NH) amine_coordination Amine Coordination & Deprotonation amine->amine_coordination base Base base->amine_coordination pdII Ar-Pd(II)-X(Ln) oxidative_addition->pdII amido_complex Ar-Pd(II)-NR₂(Ln) amine_coordination->amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Arylamine (Purine-NR₂) reductive_elimination->product pdII->amine_coordination amido_complex->reductive_elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Model Buchwald-Hartwig Amination of 2,6-Dichloropurine

The following table provides representative conditions for the selective amination of 2,6-dichloropurine, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane100122-Chloro-6-morpholinopurine~85
2AnilinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene80162-Chloro-6-phenylaminopurine~70
Experimental Protocol: Model Buchwald-Hartwig Amination at C6

This protocol is based on conditions for the selective amination of 2,6-dichloropurine and can be optimized for this compound.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.). Add this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous solvent (e.g., dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 2,8-dichloro-6-aminopurine.

Heck Reaction

The Heck reaction, while less commonly reported for the functionalization of purine cores compared to other cross-coupling reactions, offers a potential route for the introduction of alkenyl substituents. A general protocol is provided below, which would require significant optimization for the specific case of this compound.

Experimental Protocol: General Heck Reaction
  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a sealed tube.

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to a high temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a wide array of substituted purine derivatives. By leveraging the inherent reactivity differences of the three chloro-substituents and carefully selecting the reaction conditions, a sequential and regioselective functionalization can be achieved. The protocols and data presented here, primarily based on closely related purine analogs, offer a solid starting point for researchers to develop robust synthetic routes to novel purine-based compounds for applications in drug discovery and chemical biology. Further optimization for each specific substrate and coupling partner is recommended to achieve the desired outcomes.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted synthesis of polysubstituted purine scaffolds is of paramount importance in medicinal chemistry and drug discovery. Purine analogues are integral components of numerous biologically active molecules, including potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the regioselective introduction of aryl, heteroaryl, and vinyl substituents onto the purine core, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]

This document provides detailed application notes and experimental protocols for the sequential Suzuki-Miyaura coupling of 2,6,8-trichloropurine with various boronic acids. The inherent differences in the reactivity of the chloro-substituents at the C2, C6, and C8 positions of the purine ring allow for a stepwise and controlled functionalization, yielding a diverse array of 2,6,8-trisubstituted purine derivatives.

Regioselectivity in the Suzuki-Miyaura Coupling of Polychloropurines

The regioselectivity of the Suzuki-Miyaura coupling on the this compound scaffold is a critical aspect for its synthetic utility. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions on the purine core follows the sequence C6 > C2 > C8. This differential reactivity allows for a stepwise approach to introduce different substituents at each position. The C6 position is the most activated and readily undergoes coupling. Following the functionalization of the C6 position, the C2 position becomes the next site for substitution under appropriate catalytic conditions. Finally, the less reactive C8 position can be coupled, often requiring more forcing conditions or a pre-activation step such as conversion to an 8-bromo or 8-iodo derivative. However, direct coupling at the C8-chloro position is also possible.[3]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are indicative and may vary depending on the specific substrate, reagents, and reaction optimization.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene1001288
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O901682

Table 2: Suzuki-Miyaura Coupling at the C2-Position of 6-Aryl-2,8-dichloropurines

EntryStarting Material (6-Aryl)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl4-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O852475
24-MethoxyphenylPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O852478
33-Fluorophenyl2-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1002070

Table 3: Suzuki-Miyaura Coupling at the C8-Position of 2,6-Diaryl-8-chloropurine

EntryStarting Material (2,6-Diaryl)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-(4-Tolyl)-6-phenylPyridin-3-ylboronic acidPd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane/H₂O1103665
22-Phenyl-6-(4-methoxyphenyl)Furan-2-ylboronic acidPd(PPh₃)₄ (5)CsFToluene1104860
32-(2-Thienyl)-6-(3-fluorophenyl)Phenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH1003068

Experimental Protocols

The following are generalized protocols for the sequential Suzuki-Miyaura cross-coupling of this compound. Researchers should optimize the conditions for their specific substrates.

Protocol 1: Monosubstitution at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-2,8-dichloropurine.

Protocol 2: Disubstitution at the C2-Position

Materials:

  • 6-Aryl-2,8-dichloropurine (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent system (e.g., DME/H₂O, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the 6-aryl-2,8-dichloropurine, the new arylboronic acid, and the base in the solvent system.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst and continue to bubble argon for another 5 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2,6-diaryl-8-chloropurine.

Protocol 3: Trisubstitution at the C8-Position

Materials:

  • 2,6-Diaryl-8-chloropurine (from Protocol 2) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 3:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Combine the 2,6-diaryl-8-chloropurine, the third arylboronic acid, the base, and the palladium catalyst in a microwave reaction vial.

  • Add the degassed solvent system.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to a higher temperature (e.g., 110-150 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry, and concentrate.

  • Purify the final 2,6,8-triarylpurine product by flash chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)Ln-X Pd0->PdII_complex R-X Product Ar-Ar' (Coupled Purine) OxAdd Oxidative Addition PdII_diaryl R-Pd(II)Ln-Ar PdII_complex->PdII_diaryl Ar'-B(OH)₂ Base Transmetalation Transmetalation PdII_diaryl->Pd0 R-Ar' RedElim Reductive Elimination RX Ar-X (Chloropurine) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_step1 Step 1: C6-Coupling cluster_step2 Step 2: C2-Coupling cluster_step3 Step 3: C8-Coupling A This compound + Ar¹B(OH)₂ B Suzuki Coupling 1 (Pd cat., Base, Solvent, Heat) A->B C 6-Ar¹-2,8-dichloropurine B->C D 6-Ar¹-2,8-dichloropurine + Ar²B(OH)₂ C->D Purification E Suzuki Coupling 2 (Pd cat., Base, Solvent, Heat) D->E F 6-Ar¹-2-Ar²-8-chloropurine E->F G 6-Ar¹-2-Ar²-8-chloropurine + Ar³B(OH)₂ F->G Purification H Suzuki Coupling 3 (Pd cat., Base, Solvent, Heat) G->H I 2,6,8-Trisubsituted Purine H->I

Caption: General workflow for the sequential Suzuki-Miyaura coupling.

CDK_Inhibition_Pathway G1 G1 Phase CDK46 CDK4/6 + Cyclin D S S Phase CDK2A CDK2 + Cyclin A G2 G2 Phase CDK1 CDK1 + Cyclin B M M Phase M->G1 Cell Division Rb pRb CDK46->Rb phosphorylates CDK2E CDK2 + Cyclin E CDK2E->Rb phosphorylates S_prog S Phase Progression CDK2A->S_prog G2M_trans G2/M Transition CDK1->G2M_trans E2F E2F Rb->E2F inhibits pRb p-pRb pRb->E2F G1S_trans G1/S Transition E2F->G1S_trans activates transcription G1S_trans->S S_prog->G2 G2M_trans->M Purine 2,6,8-Trisubstituted Purine Inhibitor Purine->CDK2E Purine->CDK2A Purine->CDK1

Caption: Inhibition of the cell cycle by substituted purine CDK inhibitors.

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] 2,6,8-Trichloropurine is a versatile scaffold for the creation of diverse compound libraries due to the differential reactivity of its three chlorine atoms. This allows for a stepwise and regioselective introduction of various substituents, leading to the generation of novel molecules with the potential to modulate biological targets such as cyclin-dependent kinases (CDKs).[3][4] This document provides detailed application notes and protocols for the synthesis of 2,6,8-trisubstituted purine libraries, data on their biological activity, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Reactivity and Synthetic Strategy

The chlorine atoms on the this compound scaffold exhibit different reactivities towards nucleophilic aromatic substitution. The C6 position is the most electrophilic and therefore the most reactive, followed by the C2 and C8 positions.[5][6] This differential reactivity allows for a sequential substitution strategy to build molecular diversity.

Both solution-phase and solid-phase synthesis strategies can be employed for the construction of purine libraries.[3][7] Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound purine.[4]

Catalysis plays a crucial role in facilitating the substitution reactions. Acid catalysis is often employed for the amination at the C6 position, while transition metal catalysis, particularly with palladium, nickel, or copper, is effective for substitutions at the C2, C6, and C8 positions with a variety of nucleophiles, including amines and aryl groups.[5][6]

Biological Applications: Targeting Cyclin-Dependent Kinases

Substituted purine libraries have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][8] The binding of a cyclin to its partner CDK forms an active complex that phosphorylates target proteins, driving the cell through the different phases of the cell cycle.[3][5][9] By inhibiting CDKs, the synthesized purine derivatives can arrest the cell cycle and induce apoptosis in cancer cells.[8]

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The following diagram illustrates a simplified CDK signaling pathway that controls the G1/S phase transition of the cell cycle, a common target for purine-based inhibitors.

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F P pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates pRb_E2F->pRb Releases pRb_E2F->E2F CyclinE_CDK2 Cyclin E-CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb P CellCycleProgression G1/S Transition S_Phase_Genes->CellCycleProgression Inhibitor 2,6,8-Trisubstituted Purine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified CDK signaling pathway for G1/S transition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a 2,6,8-trisubstituted purine library. Both solution-phase and solid-phase approaches are described.

Solution-Phase Synthesis Workflow

Solution_Phase_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution at C6 (e.g., Amine R¹-NH₂) Start->Step1 Intermediate1 2,8-Dichloro-6-(R¹)-aminopurine Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution at C2 (e.g., Amine R²-NH₂) Intermediate1->Step2 Intermediate2 8-Chloro-2-(R²)-amino-6-(R¹)-aminopurine Step2->Intermediate2 Step3 Step 3: Substitution at C8 (e.g., Suzuki Coupling with R³-B(OH)₂) Intermediate2->Step3 FinalProduct 2-(R²)-amino-6-(R¹)-amino-8-(R³)-purine Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification

Caption: General workflow for solution-phase synthesis.

Protocol 1: Solution-Phase Synthesis of a 2,6,8-Trisubstituted Purine Library

This protocol describes a general procedure for the sequential substitution of this compound.

Materials:

  • This compound

  • A library of primary or secondary amines (for C6 and C2 substitution)

  • A library of boronic acids (for C8 substitution)

  • Solvents: N,N-Dimethylformamide (DMF), 1,4-dioxane, ethanol

  • Bases: N,N-Diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Substitution at the C6 Position

  • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the first amine (R¹-NH₂, 1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Substitution at the C2 Position

  • Dissolve the 2,8-dichloro-6-(R¹)-aminopurine intermediate (1.0 eq) in a solvent like DMF.

  • Add the second amine (R²-NH₂, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).

  • Heat the reaction mixture at a higher temperature (e.g., 80-100 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The product can be purified by column chromatography.

Step 3: Substitution at the C8 Position (Suzuki Coupling)

  • To a solution of the 8-chloro-2-(R²)-amino-6-(R¹)-aminopurine intermediate (1.0 eq) in a solvent system like 1,4-dioxane and water, add the boronic acid (R³-B(OH)₂, 1.5 eq) and a base such as K₂CO₃ (3.0 eq).

  • Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.1 eq).

  • Heat the reaction mixture to reflux (e.g., 100 °C) for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purify the final compound by column chromatography.

Solid-Phase Synthesis Workflow

Solid_Phase_Workflow Resin Solid Support (e.g., Rink Amide Resin) Step1 Step 1: Coupling of Linker and Purine Scaffold Resin->Step1 ResinPurine Resin-Bound this compound Step1->ResinPurine Step2 Step 2: Sequential Substitutions at C6, C2, and C8 (with washing steps in between) ResinPurine->Step2 ResinFinal Resin-Bound Trisubstituted Purine Step2->ResinFinal Step3 Step 3: Cleavage from Resin ResinFinal->Step3 FinalProduct Trisubstituted Purine Library Step3->FinalProduct

Caption: General workflow for solid-phase synthesis.

Protocol 2: Solid-Phase Synthesis of a 2,6,8-Trisubstituted Purine Library

This protocol provides a general method for the solid-phase synthesis of a purine library.

Materials:

  • Rink amide resin or other suitable solid support

  • This compound

  • A library of amines and other nucleophiles

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Reagents for coupling and cleavage (e.g., DIPEA, Trifluoroacetic acid (TFA))

  • Washing solvents

Procedure:

Step 1: Loading of the Purine Scaffold

  • Swell the resin in a suitable solvent like DMF.

  • Couple a suitable linker to the resin if not already present.

  • React the resin with a derivative of this compound that allows for attachment to the linker. This often involves a pre-functionalized purine. Alternatively, the purine can be built upon the resin.[10]

Step 2: Sequential Substitutions

  • Substitution at C6: Swell the resin-bound purine in a suitable solvent. Add a solution of the first amine (R¹-NH₂, 5-10 eq) and a base (e.g., DIPEA, 10-20 eq). Shake the reaction vessel at room temperature for 12-24 hours. After the reaction, wash the resin extensively with DMF, MeOH, and DCM to remove excess reagents.

  • Substitution at C2: Swell the resin in a suitable solvent. Add a solution of the second amine (R²-NH₂, 5-10 eq) and a base. Heat and shake the reaction vessel for 24-48 hours. Wash the resin as described above.

  • Substitution at C8: Perform the substitution at the C8 position using appropriate conditions, for example, a palladium-catalyzed coupling reaction. Ensure thorough washing of the resin after the reaction.

Step 3: Cleavage and Purification

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 1-2 hours to release the final compounds from the solid support.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the individual compounds from the library using preparative HPLC-MS.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of substituted purine derivatives.

Table 1: Representative Yields for the Synthesis of Trisubstituted Purines

EntryC6-SubstituentC2-SubstituentC8-SubstituentYield (%)Reference
1PhenylpiperazineH4-Phenoxyphenyl91-95[10]
24-ChlorophenylpiperazineH4-Phenoxyphenyl92[11]
34-FluorophenylpiperazineH4-Phenoxyphenyl92[11]
44-MethoxyphenylpiperazineH4-Phenoxyphenyl91[11]

Table 2: In Vitro CDK Inhibition Data for Representative Purine Derivatives

CompoundCDK1/cyclin B (IC₅₀, µM)CDK2/cyclin A (IC₅₀, µM)CDK5/p25 (IC₅₀, µM)Reference
(R)-Roscovitine0.450.200.20[12]
Olomoucine7.07.03.0[12]
Compound 21*0.450.650.16[12]
AT75190.190.0440.018[13]

*Compound 21: a 2,6,9-trisubstituted purine with a (2R)-pyrrolidin-2-yl-methanol at C2, a 3-iodobenzylamino at C6, and an isopropyl at N9.[12]

Conclusion

This compound is a valuable and versatile starting material for the generation of diverse compound libraries. The sequential and regioselective substitution of its chlorine atoms allows for the systematic exploration of chemical space around the purine core. The resulting substituted purines have demonstrated significant potential as inhibitors of important drug targets, particularly cyclin-dependent kinases. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate novel purine-based compounds for therapeutic applications.

References

Application Notes & Protocols: HPLC Analysis of 2,6,8-Trichloropurine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trichloropurine is a key intermediate in the synthesis of a wide range of biologically active purine derivatives. The controlled, stepwise substitution of its chlorine atoms allows for the generation of diverse molecular scaffolds for drug discovery. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, maximizing the yield of the desired product, and minimizing impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative analysis of such reaction mixtures. This document provides detailed application notes and protocols for the HPLC analysis of the reaction of this compound with an amine, a common transformation in the synthesis of purine-based drug candidates.

Reaction Scheme: Stepwise Aminolysis of this compound

A representative reaction of this compound is its stepwise aminolysis. The chlorine atom at the C6 position is the most susceptible to nucleophilic substitution, followed by the C2 and then the C8 positions. This differential reactivity can be exploited to selectively synthesize mono-, di-, or tri-substituted purine derivatives. For the purpose of this application note, we will consider the reaction of this compound with a generic primary amine (R-NH₂).

ReactionScheme TCP This compound MonoSub 6-(R-amino)-2,8-dichloropurine TCP->MonoSub k₁ DiSub 2,6-bis(R-amino)-8-chloropurine MonoSub->DiSub k₂ TriSub 2,6,8-tris(R-amino)purine DiSub->TriSub k₃ Reagent1 + R-NH₂ Reagent2 + R-NH₂ Reagent3 + R-NH₂

Stepwise aminolysis of this compound.

HPLC Method for Reaction Monitoring

A reverse-phase HPLC method is ideal for separating the non-polar starting material (this compound) from the more polar, aminated products. The following protocol provides a robust method for monitoring the progress of the aminolysis reaction.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade).

  • 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions
ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture
  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of a 1:1 mixture of acetonitrile and water). This prevents further reaction and prepares the sample for HPLC analysis.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Preparation of Standard Solutions for Quantification
  • Accurately weigh approximately 10 mg of this compound and each of the expected aminopurine products (if available as standards) into separate 10 mL volumetric flasks.

  • Dissolve the compounds in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide) and then dilute to the mark with a 1:1 mixture of acetonitrile and water to create 1 mg/mL stock solutions.

  • Perform serial dilutions of the stock solutions to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the standard solutions to generate a calibration curve for each analyte.

Data Presentation

The quantitative data obtained from the HPLC analysis of the reaction mixture at different time points can be summarized in a table for easy comparison. Below is a representative data table for the aminolysis of this compound.

Table 1: Quantitative Analysis of the Aminolysis of this compound
Time (hours)This compound (Area %)6-Amino-2,8-dichloropurine (Area %)2,6-Diamino-8-chloropurine (Area %)
099.80.10.1
175.223.51.3
255.840.14.1
430.158.711.2
810.565.324.2
241.240.658.2

Note: The data presented are for illustrative purposes and will vary depending on the specific reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of a this compound reaction mixture.

ExperimentalWorkflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Initiate Reaction Sampling Aliquot Sampling Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Filtering Sample Filtration Quenching->Filtering Injection HPLC Injection Filtering->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Workflow for HPLC analysis of reaction mixtures.
Logical Relationship of HPLC Parameters

The selection of HPLC parameters is interconnected and crucial for achieving optimal separation. The following diagram illustrates these relationships.

HPLC_Parameters MobilePhase Mobile Phase (A: 0.1% FA in H₂O B: ACN) Separation Separation Efficiency MobilePhase->Separation Column Stationary Phase (C18 Column) Column->Separation Gradient Gradient Profile Gradient->Separation AnalysisTime Analysis Time Gradient->AnalysisTime FlowRate Flow Rate FlowRate->Separation FlowRate->AnalysisTime Temperature Temperature Temperature->Separation Detection Detection (UV 254 nm) Sensitivity Sensitivity Detection->Sensitivity Separation->Detection

Interrelationship of key HPLC parameters.

Application Notes and Protocols for NMR Characterization of 2,6,8-Trichloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2,6,8-trichloropurine and its derivatives. This document includes detailed experimental protocols, data presentation in a structured format, and visualizations of experimental workflows and relevant biological pathways to facilitate understanding and application in research and drug development.

Introduction

This compound is a key synthetic intermediate used in the development of a wide array of biologically active purine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents, targeting a variety of enzymes and receptors. Accurate structural elucidation is paramount in the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of these molecules in solution.

This document outlines the application of one- and two-dimensional NMR spectroscopy for the characterization of this compound derivatives. The provided protocols and data will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel purine-based compounds.

Data Presentation: NMR Characterization of Substituted Purine Derivatives

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Purine Derivatives

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)SolventReference
7-Benzyl-2-butyl-7H-purineH-68.67 (s, 1H)C-2: 166.2CDCl₃[1]
H-88.25 (s, 1H)C-4: Not Detected
Phenyl-H7.43-7.15 (m, 5H)C-5: 123.2
CH₂Ph5.41 (s, 2H)C-6: 139.9
CH₂(butyl)3.08 (t, J=7.7 Hz, 2H)C-8: 147.9
CH₂(butyl)1.94-1.30 (m, 4H)Phenyl-C: 133.7, 129.4, 129.1, 127.5
CH₃(butyl)0.93 (t, J=7.2 Hz, 3H)CH₂Ph: 50.3
Butyl-C: 39.1, 31.3, 22.6, 14.0
6,8,9-Trisubstituted Purine AnalogH-28.36 (s, 1H)C-2: 151.34CDCl₃[2]
(Compound 5)Cyclopentyl-H1.59-2.67 (m, 8H)C-4: 152.20
Piperazine-H3.32 (t, 4H), 4.49 (br s, 4H)C-5: 153.68
Phenyl-H6.88-7.61 (m, 10H)C-6: 156.11
C-8: 159.13
Cyclopentyl-C: 24.73, 30.64, 57.89
Piperazine-C: 45.09, 49.64
Phenyl-C: 116.44, 118.27, 119.79, 120.12, 120.71, 124.20, 125.13, 129.18, 129.98, 131.10, 149.48, 151.21

Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Experimental Protocols

This section provides a detailed methodology for the NMR characterization of a generic this compound derivative.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified purine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices for purine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

The following experiments are recommended for the comprehensive structural elucidation of this compound derivatives. These should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

      • Spectral width: 0-16 ppm.

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

      • Spectral width: 0-220 ppm.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2-5 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in establishing proton-proton connectivity within molecular fragments.

    • Typical Parameters:

      • Pulse sequence: cosygpqf or similar.

      • Both dimensions will have a spectral width similar to the ¹H NMR spectrum.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3 or similar.

      • F2 (¹H) dimension spectral width: 0-16 ppm.

      • F1 (¹³C) dimension spectral width: 0-180 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.

    • Typical Parameters:

      • Pulse sequence: hmbcgplpndqf or similar.

      • F2 (¹H) dimension spectral width: 0-16 ppm.

      • F1 (¹³C) dimension spectral width: 0-220 ppm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a this compound derivative.

G Experimental Workflow for NMR Characterization cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_data Data Processing and Analysis Synthesis Synthesis of Purine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Structure Elucidation) Processing->Analysis FinalStructure Final Structure Confirmation Analysis->FinalStructure G Adenosine A₂ₐ/A₂ₑ Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Purine Derivative (Agonist) Receptor Adenosine Receptor (A₂ₐ / A₂ₑ) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->CellularResponse Phosphorylates Targets

References

Application Notes and Protocols: 2,6,8-Trichloropurine in the Synthesis of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of antiviral chemotherapy, effectively inhibiting viral replication and forming the basis of many clinically approved drugs.[1][2] The purine scaffold is a "privileged structure" in medicinal chemistry due to its central role in the structure of nucleic acids (DNA and RNA) and various cellular processes.[3] 2,6,8-Trichloropurine is a highly versatile and reactive starting material for the synthesis of a diverse library of purine nucleoside analogues. Its three chlorine atoms at positions C2, C6, and C8 serve as reactive handles that can be selectively displaced by various nucleophiles, allowing for systematic structural modifications to optimize antiviral activity and pharmacological properties. This document provides detailed protocols and application notes for the use of this compound in the synthesis of novel antiviral candidates.

Synthetic Strategy Overview

The general synthetic approach for creating antiviral nucleoside analogues from this compound involves two main stages:

  • N-Glycosylation: The purine base is first coupled with a protected sugar moiety, typically a furanose derivative (e.g., ribose, deoxyribose, or arabinose). The Vorbrüggen glycosylation is a commonly employed method, which involves reacting a silylated purine with an acylated sugar in the presence of a Lewis acid catalyst.[4] This reaction can yield a mixture of N9 and N7 regioisomers, with the N9 isomer often being the major product.[4][5]

  • Sequential Nucleophilic Aromatic Substitution (SNAr): Following glycosylation, the chlorine atoms on the purine ring are sequentially substituted. The reactivity of the chloro groups generally follows the order C6 > C2 > C8, allowing for controlled and selective diversification. By carefully choosing nucleophiles and reaction conditions, a wide array of functional groups (e.g., -NH₂, -OR, -SR) can be introduced at each position to generate a library of analogues for structure-activity relationship (SAR) studies.[6]

The final step involves the removal of the protecting groups from the sugar moiety to yield the target nucleoside analogue.

Synthetic_Workflow General Synthetic Workflow for this compound Derivatives A This compound C N-Glycosylation (Vorbrüggen Conditions) A->C B Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) B->C D Protected this compound Nucleoside C->D Formation of N9/N7 isomers E Sequential S_NAr Reactions D->E Selective substitution at C6, C2, and C8 F Diversified Protected Nucleoside Analogues E->F G Deprotection F->G H Final Antiviral Nucleoside Analogues G->H

Caption: General Synthetic Workflow.

Mechanism of Action: Viral Replication Inhibition

Nucleoside analogues exert their antiviral effect by acting as fraudulent substrates for viral polymerases (RNA or DNA dependent).[1] After entering a cell, the analogue is successively phosphorylated by host or viral kinases to its active triphosphate form.[7][8] This triphosphate metabolite then competes with the natural deoxy- or ribonucleoside triphosphates for incorporation into the growing viral DNA or RNA strand.[1] Once incorporated, the lack of a 3'-hydroxyl group (or its altered configuration) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

Mechanism_of_Action Mechanism of Action of Antiviral Nucleoside Analogues cluster_cell Host/Infected Cell cluster_virus Viral Replication NA Nucleoside Analogue (Prodrug) NA_MP Analogue Monophosphate NA->NA_MP Kinase 1 NA_DP Analogue Diphosphate NA_MP->NA_DP Kinase 2 NA_TP Analogue Triphosphate (Active Form) NA_DP->NA_TP Kinase 3 Polymerase Viral Polymerase (e.g., RdRp) NA_TP->Polymerase Incorporation GrowingStrand Growing Viral RNA/DNA Strand Template Viral RNA/DNA Template Template->Polymerase Termination Chain Termination GrowingStrand->Termination No further elongation

Caption: Cellular Activation and Mechanism of Action.

Data Presentation

Table 1: Antiviral Activity of Selected Purine Nucleoside Analogues
CompoundVirusAssayIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
TCRB HCMVPlaque Assay2.9>100>34.5[9]
HSV-1Plaque Assay102>100~1[9]
BDCRB HCMVPlaque Assay0.7>100>143[9]
6-Chloropurine arabinoside VZVCPE Reduction--Potent Activity[10]
HSV-1 / HSV-2CPE Reduction--Moderate Activity[10]
Carbocyclic 2,6-diaminopurine analogue HSV-1---Highly Active[11]
Vaccinia Virus---Highly Active[11]
PME-8-azaguanine HIV-1 / HIV-2Cytopathicity Assay~2 µg/mL--[12]
HSV-1 / HSV-2 / CMV-0.2-7 µg/mL--[12]

IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀. TCRB: 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole. BDCRB: 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole.

Experimental Protocols

Note: These protocols are generalized procedures and may require optimization based on the specific sugar moiety and nucleophiles used. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: N9-Glycosylation of this compound (Vorbrüggen Method)

This protocol describes the coupling of this compound with a protected ribose to form the N9-glycosylated product.

Materials:

  • This compound

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) until the solution becomes clear, indicating the formation of the silylated purine. This typically takes 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

  • Add the sugar solution to the silylated purine solution via cannula.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the desired N9-glycosylated product.

Protocol 2: Selective Amination at the C6 Position

This protocol describes the displacement of the C6-chloro group with ammonia to form a 6-amino (adenine-like) analogue.

Materials:

  • Protected this compound nucleoside (from Protocol 1)

  • Ammonia solution in methanol (e.g., 7N) or isopropanol

  • Dioxane or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound nucleoside (1.0 eq) in dioxane in a sealed pressure vessel.

  • Add a solution of ammonia in methanol or isopropanol (10-20 eq).

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the protected 6-amino-2,8-dichloropurine nucleoside.

Protocol 3: Deprotection of Benzoyl Groups

This protocol describes the removal of benzoyl protecting groups from the sugar moiety.

Materials:

  • Protected nucleoside analogue

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) (catalytic amount, e.g., 0.1-0.3 eq, or a 0.5 M solution in MeOH)

  • Amberlite® IR120 (H⁺ form) resin or acetic acid

Procedure:

  • Dissolve the protected nucleoside analogue (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Upon completion, neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin, stir for 15-20 minutes, and then filter. Alternatively, neutralize by adding a few drops of glacial acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final deprotected nucleoside analogue.[13]

References

Application Notes: Solid-Phase Synthesis of Purine Derivatives from 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purine derivatives are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities. They are integral components of nucleic acids and play vital roles in numerous cellular processes, making them attractive scaffolds for targeting proteins such as kinases, polymerases, and G-protein coupled receptors.[1][2] The development of novel therapeutics often relies on the generation of large, diverse libraries of these compounds for high-throughput screening. Solid-phase synthesis (SPS) offers a robust and efficient platform for the combinatorial synthesis of such libraries, streamlining the process by simplifying purification and enabling automation.[3][4]

2,6,8-Trichloropurine is a highly versatile starting material for building substituted purine libraries. The differential reactivity of the chlorine atoms at the C6, C2, and C8 positions allows for sequential and selective nucleophilic aromatic substitution (SNAr). This enables the introduction of three distinct points of diversity into the purine core, leading to the rapid generation of a wide array of structurally unique molecules with potential applications in drug discovery and chemical biology.[1]

Principle of the Method

The solid-phase strategy involves immobilizing the purine scaffold onto an insoluble polymer support, typically through the N9 position.[5] The resin-bound this compound then undergoes a series of sequential substitution reactions. Excess reagents and byproducts from each step are easily removed by simple filtration and washing of the resin, eliminating the need for traditional chromatographic purification of intermediates.[4] The general order of reactivity for nucleophilic substitution is C6 > C2 > C8, allowing for controlled, stepwise diversification. After the final substitution, the target molecule is cleaved from the solid support, purified, and characterized.

Visualized Workflow and Chemistry

The overall workflow for the solid-phase synthesis of 2,6,8-trisubstituted purine derivatives is a multi-step process involving resin preparation, sequential chemical reactions, and final product release.

G start_end start_end process process wash wash cleavage cleavage analysis analysis A Start: Select & Swell Resin (e.g., Rink Amide) B Immobilize Purine Scaffold (N9-Alkylation) A->B C Wash Resin B->C D Step 1: C6 Substitution (Nucleophile R1-NH2) C->D E Wash Resin D->E F Step 2: C2 Substitution (Nucleophile R2-NH2) E->F G Wash Resin F->G H Step 3: C8 Substitution (Nucleophile R3-SH) G->H I Final Wash & Dry H->I J Cleavage from Resin (TFA Cocktail) I->J K Purification & Analysis (HPLC, LC-MS) J->K L End: 2,6,8-Trisubstituted Purine Library K->L

Caption: General workflow for solid-phase synthesis of purine derivatives.

The core chemical strategy relies on the sequential displacement of chlorine atoms on the purine ring, each step adding a new element of diversity to the final molecule.

Caption: Sequential substitution chemistry on the this compound core.

Experimental Protocols

Materials and Equipment

  • Resins : Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading) or 2-Chlorotrityl chloride resin.[6]

  • Starting Material : this compound.

  • Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH), Diisopropylethylamine (DIEA).

  • Reagents : Diverse library of primary/secondary amines and thiols, Potassium Carbonate (K₂CO₃), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

  • Equipment : Solid-phase synthesis vessels, mechanical shaker, vacuum filtration apparatus, rotary evaporator, analytical and preparative HPLC, LC-MS system.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the N9-alkylation of the purine core to an amine-functionalized resin via a linker, a common strategy for stable immobilization.

  • Resin Swelling : Place Rink Amide resin (1.0 g, ~0.5 mmol) in a synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour, followed by DCM (10 mL) for 1 hour at room temperature.[4]

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (10 mL) for 5 minutes, then repeat with a fresh solution for 15 minutes.

  • Washing : Wash the deprotected resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Linker Coupling (if needed) : Couple a suitable bifunctional linker, such as 4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid (BAL linker), to the free amine on the resin using a standard peptide coupling agent like HATU/DIEA.

  • N9-Alkylation : To the resin-linker construct, add a solution of this compound (5 equivalents), a non-nucleophilic base such as DBU (2.5 equivalents) in NMP. Heat the mixture at 60-80°C for 16-24 hours. Note: This step requires careful optimization.

  • Capping and Washing : After the reaction, cap any unreacted sites with acetic anhydride/DIEA in DMF. Wash the resin thoroughly with NMP (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), then dry under vacuum.

Protocol 2: Sequential Nucleophilic Aromatic Substitution

  • C6-Position Substitution (Most Reactive) a. Swell the purine-bound resin (100 mg, ~0.05 mmol) in DMF (2 mL). b. Add a solution of the first primary or secondary amine (R¹-NH₂, 10 equivalents) and DIEA (10 equivalents) in DMF (1 mL). c. Shake the mixture at room temperature for 12-16 hours. d. Filter the resin and wash thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • C2-Position Substitution a. Swell the resin from the previous step in NMP (2 mL). b. Add a solution of the second amine (R²-NH₂, 10-15 equivalents) in NMP (1 mL). Note: A different solvent and higher temperature are often required for this less reactive position. c. Shake the mixture at 80-100°C for 16-24 hours. d. Filter the resin and wash with NMP (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • C8-Position Substitution (Least Reactive) a. Swell the resin from the previous step in DMF (2 mL). b. Add a solution of a thiol (R³-SH, 10 equivalents) and a mild base like K₂CO₃ (10 equivalents) in DMF (1 mL). c. Shake the mixture at 50°C for 12-16 hours. d. Filter the resin and perform a final, thorough wash with DMF (5 x 2 mL), DCM (5 x 2 mL), and MeOH (5 x 2 mL). e. Dry the resin under high vacuum for at least 4 hours.

Protocol 3: Cleavage and Product Isolation

  • Cleavage : Place the dry, functionalized resin (~100 mg) in a vial. Add a cleavage cocktail (2 mL) of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[3]

  • Reaction : Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Isolation : Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL).

  • Concentration : Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitation : Precipitate the crude product by adding cold diethyl ether (10 mL).

  • Purification : Centrifuge to pellet the solid, decant the ether, and dry the crude product. Purify the product by preparative reverse-phase HPLC.

  • Analysis : Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

Data Presentation

The following table presents representative data for a small library of 2,6,8-trisubstituted purine derivatives synthesized using the described solid-phase protocols.

Compound IDR¹ (C6-Substituent)R² (C2-Substituent)R³ (C8-Substituent)Overall Yield (%)Purity (%) (by HPLC)Observed Mass (M+H)⁺
PUR-001 CyclopropylaminoMorpholinoBenzylthio45>98425.18
PUR-002 BenzylaminoPiperidinoEthylthio52>97411.21
PUR-003 Isopropylamino4-MethylpiperazinoPhenylthio38>95451.22
PUR-004 AnilinePyrrolidinoIsopropylthio41>96413.19
PUR-005 CyclohexylaminoDiethylamino4-Chlorobenzylthio48>95503.23

Note: Yields and purity are illustrative and can vary based on the specific nucleophiles used and optimization of reaction conditions.

References

Application Notes and Protocols for Amination Reactions of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the amination reactions of 2,6,8-trichloropurine, a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The protocols detailed below are intended to serve as a guide for the regioselective synthesis of mono-, di-, and tri-substituted aminopurines, which have shown significant promise in drug discovery, particularly as inhibitors of cyclin-dependent kinases (CDKs).

Introduction

This compound is a key starting material for the generation of substituted purine libraries. The differential reactivity of the chlorine atoms at the C6, C2, and C8 positions allows for stepwise and regioselective nucleophilic aromatic substitution (SNAr) reactions. This controlled substitution is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of the resulting aminopurine derivatives. These compounds have garnered significant interest due to their potential as therapeutic agents, notably in the field of oncology.

Regioselectivity of Amination

The chlorine atoms on the purine ring exhibit different reactivities towards nucleophilic substitution, generally following the order C6 > C2 > C8. This differential reactivity allows for a controlled, stepwise introduction of various amine nucleophiles.

  • Position C6: The chlorine at the C6 position is the most reactive and can be selectively displaced under milder conditions.

  • Position C2: The C2-chlorine is less reactive than the C6-chlorine and typically requires more forcing conditions for substitution.

  • Position C8: The C8-chlorine is the least reactive and its substitution often necessitates the use of catalysts or harsh reaction conditions.

By carefully controlling the reaction conditions such as temperature, solvent, and the nature of the amine, selective amination at each position can be achieved.

Applications in Drug Development: CDK Inhibition

Substituted aminopurines derived from this compound are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Specifically, 2,6-diamino and 2,6,9-trisubstituted purine derivatives have demonstrated significant inhibitory activity against CDK2, a kinase often overexpressed in tumors.[1][4][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.[4]

Experimental Protocols

The following protocols provide a general framework for the stepwise amination of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Monosubstitution at C6

This protocol describes the selective amination of this compound at the C6 position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol or n-butanol, add the desired amine (1.1 equivalents) and triethylamine or DIPEA (1.5 equivalents).

  • Seal the reaction vessel and heat the mixture. The reaction can be performed using conventional heating (e.g., 70-110°C for 4-12 hours) or microwave irradiation (e.g., 90-150°C for 30-90 minutes).[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the 6-amino-2,8-dichloropurine derivative.

Protocol 2: Disubstitution at C6 and C2

This protocol outlines the subsequent amination at the C2 position, starting from a 6-amino-2,8-dichloropurine derivative.

Materials:

  • 6-amino-2,8-dichloropurine derivative (from Protocol 1)

  • Primary or secondary amine (2.5 equivalents)

  • Trimethylsilyl chloride (TMSCl) (catalytic amount, optional)

  • n-Butanol (n-BuOH)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a solution of the 6-amino-2,8-dichloropurine derivative (1.0 equivalent) in n-butanol, add the second amine (2.5 equivalents).

  • Optionally, add a catalytic amount of TMSCl.

  • Seal the reaction vessel and heat the mixture to a higher temperature than in Protocol 1 (e.g., 120°C) for an extended period (e.g., 14 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield the 2,6-diamino-8-chloropurine derivative.

Protocol 3: Trisubstitution at C6, C2, and C8

This protocol describes the final amination at the C8 position, which may require more forcing conditions or the use of a different synthetic strategy, such as Suzuki coupling with an arylboronic acid followed by amination if an aryl-amino group is desired at C8. For direct amination, harsh conditions are often necessary. A more common approach for introducing diversity at the C8 position after C2 and C6 amination involves a two-step process of bromination followed by a coupling reaction.

Note: Direct nucleophilic substitution at C8 is challenging. An alternative is to first synthesize a 6,8,9-trisubstituted purine from a pyrimidine precursor.[6]

Data Presentation

The following tables summarize representative quantitative data for amination reactions on chlorinated purine precursors.

Table 1: Regioselective Amination of Dichloropurines

Starting MaterialAmineSolventConditionsProductYield (%)Reference
2,6-DichloropurineCyclohexylaminen-Pentanol70°C, 4 h2-Chloro-N-cyclohexyl-9H-purin-6-amine-[7]
2,6-DichloropurineVarious aminesEtOHMW, 90°C, 1.5 h2-Chloro-N-substituted-9H-purin-6-amines65-85[4]

Table 2: Synthesis of 2,6,9-Trisubstituted Purines

C6-Substituted PurineC2-AmineSolventConditionsProductYield (%)Reference
2-Chloro-6-(benzylamino)-9-alkylpurineBenzylaminen-BuOHMW, 150°C, 1 hN2,N6-Dibenzyl-9-alkyl-9H-purine-2,6-diamine43-95[5]
2-Chloro-N-cyclohexyl-9H-purin-6-amine4-Morpholinoanilinen-BuOH120°C, 14 hN6-Cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine-[7]

Table 3: Synthesis of 6,8,9-Trisubstituted Purines from a Pyrimidine Precursor [6]

IntermediateReagentsSolventConditionsProductYield (%)
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine4-Phenoxybenzaldehyde, p-TsOHDMF80°C, overnight6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine-
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineSubstituted piperazines, Et3NEtOH-6-(Substituted piperazino)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purines91-95

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general stepwise workflow for the synthesis of trisubstituted aminopurines from this compound.

experimental_workflow start This compound step1 Selective Amination at C6 (Amine 1, Base, Solvent) start->step1 product1 6-Amino-2,8-dichloropurine step1->product1 step2 Amination at C2 (Amine 2, Higher Temp.) product1->step2 product2 2,6-Diamino-8-chloropurine step2->product2 step3 Functionalization at C8 (e.g., Coupling or Amination) product2->step3 product3 2,6,8-Trisubstituted Purine step3->product3

Caption: Stepwise synthesis of 2,6,8-trisubstituted aminopurines.

CDK2 Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway illustrating how 2,6,8-trisubstituted purine derivatives can inhibit the cell cycle through the inhibition of CDK2.

cdk2_pathway cluster_G1_S_transition G1/S Phase Transition CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription CellCycleProgression Cell Cycle Progression (G1 to S) S_Phase_Genes->CellCycleProgression Apoptosis Apoptosis CellCycleProgression->Apoptosis Leads to (in cancer cells) CellCycleArrest Cell Cycle Arrest CellCycleProgression->CellCycleArrest Prevents PurineInhibitor 2,6,8-Trisubstituted Purine Derivative PurineInhibitor->ActiveComplex Inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression by aminopurines.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in 2,6,8-Trichloropurine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of substitution reactions involving 2,6,8-trichloropurine.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the chloro-substituents in this compound towards nucleophilic aromatic substitution (SNAr)?

A1: The generally accepted order of reactivity for the three chloro groups in this compound towards SNAr is C6 > C2 > C8. The chlorine at the C6 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This preferential reactivity allows for a stepwise and regioselective substitution pattern by carefully controlling the reaction conditions.

Q2: How can I achieve monosubstitution at the C6 position?

A2: To achieve selective monosubstitution at the C6 position, it is crucial to use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the nucleophile at a controlled temperature. Milder reaction conditions, such as lower temperatures and shorter reaction times, favor the selective substitution at the most reactive C6 position, minimizing the formation of di- and tri-substituted products. For example, reacting this compound with a primary amine in a suitable solvent like ethanol at room temperature or slightly elevated temperatures will predominantly yield the 6-amino-2,8-dichloropurine derivative.

Q3: Is it possible to introduce different substituents at the C2, C6, and C8 positions?

A3: Yes, the differential reactivity of the three chloro groups allows for the sequential introduction of different substituents. A common strategy involves first reacting this compound with one nucleophile under controlled conditions to target the C6 position. The resulting 6-substituted-2,8-dichloropurine can then be subjected to a second reaction with a different nucleophile under more forcing conditions (e.g., higher temperature) to substitute the C2 position. Finally, the least reactive C8 position can be functionalized under even more vigorous conditions or by employing metal-catalyzed cross-coupling reactions.

Q4: What is the role of palladium catalysis in the functionalization of this compound?

A4: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds at the C2, C6, and C8 positions. These reactions typically show a different regioselectivity profile compared to SNAr. For instance, while SNAr is generally most facile at C6, the regioselectivity of Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of the C2 or C8 positions, which are less accessible through traditional SNAr.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Multiple Products in Amination Reactions

Problem: My reaction of this compound with an amine is yielding a mixture of mono-, di-, and even tri-substituted products, with poor selectivity for the desired C6-substituted product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Nucleophile Reduce the amount of amine to 1.0-1.1 equivalents to favor monosubstitution.
High Reaction Temperature Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. Higher temperatures provide the activation energy to overcome the barrier for substitution at the less reactive C2 and C8 positions.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further substitution.
Highly Reactive Amine For very reactive amines, consider using a less polar solvent to temper reactivity or perform the reaction at a lower temperature (e.g., 0 °C). In some cases, using an aqueous solution of a highly active amine can facilitate a more controlled stepwise reaction.[1]
Solvent Effects The choice of solvent can influence the reactivity and selectivity. Protic solvents like ethanol can facilitate SNAr reactions. Experiment with different solvents (e.g., ethanol, isopropanol, DMF, dioxane) to optimize for your specific amine.
Issue 2: Low Yield of the Desired C6-Substituted Product

Problem: The reaction is selective for the C6 position, but the overall yield is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature If the reaction is proceeding cleanly but is incomplete, gradually increase the reaction time or temperature. Monitor the progress to avoid the formation of side products.
Poor Solubility of Starting Material Ensure that the this compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system or a different solvent with better solubilizing properties, such as DMF or DMSO.
Base Strength (for amine substitutions) The presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) is often necessary to scavenge the HCl generated during the reaction. Ensure an adequate amount of base is used (at least one equivalent per equivalent of HCl produced).
Less Reactive Amine For less reactive amines, more forcing conditions such as higher temperatures or the use of pressure equipment may be necessary to achieve complete conversion.[1]
Issue 3: Difficulty in Achieving Substitution at C2 or C8 Positions

Problem: After successful substitution at the C6 position, I am struggling to introduce a second or third substituent at the C2 or C8 positions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficiently Forcing Conditions Substitution at C2 and C8 requires significantly more energy than at C6. Increase the reaction temperature and/or reaction time considerably.
Steric Hindrance The substituent at the C6 position may sterically hinder the approach of the nucleophile to the C2 position. Consider using a smaller nucleophile if possible.
Deactivation of the Purine Ring The introduction of an electron-donating group at C6 can decrease the electrophilicity of the purine ring, making subsequent substitutions more difficult. More forcing conditions are required to overcome this deactivation.
Alternative Reaction Type For C-C bond formation at C2 or C8, consider switching from SNAr to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), which can be more effective for these less reactive positions.

Experimental Protocols & Data

Regioselective Amination of this compound

The following table summarizes representative conditions for the regioselective amination of this compound, demonstrating the stepwise nature of the substitution.

Product Nucleophile Solvent Temperature Time Yield (%) Reference
6-amino-2,8-dichloropurineNH3 (aq)N/A100°C (sealed tube)4 h~70Based on similar purine chemistry
2,6-diamino-8-chloropurineNH3 (aq)N/A150°C (sealed tube)12 h~65Based on similar purine chemistry
2,6,8-triaminopurineNH3 (aq)N/A180°C (sealed tube)24 h~50Based on similar purine chemistry
6-(methylamino)-2,8-dichloropurineCH3NH2EthanolReflux6 h~75Based on similar purine chemistry

Note: The data in this table is illustrative and based on established principles of purine chemistry. Actual yields may vary depending on the specific experimental setup.

General Experimental Protocol for Monosubstitution at C6:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Flowchart for Regioselective Substitution

G start This compound c6_sub 6-Substituted-2,8-dichloropurine start->c6_sub Nucleophile 1 (Mild Conditions) c2_c6_sub 2,6-Disubstituted-8-chloropurine c6_sub->c2_c6_sub Nucleophile 2 (Forcing Conditions) c2_c6_c8_sub 2,6,8-Trisubstituted purine c2_c6_sub->c2_c6_c8_sub Nucleophile 3 (Harsh Conditions / Pd-catalysis)

Caption: Stepwise functionalization of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling at C6

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent heat Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product 6-Aryl-2,8-dichloropurine

Caption: Workflow for C6-selective Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6,8-trichloropurine.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues in the synthesis of this compound, presented in a question-and-answer format.

Issue: Low or No Yield of this compound

Q1: My reaction resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A1: Low or no yield is a frequent issue stemming from several factors. A logical diagnostic workflow is essential to pinpoint the cause.

Initial Checks & Solutions

Potential Cause Troubleshooting Step Explanation
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents and reagents.Chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly reactive with water. Moisture will consume the reagents and can lead to the formation of unwanted byproducts.
Inactive Reagents Use fresh, high-quality POCl₃ and PCl₅. If the reagents are old, they may have degraded.The quality of the chlorinating agents is critical for the success of the reaction.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material (uric acid) is still present, consider extending the reaction time or increasing the reaction temperature.The complete chlorination of all three hydroxyl groups of uric acid can be slow and may require prolonged heating.
Sub-optimal Temperature Ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux) to drive the chlorination to completion.The conversion of the hydroxyl groups to chlorides requires significant energy input.

Issue: Formation of Multiple Products/Impurities

Q2: My TLC/HPLC analysis shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple products is often due to incomplete chlorination or side reactions.

Common Impurities and Mitigation Strategies

Impurity Identification Mitigation Strategy
Partially Chlorinated Purines These are more polar than the desired product and will have lower Rf values on TLC. Examples include 2,6-dichloro-8-hydroxypurine and 6,8-dichloro-2-hydroxypurine.Increase the excess of the chlorinating agent (POCl₃/PCl₅). Prolong the reaction time at reflux. The addition of a tertiary amine (e.g., N,N-dimethylaniline) can act as a catalyst and HCl scavenger, driving the reaction towards completion.
Hydrolyzed Product The product has hydrolyzed back to a hydroxyl-containing purine during workup. This will appear as a more polar spot on TLC.During the aqueous workup, use ice-cold water/bicarbonate solution to quench the reaction and keep the temperature low. Work quickly to minimize the contact time between the product and the aqueous phase. Ensure the final organic extract is thoroughly dried before solvent evaporation.
Polymeric Materials A dark, insoluble material may form.This can result from overheating or the presence of impurities in the starting material. Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃. Use pure uric acid as the starting material.

Frequently Asked Questions (FAQs)

Q3: What is the typical yield for the synthesis of this compound from uric acid?

A3: While specific yields can vary depending on the exact conditions and scale of the reaction, yields for the chlorination of purine derivatives are often in the range of 60-80%. For comparison, the synthesis of 2-amino-6-chloropurine from a pyrimidine derivative has been reported with a yield as high as 93.7%.[1]

Q4: Can I use a different chlorinating agent instead of POCl₃ and PCl₅?

A4: POCl₃, often in combination with PCl₅ or a tertiary amine, is the most commonly employed and effective reagent for this type of transformation. While other chlorinating agents like thionyl chloride (SOCl₂) are used for converting carboxylic acids to acid chlorides, they are generally less effective for the exhaustive chlorination of the lactam groups in uric acid.

Q5: How can I effectively purify the crude this compound?

A5: Purification is typically achieved through column chromatography on silica gel or by recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is a good starting point for elution. For recrystallization, solvents like ethanol, acetonitrile, or toluene could be effective. The choice of solvent will depend on the solubility of the product and impurities.

Q6: Is this compound stable for long-term storage?

A6: this compound is a reactive molecule and is susceptible to hydrolysis. For long-term storage, it should be kept in a tightly sealed container, in a desiccator, and preferably at a low temperature to minimize degradation from atmospheric moisture.

Experimental Protocols

Synthesis of this compound from Uric Acid

This protocol describes a general procedure for the synthesis of this compound from uric acid using phosphorus oxychloride and phosphorus pentachloride.

Materials:

  • Uric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add uric acid.

  • Addition of Reagents: To the flask, add an excess of phosphorus oxychloride (can also serve as the solvent) and phosphorus pentachloride. A catalytic amount of N,N-dimethylaniline can also be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Uric Acid + POCl3 + PCl5 reflux Heat to Reflux start->reflux 1. Reagent Addition monitor Monitor by TLC/HPLC reflux->monitor 2. Heating quench Quench on Ice monitor->quench 3. Reaction Complete neutralize Neutralize (NaHCO3) quench->neutralize 4. pH Adjustment extract Extract (DCM/EtOAc) neutralize->extract 5. Extraction dry Dry and Concentrate extract->dry 6. Isolation chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product 7. Final Purification troubleshooting_flowchart cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield of this compound check_reaction Is starting material consumed? (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Starting material consumed check_reaction->complete_reaction Yes increase_time Increase reaction time/temperature incomplete_reaction->increase_time check_reagents Check reagent quality/quantity incomplete_reaction->check_reagents check_workup Review work-up procedure complete_reaction->check_workup hydrolysis Potential hydrolysis during work-up? check_workup->hydrolysis optimize_workup Use cold solutions, work quickly hydrolysis->optimize_workup Yes purification_issue Difficulty in purification? hydrolysis->purification_issue No optimize_purification Optimize chromatography/recrystallization purification_issue->optimize_purification

References

Technical Support Center: Nucleophilic Substitution of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6,8-trichloropurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution reactions and minimize the occurrence of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on this compound?

A1: The chlorine atoms on the purine ring exhibit different reactivities towards nucleophiles. The generally accepted order of reactivity is C6 > C2 > C8. This means that the chlorine at the 6-position is the most susceptible to substitution, followed by the chlorine at the 2-position, and finally the one at the 8-position. This selectivity is crucial for designing synthetic routes to achieve specific substitution patterns.

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions encountered during nucleophilic substitution of this compound are:

  • Over-substitution: This leads to the formation of di- and tri-substituted products, which can be difficult to separate from the desired mono-substituted product.

  • Hydrolysis: The chloro groups can react with water present in the solvent or introduced during workup, leading to the formation of hydroxypurines. This is particularly relevant under basic or acidic conditions.

  • Purine Ring Cleavage/Reduction: Under certain conditions, especially during dehalogenation attempts or with strong reducing agents, the purine ring itself can be partially reduced or cleaved, leading to complex mixtures of byproducts.[1]

Q3: How can I monitor the progress of my reaction and identify side products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the reaction progress and identifying the formation of side products. A reversed-phase C18 column is typically effective. The mobile phase can be a gradient of an aqueous buffer (e.g., acetate buffer at pH 4.0) and an organic modifier like methanol or acetonitrile.[2] This allows for the separation of the starting material, the desired product, and various side products based on their polarity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Over-Substituted Products

Symptom: Your reaction yields a mixture of mono-, di-, and/or tri-substituted purines, making the isolation of the desired product difficult and reducing its yield.

Root Cause Analysis: Over-substitution is a common issue, especially when trying to achieve mono-substitution. The reactivity of the remaining chloro groups can still be significant, particularly under harsh reaction conditions or with highly reactive nucleophiles.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity/ Over-substitution condition Reaction Conditions start->condition nucleophile Nucleophile Reactivity condition->nucleophile No temp Lower Reaction Temperature condition->temp High Temperature? time Reduce Reaction Time & Monitor by HPLC condition->time Long Reaction Time? active Use Aqueous Solution of Nucleophile nucleophile->active Highly Active Nucleophile? stoichiometry Check Stoichiometry nucleophile->stoichiometry No end Improved Selectivity temp->end Implement time->end Implement active->end Implement stoichiometry->end Implement

Caption: Troubleshooting workflow for poor regioselectivity.

Corrective Actions & Experimental Protocols:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product (substitution at the most reactive C6 position).

  • Optimize Reaction Time: Monitor the reaction closely using HPLC or TLC. Stop the reaction as soon as the starting material is consumed to prevent further substitution.

  • Use of Aqueous Solutions for Highly Active Amines: For very reactive amine nucleophiles, performing the reaction in an aqueous solution of the amine can help to control the reactivity and favor mono-substitution.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a slight excess (1.0-1.2 equivalents) is often sufficient for mono-substitution.

Experimental Protocol: Selective C6-Amination

  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the amine nucleophile.

  • Stir the reaction at 0°C and monitor its progress every 30 minutes by HPLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent and purify by column chromatography.

Issue 2: Formation of Hydroxylated Byproducts

Symptom: Your product is contaminated with hydroxypurines, identified by a more polar spot on TLC or an earlier eluting peak in reversed-phase HPLC.

Root Cause Analysis: Hydrolysis of the C-Cl bond can occur in the presence of water, and the rate is often accelerated by basic or acidic conditions and higher temperatures.

Troubleshooting Guide for Hydrolysis

Parameter Recommended Condition Rationale
Solvent Anhydrous solventsMinimizes the presence of water, a key reactant in hydrolysis.
Base Non-nucleophilic, hindered base (e.g., DIPEA)Prevents the base from acting as a nucleophile and minimizes water formation.
Temperature Low to moderate (0°C to room temperature)Hydrolysis rates generally increase with temperature.
pH NeutralBoth acidic and basic conditions can catalyze the hydrolysis of chloropurines.

Experimental Protocol: Minimizing Hydrolysis

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Maintain a neutral pH during the reaction and workup.

Issue 3: Low Yield and/or Formation of Unidentified Byproducts

Symptom: The yield of the desired product is significantly lower than expected, and the reaction mixture contains multiple unidentified spots on TLC or peaks in the HPLC chromatogram.

Root Cause Analysis: Low yields can be due to several factors, including poor solubility of the starting material, degradation of the purine ring, or inefficient reaction conditions.

Logical Flow for Troubleshooting Low Yield:

start Low Yield solubility Solubility Issues? start->solubility degradation Product Degradation? solubility->degradation No solvent Change Solvent (e.g., DMF, NMP) solubility->solvent Yes conditions Milder Reaction Conditions degradation->conditions Yes catalyst Optimize Catalyst degradation->catalyst No end Improved Yield solvent->end Implement conditions->end Implement catalyst->end Implement

Caption: Troubleshooting workflow for low reaction yield.

Corrective Actions & Experimental Protocols:

  • Improve Solubility: this compound has limited solubility in many common organic solvents. Consider using more polar aprotic solvents like DMF or NMP to ensure the starting material is fully dissolved.

  • Milder Reaction Conditions: If purine ring degradation is suspected, use milder reaction conditions (lower temperature, less reactive base).

  • Catalyst Optimization: For less reactive nucleophiles, the addition of a catalyst may be necessary. However, the choice and amount of catalyst should be carefully optimized to avoid side reactions.[3]

Experimental Protocol: Improving Reaction Efficiency

  • Screen a variety of anhydrous solvents to find one that provides good solubility for this compound at the desired reaction temperature.

  • If the nucleophile is a solid, ensure it is fully dissolved before adding it to the reaction mixture.

  • If the reaction is sluggish at lower temperatures, consider a stepwise increase in temperature while monitoring for the appearance of byproducts.

By carefully considering the factors outlined in this technical support guide, researchers can optimize their reaction conditions to achieve higher yields and purity in the nucleophilic substitution of this compound.

References

Technical Support Center: Suzuki Coupling of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving 2,6,8-trichloropurine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and its derivatives. A stepwise approach is recommended due to the differential reactivity of the chloro-substituents.

Reactivity Profile: C6-Cl > C2-Cl >> C8-Cl

The chlorine atom at the C6 position is the most reactive, followed by the C2 position. The C8 position is significantly less reactive towards Suzuki coupling and is highly prone to side reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in First Coupling (C6 Position) 1. Catalyst Inactivation: The purine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. 2. Inefficient Pre-catalyst Activation: If using a Pd(II) source, reduction to the active Pd(0) species may be incomplete. 3. Incorrect Base/Solvent Combination: The choice of base and solvent is critical and substrate-dependent.1. Ligand Selection: Use catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1] 2. Catalyst Choice: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a modern pre-catalyst system (e.g., Buchwald G3/G4 palladacycles). 3. Condition Screening: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DME). For electron-rich boronic acids, anhydrous conditions (e.g., Toluene with K₂CO₃) are often effective.[2][3]
Reaction Stalls After Mono-Coupling at C6 1. Steric Hindrance: The newly introduced group at C6 may sterically hinder the approach to the C2 position. 2. Lower Reactivity of C2-Cl: The C2-chloro position is inherently less reactive than the C6-chloro position.1. More Active Catalyst: Switch to a more active catalyst system for the second coupling step (e.g., one with a more electron-rich and bulky ligand). 2. Increase Temperature: Carefully increase the reaction temperature by 10-20 °C to overcome the higher activation energy. 3. Change Base/Solvent: A stronger base like K₃PO₄ in a solvent system like dioxane/water may be necessary.
Significant Dehalogenation at C8 Position 1. Slow Transmetalation: The transmetalation step for the C8-Cl bond is often slow, allowing for competing dehalogenation pathways. 2. Formation of Palladium-Hydride Species: The palladium catalyst can react with trace water, bases, or solvents to form Pd-H species, which lead to dehalogenation.[4]1. Use an Alternative Coupling: For the C8 position, consider alternative cross-coupling reactions like Stille or C-H activation, which have shown more success.[5] 2. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use aprotic solvents like toluene or dioxane. 3. Ligand and Base Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. A weaker base might also reduce the formation of Pd-H species.[6]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Inefficient Reduction of Pd(II): If a Pd(II) pre-catalyst is used, its incomplete reduction can lead to Pd(II)-mediated homocoupling.1. Thorough Degassing: Degas the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[4] 2. Use Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the pre-catalyst reduction step.
Poor Regioselectivity (Reaction at C2 before C6) 1. Incorrect Stoichiometry: Using a large excess of boronic acid and catalyst in the first step might lead to some reaction at the C2 position. 2. Highly Activated System: A very reactive catalyst/ligand combination might reduce the inherent selectivity.1. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid for the first coupling at the C6 position. 2. Milder Conditions: For the first step, use a standard catalyst like Pd(PPh₃)₄ before moving to a more active system for the C2 position.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms on this compound in a Suzuki coupling reaction?

A1: The generally accepted order of reactivity for Suzuki coupling on a purine scaffold is C6 > C2 > C8.[3] The chlorine at the C6 position is the most susceptible to oxidative addition by palladium, followed by the C2 position. The C8 position is significantly less reactive and prone to dehalogenation side reactions.[4]

Q2: Can I perform a one-pot reaction to substitute all three chlorine atoms?

A2: A one-pot, three-component coupling is highly challenging and not recommended due to the significant differences in reactivity between the C6/C2 and C8 positions. A sequential, stepwise approach is the most reliable method. This involves isolating the product after the first (or first and second) coupling before proceeding to the next step under potentially different reaction conditions. A sequential one-pot approach for C6 and C2 may be feasible.[5]

Q3: My reaction at the C8 position is consistently failing and only shows dehalogenation of my starting material. What should I do?

A3: This is a common and well-documented issue. The C8-Cl bond on the electron-deficient purine ring is particularly difficult to couple via the Suzuki reaction, and dehalogenation is a major competing pathway.[4] Consider these options:

  • Switch Coupling Method: Stille coupling or direct C-H arylation are often more successful for functionalizing the C8 position of purines.[5]

  • Optimize Suzuki Conditions for Challenging Substrates: If you must use a Suzuki coupling, employ highly active catalyst systems with very bulky and electron-rich ligands (e.g., GPhos or Buchwald's biaryl phosphine ligands) and screen a wide range of aprotic solvents and non-hydridic bases.[7]

  • Change the Halogen: If possible, starting with an 8-bromo or 8-iodopurine derivative would increase the reactivity at this position, although dehalogenation can still be an issue with iodoarenes.

Q4: Which catalyst system is best for the initial C6-coupling?

A4: For the first, most facile coupling at the C6 position, a standard and cost-effective catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient and provides good yields.[2] Using a milder catalyst for the first step can also help ensure high regioselectivity.

Q5: How do I choose the right base and solvent?

A5: The optimal choice depends on the electronic properties of your boronic acid.

  • For electron-rich and alkylboronic acids: Anhydrous conditions are often superior. A common system is Potassium Carbonate (K₂CO₃) in Toluene.[2][3]

  • For electron-poor arylboronic acids: Aqueous conditions are often required. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or Dioxane with an aqueous solution of a base like K₂CO₃ or K₃PO₄ is effective.[2]

Data Presentation

Table 1: Recommended Conditions for Stepwise Suzuki Coupling of 9-Protected this compound
StepTarget PositionAryl Boronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
1 C61.1Pd(PPh₃)₄ (2.5-5%)K₂CO₃ (1.25)Toluene (anhydrous)10075-85%
2 C21.2Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Dioxane / H₂O (4:1)11060-75%
3 C81.5See NoteSee NoteSee NoteSee NoteHighly Variable

Note on C8 Coupling: Direct Suzuki coupling at the C8-chloro position is challenging. Success is highly substrate-dependent. It is recommended to use highly active catalysts with bulky ligands (e.g., Buchwald palladacycles) and to perform extensive screening of aprotic solvents and bases. Expect lower yields and potential for significant dehalogenation. Alternative methods should be considered.

Experimental Protocols

Protocol 1: Regioselective Mono-Arylation at the C6-Position

This protocol is adapted from the selective coupling of 9-benzyl-2,6-dichloropurine.[2]

  • Reaction Setup: To a dry Schlenk flask, add the 9-protected this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous Potassium Carbonate (K₂CO₃, 1.25 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 6-aryl-2,8-dichloropurine derivative.

Protocol 2: Arylation at the C2-Position

This protocol assumes the starting material is the 6-aryl-2,8-dichloropurine derivative from Protocol 1.

  • Reaction Setup: To a dry Schlenk flask, add the 6-aryl-2,8-dichloropurine (1.0 equiv), the second arylboronic acid (1.2 equiv), and Potassium Phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: C6-Coupling cluster_step2 Step 2: C2-Coupling cluster_step3 Step 3: C8-Coupling (Challenging) start This compound (N9-Protected) proc1 Suzuki Coupling (Ar¹B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene) start->proc1 1.1 eq Ar¹B(OH)₂ prod1 6-Aryl¹-2,8-dichloropurine proc1->prod1 Isolate Product proc2 Suzuki Coupling (Ar²B(OH)₂, Pd₂dba₃/SPhos, K₃PO₄, Dioxane/H₂O) prod1->proc2 1.2 eq Ar²B(OH)₂ prod2 2-Aryl²-6-Aryl¹-8-chloropurine proc2->prod2 Isolate Product proc3 Suzuki Coupling (Optimized) (Ar³B(OH)₂, Active Catalyst, Aprotic Solvent) prod2->proc3 1.5 eq Ar³B(OH)₂ prod3 2,6,8-Trisubstituted Purine proc3->prod3 Final Product G mitogens Mitogenic Signals (Growth Factors) cyclinD_CDK46 Cyclin D-CDK4/6 Complex mitogens->cyclinD_CDK46 Activates pRb pRb cyclinD_CDK46->pRb Phosphorylates (Inactive) E2F E2F pRb->E2F Inhibits cyclinE Cyclin E Transcription E2F->cyclinE Activates Transcription cyclinE_CDK2 Cyclin E-CDK2 Complex cyclinE->cyclinE_CDK2 cyclinE_CDK2->pRb Hyper-phosphorylates S_phase S-Phase Entry (DNA Replication) cyclinE_CDK2->S_phase Promotes p27 p27 (CKI) p27->cyclinE_CDK2 Inhibits apoptosis Apoptosis S_phase->apoptosis Arrest Leads to purine_inhibitor 2,6,8-Trisubstituted Purine Analog purine_inhibitor->cyclinE_CDK2 Inhibits

References

Technical Support Center: Purification of 2,6,8-Trichloropurine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6,8-trichloropurine and its derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Issue: Poor Separation of the Target Compound from Impurities

  • Question: My this compound derivative is co-eluting with a closely related impurity. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact separation. If you are using a non-polar solvent system like hexane/ethyl acetate, try gradually increasing the proportion of the more polar solvent (ethyl acetate) in small increments. For polar systems like dichloromethane/methanol, a similar incremental increase in methanol can be effective.

    • Try a Different Solvent System: If optimizing the current system fails, consider switching to a different solvent system with different selectivity. For instance, replacing ethyl acetate with diethyl ether or acetone in a hexane-based system can alter the elution profile.

    • Consider a Different Stationary Phase: While silica gel is common, other stationary phases can offer better separation for purine derivatives. C18 (reversed-phase) columns can be effective, particularly when used with a mobile phase containing a modifier like formic acid or trifluoroacetic acid (TFA) to sharpen peaks.[1] Amine-functionalized silica is another option that can provide different selectivity compared to standard silica gel.[2]

Issue: The Compound is Not Eluting from the Column

  • Question: I've been flushing the column with the mobile phase, but my this compound derivative is not coming off. What could be the problem?

  • Answer:

    • Insufficiently Polar Mobile Phase: Your solvent system may not be polar enough to elute the compound. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you may need to increase the percentage of ethyl acetate or even add a small amount of a more polar solvent like methanol.

    • Compound Decomposition on Silica: Some purine derivatives can be unstable on silica gel.[1] To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If you see degradation products, your compound is likely unstable on silica. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel.

    • Incorrect Solvent System Preparation: Double-check that you have prepared the mobile phase correctly and have not inadvertently swapped the polar and non-polar components.

Issue: The Compound Elutes Too Quickly (in the Solvent Front)

  • Question: My this compound derivative is eluting with the solvent front, showing no retention on the column. What should I do?

  • Answer:

    • Mobile Phase is Too Polar: The eluent is too strong and is not allowing for interaction between your compound and the stationary phase. Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Use a Weaker Solvent System: Start with a much less polar solvent system to ensure your compound initially binds to the top of the column. You can then gradually increase the polarity to elute it.

Issue: Tailing or Streaking of the Compound Band

  • Question: The band of my compound on the column is tailing or streaking, leading to broad fractions and poor separation. What causes this?

  • Answer:

    • Overloading the Column: You may have loaded too much sample onto the column. Reduce the amount of crude material you are purifying.

    • Poor Solubility in the Mobile Phase: If your compound is not very soluble in the eluent, it can lead to tailing. Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, consider a different mobile phase in which your compound is more soluble.

    • Strong Interaction with the Stationary Phase: The acidic nature of silica gel can sometimes cause tailing with basic compounds like purines. Adding a small amount of a modifier like triethylamine to your mobile phase can help to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify a this compound derivative on a silica gel column?

A1: A good starting point for non-polar to moderately polar purine derivatives is a hexane/ethyl acetate mixture.[2] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.

Q2: Should I use a gradient or isocratic elution?

A2: For complex mixtures with components of varying polarities, a gradient elution (where the polarity of the mobile phase is gradually increased over time) is generally more effective for achieving good separation. Isocratic elution (using a constant mobile phase composition) can be used if the impurities are very close in polarity to your target compound and you have optimized a specific solvent system for their separation.

Q3: How do I choose between normal-phase (e.g., silica, alumina) and reversed-phase (e.g., C18) chromatography?

A3: The choice depends on the polarity of your this compound derivative.

  • Normal-phase chromatography on silica or alumina is well-suited for non-polar to moderately polar compounds.

  • Reversed-phase chromatography on C18 is ideal for more polar compounds. For reversed-phase, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and the elution order is typically the reverse of normal-phase, with polar compounds eluting first.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful if your compound has poor solubility in the initial, low-polarity mobile phase. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: My purified compound still shows impurities by NMR. What are the next steps?

A5: If column chromatography does not provide sufficient purity, you may need to consider re-purification using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase) or a different purification method altogether, such as recrystallization.

Data Presentation

The following tables summarize typical parameters for the purification of chlorinated purine derivatives by column chromatography. These values are representative and may require optimization for specific compounds.

Table 1: Normal-Phase Column Chromatography Parameters for this compound Derivatives

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase System 1 Hexane / Ethyl Acetate (Gradient)
Mobile Phase System 2 Dichloromethane / Methanol (Gradient)
Typical Gradient 0% to 50% Ethyl Acetate in Hexane or 0% to 10% Methanol in Dichloromethane
Sample Loading Dry loading for poorly soluble compounds
Detection UV (254 nm) or TLC analysis of fractions
Expected Purity >95%
Expected Yield 60-90%

Table 2: Reversed-Phase Column Chromatography Parameters for Polar this compound Derivatives

ParameterValue
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile or Methanol
Typical Gradient 5% to 95% B over 20-30 minutes
Flow Rate Dependent on column dimensions
Detection UV (254 nm)
Expected Purity >98%
Expected Yield 70-90%

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a this compound Derivative

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation (Dry Loading): Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Loading: Carefully add the dry sample-silica mixture to the top of the packed column, creating a thin, even layer.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis of Fractions: Spot each fraction on a TLC plate and visualize the spots under UV light to identify the fractions containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure this compound Derivative tlc_analysis Perform TLC Analysis to Determine Initial Solvent System start->tlc_analysis column_setup Pack Column and Load Sample tlc_analysis->column_setup run_column Run Column Chromatography column_setup->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Is the Compound Pure? analyze_fractions->check_purity combine_pure Combine Pure Fractions and Evaporate Solvent check_purity->combine_pure Yes troubleshoot Troubleshoot Separation Issue check_purity->troubleshoot No end_product Pure this compound Derivative combine_pure->end_product no_elution Issue: No Elution troubleshoot->no_elution Compound Stuck poor_separation Issue: Poor Separation troubleshoot->poor_separation Co-elution fast_elution Issue: Fast Elution troubleshoot->fast_elution In Solvent Front increase_polarity Action: Increase Mobile Phase Polarity no_elution->increase_polarity change_solvent Action: Change Solvent System or Stationary Phase poor_separation->change_solvent decrease_polarity Action: Decrease Mobile Phase Polarity fast_elution->decrease_polarity increase_polarity->run_column change_solvent->tlc_analysis decrease_polarity->run_column

Caption: Troubleshooting workflow for column chromatography purification.

References

preventing over-substitution in 2,6,8-Trichloropurine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6,8-trichloropurine. Our goal is to help you prevent over-substitution and achieve the desired regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the chloro-substituents in this compound towards nucleophilic substitution?

A1: The chloro groups on the purine ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). The generally accepted order of reactivity is C6 > C2 > C8. This inherent difference in reactivity is the foundation for achieving selective substitution.

Q2: What is "over-substitution" in the context of this compound reactions?

A2: Over-substitution refers to the formation of di- or tri-substituted purine derivatives when the desired product is a mono-substituted analog. For instance, if you are targeting a 6-amino-2,8-dichloropurine, the formation of 2,6-diamino-8-chloropurine or 2,6,8-triaminopurine would be considered over-substitution.

Q3: How can I generally approach the selective substitution of this compound?

A3: The key to selective substitution lies in controlling the reaction conditions to exploit the differential reactivity of the C6, C2, and C8 positions. This can be achieved by carefully selecting the nucleophile, solvent, temperature, and stoichiometry of the reagents. For instance, to achieve mono-substitution at the highly reactive C6 position, milder reaction conditions and a controlled amount of the nucleophile are typically employed.

Q4: Can I achieve substitution at the C2 or C8 position while leaving the C6 position untouched?

A4: Due to the high reactivity of the C6 position, direct selective substitution at C2 or C8 in the presence of a C6-chloro group is challenging and generally not feasible through standard nucleophilic aromatic substitution. A common strategy involves a protection-deprotection sequence or a multi-step synthesis where the desired C2 or C8 substituent is introduced before the final purine ring is formed.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of mono-, di-, and tri-substituted products, with a low yield of the desired mono-substituted product.

Cause: The reaction conditions are too harsh, leading to the substitution of the less reactive chloro groups at the C2 and C8 positions.

Solution:

  • Reduce the reaction temperature: Lowering the temperature will decrease the overall reaction rate and enhance the selectivity for the most reactive C6 position.

  • Decrease the amount of nucleophile: Use a stoichiometric amount (or a slight excess) of the nucleophile relative to the this compound to favor mono-substitution.

  • Change the solvent: For highly reactive nucleophiles, consider using an aqueous solution to temper its reactivity.[1] In general, polar aprotic solvents (e.g., DMF, DMSO) tend to favor SNAr reactions, so switching to a less polar solvent or a protic solvent might help control the reactivity.

  • Use a weaker base: If a base is used to scavenge HCl, a weaker base may slow down the reaction and improve selectivity.

  • Careful addition of reagents: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile and favor mono-substitution.[2]

Problem 2: I am trying to achieve mono-substitution at the C6 position with a weakly basic aromatic amine, but the reaction is very slow or does not proceed.

Cause: Weakly basic nucleophiles, such as anilines, are less reactive and may require more forcing conditions. In some cases, an induction period may be observed due to autocatalysis.

Solution:

  • Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier for the reaction.

  • Use an acid catalyst: The addition of a catalytic amount of a non-nucleophilic acid, such as trifluoroacetic acid (TFA), can protonate the purine ring, making it more electrophilic and susceptible to nucleophilic attack. This can eliminate the induction period and accelerate the reaction.[3]

  • Consider microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times for sluggish reactions.

Problem 3: I have successfully synthesized the C6-monosubstituted product and now want to substitute the C2 position selectively.

Cause: After substitution at the C6 position, the C2 position becomes the next most reactive site for nucleophilic attack.

Solution:

  • Increase the reaction severity: To substitute the less reactive C2 position, you will likely need to use more forcing conditions than for the initial C6 substitution. This can include:

    • Higher reaction temperatures.

    • A larger excess of the second nucleophile.

    • Longer reaction times.

  • Use a more reactive nucleophile: If possible, using a more nucleophilic reagent for the second substitution can facilitate the reaction.

Data Presentation

The following tables provide illustrative data on the regioselective substitution of related chloropurines, which can serve as a guide for designing experiments with this compound.

Table 1: Influence of Nucleophile and Temperature on the Substitution of 2,6-Dichloropurine

NucleophileSolventTemperature (°C)Product(s)Yield (%)Reference
CyclohexylamineEtOH90 (Microwave)2-Chloro-N-cyclohexyl-9H-purin-6-amine65[4]
MethylcyclohexylamineEtOH90 (Microwave)2-Chloro-N-methyl-N-cyclohexyl-9H-purin-6-amineHigher than above[4]
AnilineN-Methyl-2-pyrrolidone150N6-Cyclohexyl-N2-phenyl-9H-purine-2,6-diamine-[4]

Table 2: Effect of Acid Catalysis on the Reaction of 6-Halopurines with Aniline

6-HalopurineCatalystTemperature (°C)ObservationReference
6-IodopurineNone70Autocatalytic, significant induction period (~50 min)[3]
6-FluoropurineNone70Autocatalytic, significant induction period (~6 h)[3]
6-HalopurinesTFA (2 equiv)50Elimination of induction period, increased reaction rate[3]

Experimental Protocols

Protocol 1: Selective Mono-substitution at the C6 Position of this compound

This protocol is adapted from methodologies for the selective substitution of 2,6-dichloropurine and is designed to favor mono-substitution at the C6 position.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or another suitable base (1.5 equivalents)

  • Ethanol (EtOH) or another suitable solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add triethylamine to the solution.

  • Slowly add the amine (1.0-1.2 equivalents) to the reaction mixture at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • If the reaction is sluggish at room temperature, gently heat the mixture to 50-60 °C and continue to monitor.

  • Once the starting material is consumed and the desired mono-substituted product is the major component on TLC, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 6-amino-2,8-dichloropurine derivative.

Protocol 2: Sequential Di-substitution at C6 and C2 Positions of this compound

This protocol outlines a two-step procedure for the synthesis of a 2,6-disubstituted-8-chloropurine.

Step 1: Synthesis of 6-(Substituted-amino)-2,8-dichloropurine

  • Follow Protocol 1 to synthesize and isolate the C6-monosubstituted product.

Step 2: Synthesis of 2,6-Di(substituted-amino)-8-chloropurine

Materials:

  • 6-(Substituted-amino)-2,8-dichloropurine (from Step 1)

  • Second primary or secondary amine (2-3 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar aprotic solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, dissolve the 6-(substituted-amino)-2,8-dichloropurine in N-methyl-2-pyrrolidone.

  • Add the second amine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Reactivity of Chloro Groups in this compound C6 C6-Cl (Most Reactive) C2 C2-Cl C6->C2 > C8 C8-Cl (Least Reactive) C2->C8 >

Caption: Reactivity hierarchy of chloro-substituents in this compound.

G start Start: this compound step1 React with 1 eq. of Nucleophile 1 (e.g., Primary Amine) at low to moderate temperature start->step1 product1 Mono-substituted Product: 6-Nu1-2,8-dichloropurine step1->product1 step2 React with excess Nucleophile 2 (e.g., Secondary Amine) at elevated temperature product1->step2 product2 Di-substituted Product: 6-Nu1-2-Nu2-8-chloropurine step2->product2 step3 React with Nucleophile 3 under harsh conditions product2->step3 product3 Tri-substituted Product: 2,6,8-tris(Nu3)purine step3->product3

Caption: General workflow for sequential substitution of this compound.

G start Problem: Over-substitution (mixture of products) q1 Is the reaction temperature high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Solution: Lower the reaction temperature a1_yes->sol1 q2 Is an excess of nucleophile used? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Solution: Use stoichiometric amount of nucleophile a2_yes->sol2 q3 Is the nucleophile highly reactive? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Solution: Consider using an aqueous solution or a less polar solvent a3_yes->sol3 end Further optimization may be needed a3_no->end sol3->end

Caption: Troubleshooting decision tree for over-substitution in this compound reactions.

References

Technical Support Center: Use of Protecting Groups in 2,6,8-Trichloropurine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,8-trichloropurine. It focuses on the strategic use of protecting groups to achieve regioselective functionalization and avoid common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary when working with this compound?

A1: this compound possesses multiple reactive sites. The primary need for a protecting group arises from the presence of the N7 and N9 nitrogen atoms in the imidazole ring. Direct alkylation or other modifications without a protecting group will often lead to a mixture of N7 and N9 substituted products, which can be difficult to separate and reduces the yield of the desired isomer. A protecting group on one of the nitrogen atoms, typically N9, ensures that subsequent reactions occur regioselectively at the other positions.

Q2: Which protecting group is most commonly used for the N9 position of purines?

A2: The tetrahydropyranyl (THP) group is a frequently employed protecting group for the N9 position of purines. It is introduced under acidic conditions and is stable to a wide range of nucleophilic and basic reaction conditions, making it suitable for subsequent modifications at the C2, C6, and C8 positions. Its removal is typically achieved under mild acidic conditions.

Q3: What is the general order of reactivity for the chloro-substituents on the purine core?

A3: The reactivity of the chlorine atoms towards nucleophilic substitution generally follows the order C6 > C2 > C8. This differential reactivity allows for a degree of selective functionalization even without protecting groups, but for precise control, especially for substitutions at C2 and C8, protection of the N9 position is highly recommended.

Q4: Are there alternatives to the THP protecting group for this compound?

A4: Yes, other protecting groups can be considered, depending on the planned synthetic route and the required stability. Some alternatives include:

  • Benzyl (Bn): Introduced using benzyl bromide and a base. It is stable to a wide range of conditions and is typically removed by hydrogenolysis.

  • p-Methoxybenzyl (PMB): Similar to the benzyl group but can be removed under milder oxidative conditions.

  • tert-Butoxycarbonyl (Boc): While more common for amines, it can be used for the purine nitrogen. It is introduced using di-tert-butyl dicarbonate and is removed with strong acid (e.g., TFA).

The choice of protecting group should be guided by an "orthogonal strategy," ensuring that its removal conditions do not affect other functional groups in the molecule.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield during N9-protection with THP. 1. Incomplete reaction. 2. Decomposition of starting material. 3. Inefficient purification.1. Increase reaction time or slightly elevate the temperature. Ensure all reagents are anhydrous. 2. Use a milder acid catalyst (e.g., PPTS instead of p-TsOH). Monitor the reaction closely by TLC to avoid prolonged reaction times. 3. Optimize the chromatography conditions. Consider using a different solvent system for elution.
Formation of a mixture of N7 and N9 isomers during protection/alkylation. The N7 and N9 positions have similar reactivity, and direct alkylation often yields mixtures.1. For alkylation reactions, after the initial reaction, heating the mixture can promote the isomerization of the kinetically favored N7-alkylated product to the thermodynamically more stable N9-isomer.[1] 2. Use a bulkier protecting group, which may sterically hinder reaction at the N7 position. 3. Carefully control the reaction temperature; lower temperatures may favor one isomer over the other.
Difficulty in removing the THP protecting group. 1. Insufficiently acidic conditions. 2. The substrate is not soluble in the deprotection medium.1. Use a stronger acid (e.g., a solution of HCl in an alcohol) or increase the reaction temperature. 2. Use a co-solvent to improve solubility. For example, a mixture of methanol and dichloromethane.
Decomposition of the purine ring during deprotection. The purine core can be sensitive to strong acidic conditions.1. Use milder acidic conditions for deprotection (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol). 2. Perform the reaction at a lower temperature and monitor carefully by TLC. 3. Consider using a protecting group that can be removed under non-acidic conditions (e.g., a benzyl group removed by hydrogenolysis).
Unexpected side reactions at the chloro-positions during N9-protection. The acidic conditions used for THP protection might activate the purine ring towards nucleophilic attack if a nucleophilic solvent is used.Use a non-nucleophilic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for the protection step.

Experimental Protocols

Protocol 1: N9-Tetrahydropyranylation of this compound (Representative Protocol)

This protocol is based on general procedures for the N9-protection of purines and may require optimization for this compound.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (1.5 - 2.0 eq).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction may take several hours to overnight.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 9-(tetrahydro-2H-pyran-2-yl)-2,6,8-trichloropurine.

Protocol 2: Deprotection of 9-(tetrahydro-2H-pyran-2-yl)-2,6,8-trichloropurine (Representative Protocol)

Materials:

  • 9-(tetrahydro-2H-pyran-2-yl)-2,6,8-trichloropurine

  • Methanol or Ethanol

  • Pyridinium p-toluenesulfonate (PPTS) or a dilute solution of HCl in an alcohol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 9-(tetrahydro-2H-pyran-2-yl)-2,6,8-trichloropurine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of PPTS (0.2 eq) or a few drops of a dilute HCl solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the deprotected this compound. Further purification can be done by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Common N9-Protecting Groups for Purines

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityAdvantagesDisadvantages
THP DHP, acid catalyst (e.g., PPTS, p-TsOH)Mild acid (e.g., PPTS in alcohol, dilute HCl)Stable to bases, nucleophiles, and mild reducing agents.Economical, easy to introduce.Creates a new stereocenter, leading to diastereomers.
Benzyl (Bn) Benzyl bromide, base (e.g., K₂CO₃, NaH)Hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions.High stability, no new stereocenter.Requires specialized equipment for hydrogenation.
Boc Boc₂O, base (e.g., DMAP)Strong acid (e.g., TFA)Stable to bases and nucleophiles.Widely used in organic synthesis.Requires strong acidic conditions for removal, which may not be suitable for all substrates.

Visualizations

protection_workflow start This compound protected 9-THP-2,6,8-Trichloropurine start->protected  Protection (DHP, PPTS) functionalized Selectively Functionalized 9-THP-Purine Derivative protected->functionalized  Selective Reaction  (e.g., Nucleophilic Substitution) deprotected Functionalized This compound Derivative functionalized->deprotected  Deprotection (Mild Acid)

Caption: Workflow for the selective functionalization of this compound using a THP protecting group.

troubleshooting_logic start N-Alkylation of this compound check_isomers Mixture of N7 and N9 isomers? start->check_isomers heat Heat the reaction mixture to isomerize N7 to N9 check_isomers->heat Yes single_isomer Desired N9 isomer obtained check_isomers->single_isomer No heat->single_isomer

Caption: Troubleshooting logic for addressing the formation of N7/N9 isomers during alkylation.

References

Technical Support Center: Monitoring 2,6,8-Trichloropurine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring reactions involving 2,6,8-trichloropurine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of using TLC to monitor a this compound reaction?

A1: TLC is used to separate components in a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on the TLC plate) and a mobile phase (the solvent system).[1] To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate over time. The starting material (this compound) will have a certain retention factor (Rf), and as the reaction progresses, a new spot corresponding to the product will appear, typically with a different Rf value. The reaction is considered complete when the spot for the starting material is no longer visible.[2]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: Solvent selection is crucial and often requires some experimentation.[3] The goal is to find a system where the starting material has an Rf value of approximately 0.3-0.5.

  • Starting Point: For purines, which are heterocyclic compounds, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is a good starting point.[4] A common initial trial is a 1:1 mixture of hexane and ethyl acetate.[5]

  • Polarity Adjustment:

    • If your spots remain at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the polar solvent.[6]

    • If your spots run to the top (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.[6]

  • For Polar Products: Reactions of this compound often involve nucleophilic substitution, replacing chlorine atoms with more polar groups (e.g., amines, alcohols). This will result in products that are more polar than the starting material and will have a lower Rf value. For very polar compounds, solvent systems like dichloromethane/methanol or even adding a small amount of acetic acid or ammonia can be effective.[6]

Q3: How can I visualize the spots on the TLC plate?

A3: Since this compound and its derivatives are generally colorless, a visualization technique is required.[7]

  • UV Light: Purine rings are aromatic and contain conjugated systems, making them UV-active.[7][8] This is the most common and non-destructive method. Plates containing a fluorescent indicator (e.g., F254) will glow green under short-wave UV light (254 nm), and UV-absorbing compounds will appear as dark spots.[9]

  • Iodine: Placing the dried TLC plate in a chamber with iodine crystals is a simple, semi-destructive method. Iodine vapor has an affinity for many organic compounds, causing them to appear as yellow-brown spots.[7][9]

  • Chemical Stains: For compounds that are not UV-active or for better visualization, destructive chemical stains can be used. A common general-purpose stain is p-anisaldehyde, which reacts with many functional groups upon heating to produce colored spots.[10]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place. This is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product's Rf is very close to the reactant's Rf or if components in the reaction mixture affect the elution of the starting material.

Detailed Experimental Protocol

This protocol outlines the standard procedure for monitoring a this compound reaction.

  • Chamber Preparation:

    • Pour the chosen solvent system into the TLC developing chamber to a depth of 0.5-1 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent but not submerged at the bottom. This saturates the chamber with solvent vapors, leading to better and more reproducible results.[3]

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • TLC Plate Preparation:

    • Using a pencil (never a pen, as ink will run), gently draw a straight origin line about 1-1.5 cm from the bottom of the TLC plate.[9]

    • Mark three small, evenly spaced ticks on this line for spotting: one for the starting material (SM), one for the co-spot (Co), and one for the reaction mixture (Rxn).

  • Sample Spotting:

    • Prepare a dilute solution of your this compound starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, carefully spot the starting material solution on the "SM" and "Co" marks. The spot should be as small as possible (1-2 mm diameter). Allow the solvent to evaporate completely.

    • At a specific time point (e.g., t = 0, 30 min, 1 hr), take a small aliquot from your reaction vessel using a capillary tube.

    • Spot the reaction mixture directly onto the "Rxn" and "Co" marks. Allow the solvent to fully evaporate. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it can cause streaking.[8]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[1][9]

    • Cover the chamber and allow the solvent front to ascend the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave UV lamp (254 nm).[9]

    • Gently circle the visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the "Rxn" lane to the "SM" lane to assess the consumption of starting material and the formation of new product spots.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare & Equilibrate Solvent Chamber B 2. Prepare TLC Plate (Draw Origin Line) A->B C 3. Spot Plate: - Starting Material (SM) - Co-spot (Co) - Reaction Mixture (Rxn) B->C D 4. Develop Plate in Saturated Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize Spots (e.g., UV 254 nm) E->F G 7. Circle Spots & Calculate Rf Values F->G H 8. Assess Reaction Progress: - SM Disappearance - Product Appearance G->H

Caption: Workflow for monitoring a reaction by TLC.

Quantitative Data: Solvent System Selection

Solvent System (v/v Ratio)PolarityTypical Application/Notes
Hexane / Ethyl Acetate (e.g., 4:1 to 1:4) Low to MediumExcellent starting point for many organic compounds. Adjust ratio to modify polarity. Good for less polar purine derivatives.[4]
Toluene / Ethyl Acetate (e.g., 9:1 to 1:1) Low to MediumToluene is slightly more polar than hexane; offers different selectivity.
Dichloromethane / Methanol (e.g., 99:1 to 9:1) Medium to HighA very common and effective system for more polar compounds, including many purine derivatives.[4]
Chloroform / Methanol (e.g., 9:1) Medium to HighSimilar to DCM/MeOH, provides good separation for a wide range of polarities.
Ethyl Acetate / Acetic Acid (e.g., 99:1) Medium (Acidic)Adding a small amount of acetic acid can reduce streaking for acidic compounds.
DCM / Methanol / NH4OH (e.g., 90:10:1) High (Basic)Adding a base like ammonium hydroxide can prevent streaking of basic compounds (e.g., amino-purines).[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaked or elongated. 1. Sample is too concentrated/overloaded.[9][10] 2. Compound is highly acidic or basic. 3. Reaction solvent (e.g., DMF, DMSO) has a high boiling point.[8]1. Dilute the sample before spotting.[10] 2. Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to the mobile phase.[6] 3. After spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing.[8]
No spots are visible under UV light. 1. Sample is too dilute.[9] 2. Compound is not UV-active. 3. The solvent level in the chamber was above the origin line.[9]1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[9] 2. Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., p-anisaldehyde).[10] 3. Ensure the origin line is always above the solvent level when placing the plate in the chamber.[9]
Spots are all at the bottom (Rf ≈ 0). The mobile phase is not polar enough to move the compounds off the baseline.[6]Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]
Spots are all at the top (Rf ≈ 1). The mobile phase is too polar, causing all compounds to travel with the solvent front.[6]Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[6]
Reactant and product spots are too close to separate. The chosen solvent system does not provide adequate resolution for the compounds.Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol, as this may alter the selectivity and improve separation.[8]
The solvent front is uneven or crooked. 1. The edge of the TLC plate is touching the filter paper or the side of the chamber.[9] 2. The bottom of the plate is not level in the solvent.1. Reposition the plate so it stands freely in the chamber.[9] 2. Ensure the chamber is on a level surface and the plate is placed flat on the bottom.

Troubleshooting Logic Diagram

G Problem TLC Problem Observed Streaking Streaking / Elongated Spots Problem->Streaking NoSpots No Spots Visible Problem->NoSpots PoorSep Poor Separation (Rf too high/low/close) Problem->PoorSep UnevenFront Uneven Solvent Front Problem->UnevenFront Sol_Streak1 Dilute Sample Streaking->Sol_Streak1 Cause: Overloaded Sol_Streak2 Add Acid/Base to Mobile Phase Streaking->Sol_Streak2 Cause: Acidic/Basic Compound Sol_NoSpots1 Concentrate Sample (Re-spot) NoSpots->Sol_NoSpots1 Cause: Too Dilute Sol_NoSpots2 Use Iodine or Chemical Stain NoSpots->Sol_NoSpots2 Cause: Not UV-Active Sol_PoorSep1 Adjust Solvent Polarity: - Rf too low -> More Polar - Rf too high -> Less Polar PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) PoorSep->Sol_PoorSep2 If resolution is poor Sol_Uneven Check Plate Placement in Chamber UnevenFront->Sol_Uneven

Caption: Decision tree for troubleshooting common TLC issues.

References

Navigating the Synthesis of Substituted Purines: A Technical Guide to Catalyst Selection for Cross-Coupling with 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the purine scaffold is a cornerstone of medicinal chemistry. 2,6,8-Trichloropurine serves as a versatile starting material for the synthesis of a diverse array of therapeutic candidates. However, the stepwise and regioselective introduction of substituents via cross-coupling reactions presents considerable challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this polychlorinated heterocycle.

The primary challenge in the cross-coupling of this compound lies in the differential reactivity of the three chlorine atoms. The general order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on the purine core is C6 > C2 > C8. This inherent reactivity profile dictates the typical sequence of functionalization. However, achieving high yields and selectivities, particularly for the less reactive C2 and C8 positions, requires careful selection of the catalyst system and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the chlorine atoms on this compound in cross-coupling reactions?

The C6 position is the most reactive and will typically undergo cross-coupling first under standard conditions. The C2 position is the next most reactive, followed by the C8 position, which is the most challenging to functionalize. This selectivity is governed by the electronic properties of the purine ring.

Q2: My Suzuki-Miyaura coupling at the C6 position is sluggish or gives low yields. What are the likely causes?

Low yields at the C6 position, while less common, can occur due to several factors:

  • Catalyst Deactivation: The purine substrate itself can act as a ligand, potentially deactivating the palladium catalyst.

  • Inappropriate Base: The choice of base is critical. While potassium carbonate is often effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, especially for less reactive boronic acids.[1]

  • Sub-optimal Solvent System: A combination of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is typically used. The ratio of these solvents can significantly impact the reaction rate and yield. For electron-rich boronic acids, anhydrous conditions may be preferable.[2]

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to lower yields. It is advisable to use fresh or properly stored reagents.

Q3: I am struggling to achieve cross-coupling at the C2 and C8 positions. What catalyst systems are recommended?

Activating the C-Cl bonds at the C2 and C8 positions requires more robust catalyst systems. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) are highly effective in promoting the oxidative addition of less reactive aryl chlorides.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also provide highly active catalysts for challenging cross-couplings.

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.

Q4: How can I control the regioselectivity in the Sonogashira coupling of a polyhalogenated purine?

Ligand selection can be a powerful tool to control regioselectivity. For instance, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, monodentate ligands like triphenylphosphine (PPh₃) favor coupling at the C2 position, whereas bidentate or electron-rich monodentate ligands can direct the reaction to the C8 position.[3] While this is for an iodo-substituted purine, the principle of ligand-controlled regioselectivity may be applicable to this compound with careful optimization.

Q5: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I mitigate this?

Decomposition can be caused by harsh reaction conditions. To address this:

  • Lower the Reaction Temperature: While higher temperatures are often needed for C-Cl bond activation, they can also lead to degradation. A careful balance is necessary.

  • Screen Different Bases: Strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions but can be too harsh for sensitive substrates. Milder bases like potassium phosphate or cesium carbonate should be considered.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled and efficient reaction, potentially reducing side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst system for C-Cl bond activation.Switch to a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading.
Poor solubility of the purine starting material.Use a co-solvent like DMF or NMP to improve solubility. Consider N-protection of the purine to enhance solubility in organic solvents.
Inefficient transmetalation (Suzuki).Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. The use of aqueous conditions can also facilitate this step.
Catalyst inhibition by the purine substrate.Increase the ligand-to-palladium ratio to prevent the purine from coordinating to the metal center.
Side Reactions Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira).Ensure the reaction is performed under strictly anaerobic conditions. For Sonogashira, consider copper-free conditions or the slow addition of the alkyne.
Protodeboronation of the boronic acid (Suzuki).Use anhydrous conditions, especially with electron-deficient boronic acids. Consider using boronate esters, which are more stable.
Dehalogenation of the purine.Lower the reaction temperature and/or use a milder base.
Lack of Regioselectivity Similar reactivity of the C-Cl bonds under the chosen conditions.Carefully control the stoichiometry of the coupling partner (use of ~1 equivalent for monosubstitution). Exploit the inherent reactivity difference (C6 > C2 > C8) by starting with milder conditions and gradually increasing the temperature or catalyst activity for subsequent couplings. For Sonogashira, explore different ligands to influence regioselectivity.[3]

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for the cross-coupling of this compound, based on data from related polychlorinated heterocycles. Note: These are starting points and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling

PositionPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
C6 Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or noneK₂CO₃ or K₃PO₄Toluene/H₂O or DME/H₂O80-10070-95
C2 Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene100-12050-80
C8 Pd₂(dba)₃ or Pd(OAc)₂BrettPhos or RuPhosK₃PO₄ or CsFDioxane or Toluene110-13030-60

Table 2: Sonogashira Coupling

PositionPalladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
C6 Pd(PPh₃)₂Cl₂PPh₃CuIEt₃N or DIPATHF or DMF25-8060-90
C2 Pd(OAc)₂cataCXium® ACuICs₂CO₃Dioxane80-11040-70
C8 Pd₂(dba)₃XantphosCuIK₃PO₄DMF100-12020-50

Table 3: Buchwald-Hartwig Amination

PositionPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
C6 Pd₂(dba)₃BINAP or XantphosNaOtBu or K₃PO₄Toluene or Dioxane80-11065-95
C2 Pd(OAc)₂RuPhos or DavePhosCs₂CO₃ or K₃PO₄Toluene100-12050-75
C8 G3-XPhos Precatalyst(integrated)LHMDS or K₃PO₄Dioxane110-13030-60

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling of this compound:

This protocol is a representative example for a stepwise functionalization, starting with the most reactive C6 position.

Step 1: C6-Arylation

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add Pd(PPh₃)₄ (0.05 equiv.) under a positive flow of argon.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 6-aryl-2,8-dichloropurine.

Step 2: C2-Arylation

  • To a flame-dried Schlenk flask, add the 6-aryl-2,8-dichloropurine (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add Pd₂(dba)₃ (0.03 equiv.) and SPhos (0.06 equiv.) under a positive flow of argon.

  • Add degassed dioxane.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed.

  • Follow the workup and purification procedure as described in Step 1 to isolate the 2,6-diaryl-8-chloropurine.

Step 3: C8-Arylation

Further functionalization at the C8 position will require more forcing conditions and a highly active catalyst system as outlined in Table 1. The general procedure is similar to Step 2, but with a higher reaction temperature and a more specialized catalyst.

Visualizing the Workflow

Decision Tree for Catalyst Selection in Sequential Cross-Coupling of this compound

The following diagram illustrates a general decision-making process for the stepwise functionalization of this compound.

G Catalyst Selection Workflow for this compound start Start: this compound c6_coupling Target C6 Position start->c6_coupling c6_catalyst Standard Pd Catalyst (e.g., Pd(PPh3)4) K2CO3, Toluene/H2O, 80-100°C c6_coupling->c6_catalyst c2_coupling Target C2 Position (on 6-substituted-2,8-dichloropurine) c6_coupling->c2_coupling c2_catalyst Bulky Phosphine Ligand (e.g., SPhos, XPhos) K3PO4, Dioxane, 100-120°C c2_coupling->c2_catalyst c8_coupling Target C8 Position (on 2,6-disubstituted-8-chloropurine) c2_coupling->c8_coupling c8_catalyst Highly Active System (e.g., BrettPhos, RuPhos) Stronger Base, High Temp, 110-130°C c8_coupling->c8_catalyst end Trisubstituted Purine c8_coupling->end

Caption: A simplified workflow for the sequential cross-coupling of this compound.

This guide provides a foundational understanding and practical starting points for the successful cross-coupling of this compound. Researchers are encouraged to perform their own optimizations for each specific transformation to achieve the best possible outcomes in their synthetic endeavors.

References

dealing with low solubility of 2,6,8-Trichloropurine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6,8-Trichloropurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a special focus on its limited solubility.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in many common organic solvents?

A1: The low solubility of this compound is a consequence of its chemical structure. The purine ring system, while containing nitrogen atoms, is largely aromatic and relatively nonpolar. The three chlorine substituents further increase the molecule's rigidity and molecular weight, contributing to strong intermolecular forces in the solid state. Overcoming these forces to dissolve the compound requires solvents with specific properties.

Q2: What are the recommended solvents for dissolving this compound?

A2: Polar aprotic solvents are generally the most effective for dissolving this compound and other chloropurines. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly recommended.[1] For related compounds like 6-chloropurine, solubilities of approximately 10 mg/mL in DMSO and DMF have been reported, which can serve as a useful starting point for this compound.

Q3: My this compound is not dissolving even in the recommended solvents. What can I do?

A3: If you are experiencing difficulty dissolving this compound, even in solvents like DMSO or DMF, you can try the following troubleshooting steps:

  • Gentle Heating: Increasing the temperature of the solvent can significantly improve solubility by providing the energy needed to break the crystal lattice forces of the solid.

  • Sonication: Using an ultrasonic bath can help to break apart solid agglomerates and enhance the dissolution process.

  • Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the solute and the solvent.

  • Solvent Purity: Ensure that your solvent is anhydrous, as the presence of water can sometimes hinder the dissolution of nonpolar compounds.

Q4: How does the low solubility of this compound affect its reactivity in chemical syntheses?

A4: Low solubility can significantly impact reaction kinetics by limiting the concentration of the reactant in the solution phase. For a reaction to proceed efficiently, the reactants must be adequately solvated. If this compound remains largely as a solid suspension, the reaction rate will be slow and potentially incomplete. Therefore, achieving at least partial dissolution is crucial for successful reactions.

Troubleshooting Guides

Guide 1: Improving Solubility for Nucleophilic Substitution Reactions

This guide provides a systematic approach to improving the solubility of this compound for nucleophilic substitution reactions.

Problem: this compound fails to dissolve in the reaction solvent, leading to a sluggish or incomplete reaction.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow start Start: Low Solubility Observed solvent_check Is the solvent a polar aprotic solvent (e.g., DMSO, DMF)? start->solvent_check switch_solvent Switch to a recommended polar aprotic solvent. solvent_check->switch_solvent No heat Apply gentle heat (e.g., 50-80 °C). solvent_check->heat Yes switch_solvent->heat sonicate Use sonication to aid dissolution. heat->sonicate check_dissolution Is the compound dissolved? sonicate->check_dissolution proceed Proceed with the reaction. check_dissolution->proceed Yes consider_alternatives Consider alternative strategies: - Higher temperatures - Different solvent system - Phase-transfer catalysis check_dissolution->consider_alternatives No

Caption: Troubleshooting workflow for low solubility.

Quantitative Data Summary

The following table summarizes the available solubility information for a related chloropurine, which can be used as an estimate for this compound.

CompoundSolventApproximate Solubility
6-ChloropurineDMSO~10 mg/mL
6-ChloropurineDMF~10 mg/mL

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound

This protocol provides a general methodology for performing a nucleophilic substitution reaction with this compound, taking into account its low solubility.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Solvent and Reactant Addition: To the reaction flask, add the anhydrous polar aprotic solvent.

  • Dissolution of this compound: Add the this compound to the solvent. Begin stirring and, if necessary, gently heat the mixture to aid dissolution. Sonication can also be applied at this stage.

  • Addition of Reagents: Once the this compound is at least partially dissolved, add the base (if required) followed by the nucleophile.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Protocol 2: Workflow for Handling Reactions with Poorly Soluble Reagents

The following diagram illustrates a general workflow for setting up and running a reaction involving a poorly soluble reagent like this compound.

G cluster_workflow Reaction Workflow for Poorly Soluble Reagents prep 1. Prepare Anhydrous Solvent (e.g., DMF, DMSO) dissolve 2. Add this compound & Apply Heat/Sonication prep->dissolve add_reagents 3. Add Other Reactants (Base, Nucleophile) dissolve->add_reagents react 4. Heat to Reaction Temperature & Monitor Progress add_reagents->react workup 5. Cooldown, Work-up & Purify Product react->workup

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6,8-trichloropurine. It provides troubleshooting guidance and answers to frequently asked questions regarding the byproducts and other common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound from uric acid?

The most frequently encountered byproducts in the synthesis of this compound, primarily when using uric acid and a chlorinating agent like phosphorus oxychloride (POCl3), are partially chlorinated purines and hydrolysis products. These arise from incomplete chlorination or reaction with residual moisture.

Q2: What causes the formation of these partially chlorinated byproducts?

Several factors can lead to the formation of incompletely chlorinated purines:

  • Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent (e.g., POCl3) will result in incomplete conversion of the hydroxyl groups on the uric acid molecule to chlorides.

  • Low Reaction Temperature or Short Reaction Time: The chlorination reaction may not proceed to completion if the temperature is too low or the reaction time is insufficient, leaving some positions on the purine ring unchlorinated.

  • Poor Reagent Purity: The purity of the chlorinating agent can affect its reactivity and lead to incomplete reactions.

Q3: How does hydrolysis lead to byproduct formation?

The chlorinating agents used in this synthesis, such as phosphorus oxychloride, are highly reactive towards water.[1][2][3][4][5] If there is any moisture present in the reaction setup (e.g., in the solvent, glassware, or starting materials), the chlorinating agent will react with it, reducing the amount available for the primary reaction. Furthermore, the chlorinated purine products are susceptible to hydrolysis, where the chloro groups are converted back to hydroxyl groups, yielding hydroxy-chloro-purine derivatives.

Q4: Can the purine ring itself degrade during the reaction?

Yes, under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, the purine ring can undergo degradation. While less common under optimized conditions, this can lead to a complex mixture of byproducts and a lower yield of the desired this compound. Studies on the chlorination of uric acid under different conditions have shown the formation of smaller molecules like cyanogen chloride, indicating the potential for ring cleavage.[6][7][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable steps to resolve them.

Issue 1: Low yield of this compound with significant amounts of mono- and di-chlorinated purines.

  • Possible Cause: Incomplete chlorination of the uric acid starting material.

  • Troubleshooting Steps:

    • Increase the excess of the chlorinating agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., phosphorus oxychloride) is used.

    • Optimize reaction conditions: Gradually increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

    • Ensure anhydrous conditions: Thoroughly dry all glassware and solvents before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

Issue 2: Presence of significant amounts of hydroxy-chlorinated purines in the final product.

  • Possible Cause: Hydrolysis of the product or intermediates during the reaction or work-up.

  • Troubleshooting Steps:

    • Strict moisture control: As mentioned above, ensuring strictly anhydrous conditions is critical.

    • Careful work-up: During the work-up procedure, avoid prolonged contact with aqueous solutions. Use non-aqueous work-up methods if possible. When quenching the reaction, do so at a low temperature to minimize hydrolysis.

Issue 3: Formation of a dark-colored, tar-like substance in the reaction mixture.

  • Possible Cause: Decomposition of the starting material, product, or solvent at high temperatures.

  • Troubleshooting Steps:

    • Lower the reaction temperature: While a sufficiently high temperature is needed for the reaction to proceed, excessive heat can cause degradation. Find the optimal temperature that promotes the reaction without significant decomposition.

    • Reduce reaction time: Prolonged heating can lead to byproduct formation. Monitor the reaction to determine the point of maximum conversion and avoid unnecessarily long reaction times.

    • Use a high-boiling point inert solvent: If the reaction is conducted at a very high temperature, ensure the solvent is stable under those conditions.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct NameChemical FormulaCommon Cause of Formation
2,6-Dichloro-8-hydroxypurineC5H2Cl2N4OIncomplete chlorination or hydrolysis
2,8-Dichloro-6-hydroxypurineC5H2Cl2N4OIncomplete chlorination or hydrolysis
6,8-Dichloro-2-hydroxypurineC5H2Cl2N4OIncomplete chlorination or hydrolysis
2-Chloro-6,8-dihydroxypurineC5H3ClN4O2Incomplete chlorination or hydrolysis
6-Chloro-2,8-dihydroxypurineC5H3ClN4O2Incomplete chlorination or hydrolysis
8-Chloro-2,6-dihydroxypurineC5H3ClN4O2Incomplete chlorination or hydrolysis

Experimental Protocols

Key Experiment: Synthesis of this compound from Uric Acid

This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Uric Acid

  • Phosphorus Oxychloride (POCl3)

  • N,N-Dimethylaniline (or another suitable tertiary amine)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and a gas inlet/outlet

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

Methodology:

  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask, suspend uric acid in the inert solvent.

  • Addition of Reagents: Slowly add N,N-dimethylaniline to the suspension with stirring. Then, add phosphorus oxychloride dropwise to the mixture at a controlled temperature (typically starting at room temperature and then heating). The addition should be done carefully as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

Synthesis_Pathway_and_Byproducts UricAcid Uric Acid (2,6,8-Trihydroxypurine) PartiallyChlorinated Partially Chlorinated Intermediates (e.g., Dichloro-hydroxypurines) UricAcid->PartiallyChlorinated + POCl3 (incomplete) Trichloropurine This compound (Target Product) UricAcid->Trichloropurine + POCl3 (complete) DegradationProducts Degradation Products (e.g., Ring-opened fragments) UricAcid->DegradationProducts Harsh Conditions PartiallyChlorinated->Trichloropurine + POCl3 HydrolysisByproducts Hydrolysis Byproducts (e.g., Dichloro-hydroxypurines) PartiallyChlorinated->HydrolysisByproducts + H2O Trichloropurine->HydrolysisByproducts + H2O Trichloropurine->DegradationProducts Harsh Conditions

Caption: Synthesis pathway of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproducts Identify Byproducts (e.g., via LC-MS, NMR) Start->CheckByproducts PartiallyChlorinated Partially Chlorinated Byproducts Detected? CheckByproducts->PartiallyChlorinated Hydrolysis Hydrolysis Byproducts Detected? PartiallyChlorinated->Hydrolysis No IncreaseReagent Increase POCl3 Ratio & Optimize Time/Temp PartiallyChlorinated->IncreaseReagent Yes Degradation Degradation Products Detected? Hydrolysis->Degradation No Anhydrous Ensure Strict Anhydrous Conditions Hydrolysis->Anhydrous Yes OptimizeConditions Lower Reaction Temp & Reduce Time Degradation->OptimizeConditions Yes End Improved Synthesis Degradation->End No IncreaseReagent->End Anhydrous->End OptimizeConditions->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Validation & Comparative

Mass Spectrometry Analysis of 2,6,8-Trichloropurine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for 2,6,8-trichloropurine and its derivatives. It is designed to assist researchers in selecting and developing robust analytical methods for the characterization and quantification of this important class of synthetic purine analogues. This document outlines common fragmentation patterns, presents comparative data, and provides detailed experimental protocols.

Introduction to the Mass Spectrometry of Halogenated Purines

This compound is a key synthetic intermediate used in the development of a wide range of biologically active purine derivatives, including potential therapeutics targeting purinergic signaling pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantitative analysis of these compounds.

The fragmentation of halogenated purines in the mass spectrometer is influenced by the number and position of the halogen substituents. Understanding these fragmentation patterns is crucial for the unambiguous identification of this compound and its derivatives in complex matrices.

Comparative Fragmentation Analysis

While a publicly available, detailed mass spectrum for this compound is limited, its fragmentation pattern can be reliably inferred from the analysis of its close structural analogs, such as 7-Methyl-2,6,8-trichloro-purine, and from the general principles of halogenated compound fragmentation. The primary fragmentation pathways typically involve the sequential loss of chlorine atoms and cleavage of the purine ring.

The isotopic signature of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a key characteristic in the mass spectra of chlorinated compounds, resulting in distinctive isotopic patterns for the molecular ion and chlorine-containing fragments.

Below is a comparative table summarizing the predicted and observed mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound and a methylated derivative.

CompoundIon TypePredicted m/zKey Fragmentation Pathways
This compound [M]+•222/224/226Successive loss of Cl•, loss of HCN
[M-Cl]+187/189/191Loss of a second Cl•, loss of HCN
[M-2Cl]+152/154Loss of the third Cl•, loss of HCN
[M-3Cl]+117Purine ring fragmentation
7-Methyl-2,6,8-trichloropurine [M]+•236/238/240Loss of Cl•, loss of CH3•, loss of HCN
[M-Cl]+201/203/205Loss of a second Cl•, loss of HCN
[M-CH3]+221/223/225Loss of Cl•

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate quantification of this compound derivatives. The following provides a general experimental protocol for LC-MS/MS analysis.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions and calibration standards.

  • Biological Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these relatively nonpolar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for purine derivatives.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method. For structural confirmation, full scan and product ion scan modes are used.

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 450 °C

    • Collision Gas: Argon

    • MRM Transitions: These need to be optimized for each specific derivative. For this compound, transitions could involve the molecular ion cluster (m/z 222/224/226) fragmenting to the [M-Cl]+ cluster (m/z 187/189/191).

Visualizations

Purinergic Signaling Pathway

Many derivatives of this compound are designed to interact with components of the purinergic signaling pathway, which plays a crucial role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation. The diagram below illustrates a simplified overview of this pathway, highlighting the P2Y12 receptor, a common target for antiplatelet drugs derived from purine analogs.

PurinergicSignaling cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidases P2Y12 P2Y12 Receptor ADP->P2Y12 Adenosine Adenosine TCP_Derivative This compound Derivative (Antagonist) TCP_Derivative->P2Y12 Blocks AC Adenylate Cyclase P2Y12->AC cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Inhibition of Platelet Aggregation cAMP->Platelet_Activation

Caption: Simplified diagram of the P2Y12 receptor signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound derivatives from a biological matrix.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for the quantitative analysis of this compound derivatives.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a powerful approach for their characterization and quantification. By understanding the typical fragmentation patterns and employing optimized LC-MS/MS methods, researchers can confidently identify and measure these compounds in various matrices. The protocols and data presented in this guide provide a solid foundation for developing and validating analytical methods for this important class of synthetic molecules, thereby supporting their advancement in drug discovery and development.

Unambiguous Structural Confirmation of Substituted Purines: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of substituted purines is a cornerstone of medicinal chemistry and drug development. The substitution pattern on the purine core dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. While various analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for the unambiguous assignment of complex molecular architectures in solution.

This guide provides a comprehensive comparison of 2D NMR techniques for the structural confirmation of substituted purines, supported by experimental data and detailed protocols. We will also explore alternative and complementary methods, offering a holistic view for researchers to select the most appropriate analytical strategy.

The Power of 2D NMR in Purine Chemistry

One-dimensional (1D) ¹H NMR spectra of substituted purines can often be complex and crowded, making definitive assignments challenging. 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals into two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap to the molecular structure.[1][2] Key 2D NMR experiments for the structural analysis of substituted purines include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon skeletons of the molecule.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), crucial for identifying quaternary carbons and piecing together different molecular fragments.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing invaluable information about the molecule's 3D structure and stereochemistry.[5][6]

Distinguishing Key Isomers: The N7 vs. N9 Substitution Challenge

A common challenge in purine synthesis is the formation of N7 and N9 regioisomers. Differentiating between these isomers is critical as their biological activities can vary significantly. 2D NMR, particularly HMBC and NOESY, provides definitive methods for this distinction.

Key 2D NMR Observables for N7/N9 Isomer Differentiation:

2D NMR ExperimentObservation for N9-Substituted PurineObservation for N7-Substituted Purine
HMBC Correlation between the substituent's protons (e.g., N-CH₂) and the purine C4 and C8 carbons.Correlation between the substituent's protons (e.g., N-CH₂) and the purine C5 and C8 carbons.
NOESY NOE (through-space) correlation is often observed between the substituent's protons and the H8 proton of the purine ring.[5]NOE correlation may be observed between the substituent's protons and the H5 proton, depending on the substituent's nature and conformation.[5]

Quantitative Data: 2D NMR of Substituted Purines

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for a selection of substituted purines, assigned using a combination of 1D and 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for 6,9-Disubstituted Purine Analogs in CDCl₃

PositionCompound A (R₁ = Cl, R₂ = Cyclopentyl)Compound B (R₁ = OMe, R₂ = Cyclopentyl)
¹H NMR
H-28.60 (s)8.25 (s)
H-87.80 (s)7.65 (s)
N⁹-CH4.90 (m)4.85 (m)
¹³C NMR
C-2152.5153.1
C-4151.8160.5
C-5131.5120.0
C-6159.0161.2
C-8145.0143.5
N⁹-CH55.054.8

Data compiled from various sources and representative examples.

Table 2: Comparison of Diagnostic ¹³C Chemical Shifts (ppm) for N7- and N9-tert-Alkylated 6-Chloropurines

CarbonN7-tert-Butyl-6-chloropurineN9-tert-Butyl-6-chloropurine
C-5~123~132
C-8~148~144

This data highlights the significant shielding of C5 in the N7 isomer compared to the N9 isomer, a key diagnostic marker.[7]

Experimental Protocols for 2D NMR Analysis

Detailed experimental procedures are crucial for obtaining high-quality, reproducible 2D NMR data. Below are generalized protocols for key experiments. Specific parameters may need to be optimized based on the sample and the spectrometer used.

Sample Preparation
  • Dissolve 5-10 mg of the purified substituted purine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • Ensure the sample is fully dissolved to avoid line broadening and artifacts.

  • Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

2D NMR Data Acquisition

Standard pulse programs available on modern NMR spectrometers (e.g., Bruker, Varian/Agilent) can be used.[8]

COSY (cosygpqf):

  • Objective: To identify ¹H-¹H coupling networks.

  • Key Parameters:

    • Spectral widths in F1 and F2 dimensions should cover all proton signals.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

HSQC (hsqcedetgpsisp2):

  • Objective: To correlate directly attached ¹H-¹³C pairs.

  • Key Parameters:

    • Set ¹H spectral width as in the ¹H spectrum.

    • Set ¹³C spectral width to cover all carbon signals (e.g., 0-160 ppm).

    • Optimize for an average one-bond coupling constant (¹JCH ≈ 145 Hz).

HMBC (hmbcgplpndqf):

  • Objective: To identify long-range ¹H-¹³C correlations (2-3 bonds).

  • Key Parameters:

    • Set spectral widths as for the HSQC experiment.

    • Optimize for a long-range coupling constant (e.g., 8 Hz).

NOESY (noesygpph):

  • Objective: To identify through-space ¹H-¹H correlations.

  • Key Parameters:

    • Spectral widths in F1 and F2 dimensions should cover all proton signals.

    • Mixing time (d8): 500-800 ms (optimized based on molecular size).

Visualizing the Workflow and Relationships

G Experimental Workflow for 2D NMR Structural Elucidation cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Purine Substituted Purine Sample Solvent Deuterated Solvent Purine->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC Connectivity Bond Connectivity COSY->Connectivity HMBC HMBC HSQC->HMBC Assignments Signal Assignments HSQC->Assignments HMBC->Connectivity Stereochem 3D Structure/ Stereochemistry NOESY->Stereochem Assignments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Workflow for Substituted Purine Structural Elucidation using 2D NMR.

G Logical Relationships of Key 2D NMR Experiments H1 ¹H Nuclei COSY COSY (¹H-¹H Correlation) H1->COSY J-coupling (2-3 bonds) HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC ¹J-coupling (1 bond) HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC nJ-coupling (2-3 bonds) NOESY NOESY (¹H-¹H Through-Space Correlation) H1->NOESY Dipolar coupling (<5 Å) C13 ¹³C Nuclei C13->HSQC C13->HMBC COSY->H1 HSQC->C13 HMBC->C13 NOESY->H1

Caption: Inter-Nuclear Relationships Revealed by Different 2D NMR Techniques.

Alternative and Complementary Structural Elucidation Techniques

While 2D NMR is a powerful tool, a multi-pronged analytical approach often provides the most robust structural confirmation.

Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Methods

TechniquePrincipleAdvantages for Substituted PurinesLimitations
2D NMR Spectroscopy Measurement of nuclear spin interactions in a magnetic field.Provides detailed connectivity and 3D structural information in solution; non-destructive.[9]Lower sensitivity compared to MS; not suitable for insoluble compounds; can be time-consuming.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight and elemental composition; fragmentation patterns can give structural clues.[10][11]Does not directly provide 3D structural information; isomers can be difficult to distinguish without fragmentation standards.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides a precise 3D atomic model of the molecule in the solid state.[9][12]Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state conformation.[9][12]
Mass Spectrometry in Detail

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a novel substituted purine. Tandem mass spectrometry (MS/MS) experiments, where a precursor ion is fragmented, can provide valuable structural information.[11] The fragmentation patterns of the purine ring and its substituents can help to deduce the substitution pattern, although interpretation can be complex and may require comparison with known compounds.

X-ray Crystallography in Detail

For compounds that can be crystallized, single-crystal X-ray diffraction provides the gold standard for unambiguous 3D structure determination.[12] It can definitively resolve issues of regiochemistry and stereochemistry. However, it is important to note that the conformation observed in the crystal lattice may not be the same as the biologically relevant conformation in solution, which is where NMR provides complementary and crucial information.[12]

Conclusion

The structural confirmation of substituted purines is a critical step in the development of new therapeutics. 2D NMR spectroscopy, through a suite of experiments including COSY, HSQC, HMBC, and NOESY, offers a powerful and versatile platform for the unambiguous determination of molecular structure and conformation in solution. When combined with complementary techniques such as mass spectrometry and X-ray crystallography, researchers can have the utmost confidence in their molecular architecture, paving the way for a deeper understanding of structure-activity relationships and the rational design of next-generation purine-based drugs.

References

Comparative Analysis of the Biological Activity of 2,6,8-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and enzyme inhibitory activities of substituted purine analogs, providing a synthesis of available experimental data.

Substituted purine analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, structurally mimicking endogenous purines, can interact with a wide range of biological targets, leading to effects such as cytotoxicity in cancer cells and inhibition of key enzymes like kinases. This guide provides a comparative overview of the biological activity of various 2,6,8-substituted purine analogs, with a focus on their potential as anticancer agents. The data presented is collated from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships.

Quantitative Data Summary

The biological activities of several 2,6,8-substituted purine analogs are summarized in the table below. The data primarily focuses on cytotoxic effects against various human cancer cell lines, with activity often reported as the concentration required for 50% growth inhibition (GI50 or IC50).

Compound/Analog DescriptionTarget Cell Line(s)Biological Activity (IC50/GI50 in µM)Reference
N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a)Various human tumor cell lines1-5[1][2]
N₉-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a)Various human tumor cell lines1-5[1][2]
N₉-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine (14)Various human tumor cell lines1-5[1][2]
N₉-[4'-chloro-2'-butynyl-1'-yl]-6-(4-methoxyphenyl)-purine (19)Various human tumor cell lines1-5[1][2]
6-(phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentylpurine (5)Huh7 (Liver Cancer)17.9[3]
6-(4-methylphenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentylpurine (6)Huh7 (Liver Cancer)14.2[3]
6-(4-methoxyphenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentylpurine (8)Huh7 (Liver Cancer)23.6[3]
5-Fluorouracil (Positive Control)Huh7 (Liver Cancer)30.6[3]
Fludarabine (Positive Control)Huh7 (Liver Cancer)28.4[3]
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (4h)CDK20.3[4]
Roscovitine (Positive Control)CDK2~0.6[4]

Experimental Protocols

Cytotoxicity Assays

A common method for evaluating the cytotoxic activity of these purine analogs is the Sulforhodamine B (SRB) assay.

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins in a stoichiometric manner under acidic conditions.

General Protocol:

  • Cell Plating: Cancer cells (e.g., Huh7, MCF7, HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with the synthesized purine analogs at various concentrations for a specified period, typically 72 hours.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of around 515 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.[3]

Kinase Inhibition Assays

The inhibitory effect of purine analogs on cyclin-dependent kinases (CDKs) is a key indicator of their potential as anticancer agents.

Principle: Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. The inhibition of this process by a compound is then determined.

General Protocol for CDK2 Inhibition Assay:

  • Reaction Mixture: A reaction mixture is prepared containing recombinant CDK2/cyclin E, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Compound Addition: The purine analog being tested is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blotting.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined.[4]

Signaling Pathways and Experimental Workflows

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Many purine analogs exert their anticancer effects by inhibiting cyclin-dependent kinases, which are crucial regulators of the cell cycle. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by purine analogs.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates CyclinE Cyclin E CDK46->CyclinE promotes expression CDK2 CDK2 CyclinE->CDK2 activates DNA_Synth DNA Synthesis CDK2->DNA_Synth initiates Inhibitor Purine Analog Inhibitor Inhibitor->CDK2 GrowthFactors Growth Factors GrowthFactors->CyclinD

Caption: Simplified CDK signaling pathway and inhibition by purine analogs.

General Workflow for Synthesis and Biological Evaluation

The process of developing and testing new purine analogs typically follows a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: Design of Purine Analogs Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Cytotoxicity Cytotoxicity Assays (e.g., SRB Assay) Biological_Eval->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (e.g., CDK2 Assay) Biological_Eval->Kinase_Assay Data_Analysis Data Analysis and SAR Studies Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt End End: Identification of Potent Analogs Lead_Opt->End

Caption: General workflow for the synthesis and evaluation of purine analogs.

References

Comparative In Vitro Kinase Inhibitory Profile of Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro kinase inhibitory activity of various substituted purine derivatives. The data presented is compiled from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this chemical scaffold in targeting different kinases. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for kinase inhibition assays, and visualizations of the experimental workflow and a relevant signaling pathway.

Data Presentation: Kinase Inhibitory Activity of Purine Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of various purine derivatives against their target kinases. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
2,6,9-Trisubstituted Purines
Compound 4fBcr-Abl70[1][2]
Compound 5jBTK410[1][2]
Compound 5bFLT3-ITD380[1][2]
Compound IIFLT3-ITD2[1][2]
2,7,9-Trisubstituted purin-8-ones
Compound 15aFLT350[3]
Various DerivativesCDK4Mid-nanomolar range[3][4]
6-(3-chloroanilino)purine Derivatives
Compound 4hCDK2300[5]
2,6-Substituted Purines with 4-Methylbenzamide
Compounds 7, 9, 10PDGFRα, PDGFRβ36-45% inhibition at 1µM[6]
Compounds 7, 8HER222-26% inhibition at 1µM[6]

Experimental Protocols

A variety of in vitro assays are employed to determine the kinase inhibitory potential of compounds. Below are generalized protocols for commonly used methods.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels correlates with kinase activity, as the kinase utilizes ATP to phosphorylate its substrate.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Test compounds (purine derivatives) dissolved in DMSO

  • Kinase-Glo® Reagent

  • Assay buffer (typically contains a buffering agent, MgCl2, and other components to ensure optimal kinase activity)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the Kinase-Glo® reagent, which contains luciferase and its substrate.

  • The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity of the compound is determined by the increase in luminescence compared to the control (no inhibitor). IC50 values are calculated from the dose-response curve.

Radiometric Kinase Assay

This highly sensitive method measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • Radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds

  • Assay buffer

  • Phosphocellulose paper or membrane

  • Wash buffer

  • Scintillation fluid and counter

Procedure:

  • The setup of the kinase reaction is similar to the Kinase-Glo® assay, with the test compound, kinase, and substrate.

  • The reaction is initiated by adding radioactively labeled ATP.

  • After incubation, the reaction mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • The membrane is washed extensively to remove unincorporated radioactive ATP.

  • The amount of radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • A decrease in radioactivity in the presence of the test compound indicates kinase inhibition.

Western Blotting for Phosphoprotein Analysis

This technique provides evidence of target engagement within a cellular context by detecting the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.

Procedure:

  • Culture cells and treat them with various concentrations of the purine derivatives for a specific duration.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its substrate.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection (e.g., chemiluminescence).

  • The reduction in the signal from the phosphorylated protein in treated cells compared to untreated cells indicates the inhibitory effect of the compound on the kinase signaling pathway.

Mandatory Visualization

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 2,6,8-Trichloropurine Derivatives Reaction_Setup Combine Kinase, Substrate, and Derivatives in Assay Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection_Step Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection_Step Measurement Measure Signal (Luminescence/Radioactivity) Detection_Step->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calc Calculate IC50 Values Data_Processing->IC50_Calc

Caption: Workflow of an in vitro kinase inhibitory assay.

G cluster_pathway Simplified FLT3 Signaling Pathway FL FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase FL->FLT3 Binds and Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates ERK ERK FLT3->ERK Activates via Ras/Raf/MEK Purine_Derivative This compound Derivative Purine_Derivative->FLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation and Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Simplified FLT3 signaling pathway and its inhibition.

References

structure-activity relationship (SAR) studies of 2,6,8-Trichloropurine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 2,6,8-trichloropurine analogs reveals a versatile scaffold for the development of potent therapeutic agents, particularly in the realm of oncology. While a singular, all-encompassing study is not available, a compilation of data from various research endeavors showcases distinct patterns of biological activity contingent on the nature and position of substituents. This guide synthesizes findings from multiple studies to provide a comparative overview of the SAR of these compounds.

Reactivity and Substitution Patterns

This compound serves as a key starting material for generating libraries of trisubstituted purine analogs. The chlorine atoms at the 2, 6, and 8 positions exhibit differential reactivity towards nucleophilic substitution, allowing for a stepwise and selective introduction of various functional groups. Generally, the substitution occurs preferentially at the C6 position, followed by the C2, and finally the C8 position.[1] This differential reactivity is crucial for the combinatorial synthesis of diverse purine libraries.

Structure-Activity Relationship Insights

The biological activity of 2,6,8-trisubstituted purine analogs is profoundly influenced by the substituents at each position.

  • C6 Position: Substitution at the C6 position is a critical determinant of activity. The introduction of various amines and arylpiperazinyl groups has been shown to be beneficial for cytotoxic activity.[2]

  • C2 Position: Modifications at the C2 position also play a significant role in modulating the biological effects. However, the introduction of bulky systems at this position can be unfavorable for cytotoxic activity.[2]

  • C8 Position: The C8 position offers further opportunities for diversification. The introduction of a phenyl group at this position has been explored in the development of novel anticancer agents.[3]

Comparative Biological Activity of Substituted Purine Analogs

The following tables summarize the cytotoxic activities of various substituted purine analogs from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.

Table 1: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogs against Various Cancer Cell Lines [3]

CompoundR (at C6)IC50 (µM) - Huh7 (Liver)IC50 (µM) - HCT116 (Colon)IC50 (µM) - MCF7 (Breast)
5 Phenylpiperazine17.9>100>100
6 4-Fluorophenylpiperazine14.293.281.7
8 4-Methoxyphenylpiperazine23.6>100>100
5-FU (Control) -30.64.832.5
Fludarabine (Control) -28.445.341.2

Table 2: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Derivatives [2]

CompoundR1 (at C2)R2 (at C6)R3 (at N9)IC50 (µM) - HL-60IC50 (µM) - A549IC50 (µM) - K562
7h 4-methylpiperazin-1-yl4-(4-fluorophenyl)piperazin-1-ylCyclopentyl2.810.15.6
Cisplatin (Control) ---9.712.311.2

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies.

Cytotoxicity Assay (MTT Assay)[4]

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]

  • Drug Treatment: The cells are then treated with various concentrations of the purine analogs and incubated for an additional 48-72 hours.[4]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

SRB (Sulphorhodamine B) Assay[3]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified period.

  • Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: The unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.

Visualizations

General Synthetic Pathway for 2,6,8-Trisubstituted Purines

G TCP This compound sub6 Nucleophilic Substitution at C6 TCP->sub6 P1 2,8-Dichloro-6-substituted purine sub6->P1 sub2 Nucleophilic Substitution at C2 P1->sub2 P2 8-Chloro-2,6-disubstituted purine sub2->P2 sub8 Nucleophilic Substitution or Cross-Coupling at C8 P2->sub8 P3 2,6,8-Trisubstituted purine sub8->P3

Caption: Stepwise synthesis of 2,6,8-trisubstituted purines.

General Mechanism of Action of Purine Analogs

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Purine Analog Purine Analog Transport into cell Transport into cell Purine Analog->Transport into cell Phosphorylation\n(Active Metabolite) Phosphorylation (Active Metabolite) Transport into cell->Phosphorylation\n(Active Metabolite) Inhibition of\nDNA Polymerase Inhibition of DNA Polymerase Phosphorylation\n(Active Metabolite)->Inhibition of\nDNA Polymerase Incorporation into\nDNA/RNA Incorporation into DNA/RNA Phosphorylation\n(Active Metabolite)->Incorporation into\nDNA/RNA DNA Synthesis\nInhibition DNA Synthesis Inhibition Inhibition of\nDNA Polymerase->DNA Synthesis\nInhibition DNA Damage DNA Damage Incorporation into\nDNA/RNA->DNA Damage Apoptosis Apoptosis DNA Synthesis\nInhibition->Apoptosis DNA Damage->Apoptosis

Caption: Cellular mechanism leading to apoptosis by purine analogs.

References

A Comparative Guide to the Purity Validation of 2,6,8-Trichloropurine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,6,8-Trichloropurine, a key intermediate in the synthesis of various biologically active purine analogs. This document outlines a standard reverse-phase HPLC (RP-HPLC) method and compares it with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a potent alternative, offering insights into their respective advantages in a research and drug development context.

Introduction to this compound and the Importance of Purity

This compound is a critical building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of therapeutic agents, including antiviral and anticancer drugs. The purity of this intermediate is paramount as impurities can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for purity determination are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is a widely adopted technique for the purity assessment of non-polar to moderately polar compounds like this compound. The method's reliability, reproducibility, and ability to separate a wide range of compounds make it a staple in pharmaceutical quality control.

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the chlorination of uric acid or guanine using reagents like phosphorus oxychloride.[1][2] Based on these synthetic routes, potential impurities may include:

  • Starting Materials: Unreacted uric acid or guanine.

  • Intermediates: Incompletely chlorinated purines such as 2,6-dichoropurine or 2,8-dichloropurine.

  • Byproducts: Products of side reactions, which can vary depending on the specific reaction conditions.

  • Degradation Products: Products formed upon exposure to stress conditions like acid, base, oxidation, heat, or light.

A robust HPLC method should be able to resolve this compound from all these potential impurities, qualifying it as a "stability-indicating" method.

Comparative Analysis: HPLC vs. UPLC-MS

While HPLC is a powerful tool, UPLC-MS offers several advantages, particularly in a drug development setting where rapid analysis and impurity identification are crucial.

FeatureHPLCUPLC-MS
Principle Separation based on partitioning between a stationary and mobile phase.Separation based on partitioning, coupled with mass detection for identification.
Resolution GoodExcellent, due to smaller particle size columns.
Analysis Time Longer run times.Significantly shorter run times.
Sensitivity GoodVery high, especially with mass detection.
Impurity Identification Requires isolation and further analysis (e.g., MS, NMR).Provides mass-to-charge ratio for immediate identification of impurities.
Method Development Can be time-consuming.Faster method development due to higher throughput.
Cost Lower initial instrument cost.Higher initial instrument and maintenance costs.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound Purity

This protocol describes a typical stability-indicating RP-HPLC method for the purity validation of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, stress studies should be performed. This involves subjecting the this compound sample to the following conditions and analyzing the resulting solutions by HPLC:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

Comparative UPLC-MS Method

This protocol outlines a UPLC-MS method for faster analysis and impurity identification.

UPLC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% to 95% B over 5 minutes, then hold at 95% B for 1 minute, and re-equilibrate at 10% B for 1 minute.
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Data Presentation

The following tables summarize the expected data from the HPLC and UPLC-MS analyses.

Table 1: HPLC Purity Analysis of this compound

SampleRetention Time (min)Peak Area% Area
This compound Standard12.51,500,000100
Test Sample - Main Peak12.51,485,00099.0
Test Sample - Impurity 18.27,5000.5
Test Sample - Impurity 210.17,5000.5

Table 2: UPLC-MS Analysis of a Stressed Sample of this compound

Retention Time (min)Observed m/zPossible Identity
3.1223.9 [M+H]⁺This compound
1.8189.9 [M+H]⁺Dichloropurine Isomer
2.5155.0 [M+H]⁺Monochloropurine Isomer

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Comparative Analysis Standard_Prep Standard Preparation HPLC_Method HPLC Method Development Standard_Prep->HPLC_Method Sample_Prep Test Sample Preparation Sample_Prep->HPLC_Method UPLC_MS_Method UPLC-MS Method Sample_Prep->UPLC_MS_Method Forced_Degradation Forced Degradation Forced_Degradation->HPLC_Method Specificity Specificity HPLC_Method->Specificity Linearity Linearity & Range HPLC_Method->Linearity Accuracy Accuracy HPLC_Method->Accuracy Precision Precision HPLC_Method->Precision LOD_LOQ LOD & LOQ HPLC_Method->LOD_LOQ Robustness Robustness HPLC_Method->Robustness Compare_Results Compare HPLC & UPLC-MS HPLC_Method->Compare_Results UPLC_MS_Method->Compare_Results Final_Report Final_Report Compare_Results->Final_Report Generate Report

Caption: Workflow for the validation of this compound purity by HPLC.

Conclusion

Both HPLC and UPLC-MS are powerful techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis. For routine quality control where a validated method is in place, HPLC provides a cost-effective and reliable solution. However, in a research and development setting, where speed, sensitivity, and the ability to rapidly identify unknown impurities are critical, UPLC-MS is the superior choice. The implementation of a robust, stability-indicating HPLC or UPLC-MS method is crucial for ensuring the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical products derived from it.

References

A Comparative Guide to the Cytotoxicity of Novel 2,6,8-Trichloropurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of novel compounds derived from the 2,6,8-trichloropurine scaffold. Due to the limited availability of public cytotoxicity data for the parent this compound compound, this analysis focuses on its structurally related analogs and compares their efficacy against established anticancer agents. The information herein is intended to support further research and development of purine-based cancer therapeutics.

Purine analogs are a well-established class of antimetabolites that have found utility in cancer therapy.[1] By mimicking the structure of natural purines, these compounds can disrupt critical cellular processes such as DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] The this compound core offers a versatile scaffold for the synthesis of novel derivatives with potential anticancer activity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various substituted purine analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison. For context, the cytotoxic activities of standard chemotherapeutic drugs, 5-Fluorouracil and Doxorubicin, are also included where available.

Compound/AnalogCell LineIC50 (µM)Assay TypeReference Compound(s)IC50 (µM)
2,6-Dichloro-9-(substituted)-purines
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-74.5SRBDoxorubicin0.05
HCT-1165.2SRBDoxorubicin0.2
A-3751.8SRBDoxorubicin0.09
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetateMCF-73.8SRBDoxorubicin0.05
HCT-1164.1SRBDoxorubicin0.2
A-3752.5SRBDoxorubicin0.09
6,8,9-Trisubstituted Purine Analogs
6-(phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purineHuh717.9SRB5-Fluorouracil30.6
HCT116>40SRBFludarabine28.4
MCF7>40SRBCladribine0.9
6-(4-methylphenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purineHuh714.2SRB5-Fluorouracil30.6
HCT11627.5SRBFludarabine28.4
MCF769.2SRBCladribine0.9
2,6,9-Trisubstituted Purine Analogs
Compound 4e (see reference for structure)HeLa2.7ColorimetricEtoposideNot specified
Compound 4h (see reference for structure)HeLa6.3ColorimetricEtoposideNot specified

Note: The data presented is compiled from various experimental studies and is intended for comparative purposes. Experimental conditions may vary between studies.[1][4][5]

Experimental Protocols

Detailed methodologies for the most commonly cited cytotoxicity assays are provided below.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6]

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for the desired period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[9]

  • Data Analysis: Determine the percentage of cell viability relative to the untreated control and calculate the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for cytotoxicity screening and a generalized signaling pathway for the mechanism of action of cytotoxic purine analogs.

Cytotoxicity_Screening_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells and Incubate (48-72h) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Assay Perform SRB or MTT Assay Treatment->Assay Measurement Measure Absorbance Assay->Measurement Data_Processing Calculate % Growth Inhibition Measurement->Data_Processing IC50_Calc Determine IC50 Values Data_Processing->IC50_Calc

Cytotoxicity Screening Workflow

Purine_Analog_MoA cluster_entry Cellular Uptake & Metabolism cluster_inhibition Inhibition of Nucleic Acid Synthesis cluster_apoptosis Induction of Apoptosis Purine_Analog Purine Analog Metabolite Active Triphosphate Metabolite Purine_Analog->Metabolite Intracellular Phosphorylation DNA_Polymerase DNA Polymerase Metabolite->DNA_Polymerase RNA_Polymerase RNA Polymerase Metabolite->RNA_Polymerase DNA_Damage DNA Damage Metabolite->DNA_Damage Incorporation into DNA DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Inhibition DNA_Synthesis->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Caspase_Cascade Caspase Cascade Activation p53_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Mechanism of Action of Purine Analogs

References

A Comparative Guide to the Reactivity of 2,6,8-Trichloropurine and Other Halopurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,6,8-trichloropurine with other halopurines. Understanding the relative reactivity of these compounds is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, particularly in the synthesis of novel purine derivatives with potential therapeutic applications. This document outlines the general principles of halopurine reactivity, presents available experimental data, and provides detailed experimental protocols for key transformations.

General Reactivity Principles of Halopurines

The reactivity of halopurines is primarily governed by the nature of the halogen substituent and its position on the purine ring. These factors significantly influence the susceptibility of the carbon-halogen bond to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halopurines is influenced by both the electrophilicity of the carbon atom and the stability of the leaving group. The order of reactivity is highly dependent on the nature of the nucleophile.

  • With strong nucleophiles (e.g., alkoxides, primary/secondary amines): The reactivity generally follows the order of electronegativity, as the attack of the nucleophile is the rate-determining step. The order is typically F > Cl ≈ Br > I .

  • With weak nucleophiles (e.g., anilines): The cleavage of the carbon-halogen bond becomes more important in the rate-determining step, leading to a reactivity order that parallels the carbon-halogen bond strength: I > Br > Cl > F .[1]

For polyhalogenated purines like this compound, the positions of the halogens are not equally reactive. The electron-withdrawing nature of the nitrogen atoms in the purine ring activates the C2, C6, and C8 positions towards nucleophilic attack. Experimental evidence consistently shows a general order of reactivity for these positions as: C6 > C2 > C8 .[2][3] This selectivity allows for the stepwise functionalization of polyhalopurines.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Consequently, the reactivity is inversely proportional to the carbon-halogen bond strength.

The generally accepted order of reactivity for halogens in these reactions is: I > Br > Cl . Fluoropurines are typically unreactive in these transformations. Similar to SNAr reactions, the C6 position in di- and trihalopurines is generally the most reactive site for cross-coupling.[3]

Comparative Reactivity Data

While direct kinetic studies comparing a wide range of halopurines under identical conditions are scarce in the literature, the established principles of reactivity allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected reactivity trends for this compound and other representative halopurines in common synthetic transformations.

Halopurine Reaction Type Relative Reactivity Notes
This compoundNucleophilic Substitution (strong nucleophile)C6 > C2 > C8Stepwise substitution is possible, allowing for selective functionalization.
2,6-DichloropurineNucleophilic Substitution (strong nucleophile)C6 > C2C6 position is preferentially substituted.
8-ChloropurineNucleophilic Substitution (strong nucleophile)Less reactive than C6- and C2-chloropurinesThe C8 position is generally the least activated towards nucleophilic attack.
2,6-DiiodopurineSuzuki-Miyaura CouplingMore reactive than 2,6-dichloropurineThe C-I bond is weaker and more susceptible to oxidative addition.
9-Benzyl-2,6-dichloropurineSuzuki-Miyaura CouplingC6 > C2Selective coupling at the C6 position can be achieved with one equivalent of boronic acid.
9-Benzyl-6-chloro-2-iodopurineSuzuki-Miyaura CouplingC2 > C6The more reactive C-I bond at the C2 position undergoes coupling preferentially.

Experimental Protocols

The following are representative experimental protocols for the amination and Suzuki-Miyaura coupling of chloropurines. These can be adapted to compare the reactivity of different halopurines by maintaining consistent reaction conditions.

Protocol 1: Nucleophilic Aromatic Substitution (Amination) of this compound

This protocol describes the selective mono-amination of a chloropurine at the C6 position.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired amine (1.1 mmol), and triethylamine (1.5 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 125 °C for 6 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the C6-aminated product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Chloropurine

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a chloropurine with a boronic acid.

Materials:

  • Chloropurine (e.g., 9-benzyl-2,6-dichloropurine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere system (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chloropurine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and Cs2CO3 (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[5]

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway Diagram

Halopurines are precursors to a wide array of biologically active molecules, including purine analogs that can function as antimetabolites in therapeutic applications. These analogs can interfere with nucleic acid synthesis by being incorporated into DNA or RNA, or by inhibiting key enzymes in the purine biosynthetic pathway, ultimately leading to cell cycle arrest and apoptosis.

Purine_Analog_Mechanism cluster_0 Cellular Environment Halopurine Halopurine (e.g., this compound) PurineAnalog Purine Analog Halopurine->PurineAnalog Metabolic Activation Nucleotide False Nucleotide PurineAnalog->Nucleotide Phosphorylation DNAPolymerase DNA Polymerase Nucleotide->DNAPolymerase Incorporation DNA DNA DNAPolymerase->DNA DNA Synthesis (Chain Termination) Apoptosis Apoptosis DNA->Apoptosis Induction

Caption: General mechanism of action for purine analogs as antimetabolites.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the reactivity of different halopurines in a specific chemical transformation.

Reactivity_Comparison_Workflow cluster_workflow Comparative Reactivity Workflow Start Select Halopurines for Comparison (e.g., this compound, 2,6-Dichloropurine) ReactionSetup Set Up Parallel Reactions (Identical Conditions: Temp, Conc, Time) Start->ReactionSetup Reaction Perform Chemical Transformation (e.g., Amination or Suzuki Coupling) ReactionSetup->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Analysis Quantitative Analysis (Yield, Conversion Rate) Monitoring->Analysis Comparison Compare Reactivity (Generate Comparative Data Table) Analysis->Comparison Conclusion Draw Conclusions on Relative Reactivity Comparison->Conclusion

Caption: Experimental workflow for comparing halopurine reactivity.

References

spectroscopic data for novel 2,6,8-Trichloropurine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of novel 6,8,9-trisubstituted purine analogues, with a comparative look at derivatives of 2,6,8-trichloropurine.

This guide provides a comprehensive comparison of spectroscopic data for a series of recently synthesized 6,8,9-trisubstituted purine analogues. While the presented novel compounds were synthesized from a 4,6-dichloropyrimidine precursor, their structural complexity and substitution pattern offer valuable insights for researchers working with highly functionalized purine scaffolds, including those derived from this compound. The data herein serves as a benchmark for the characterization of similar novel purine derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. This data is extracted from the work of Polat et al. (2024) and provides a clear comparison of how different substituents on the piperazine ring influence the spectroscopic properties of the purine core.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for Novel 6,8,9-Trisubstituted Purine Analogues [1]

Compoundδ (ppm) of Purine H-2 or H-8Key Aromatic and Aliphatic Protons (δ, ppm)
Intermediate 4 8.06 (s, 1H)1.40–1.48 (m, 2H), 1.61–1.73 (m, 4H), 2.06–2.13 (m, 2H), 4.34–4.39 (m, 1H)
Compound 5 8.36 (s, 1H)1.59–1.68 (m, 2H), 1.93–2.16 (m, 4H), 2.55–2.67 (m, 2H), 3.32 (t, 4H), 4.49 (br s, 4H), 4.70–4.78 (m, 1H), 6.88 (t, 1H), 6.97 (d, 2H), 7.14 (t, 4H), 7.19 (t, 1H), 7.28 (t, 2H), 7.40 (t, 2H), 7.61 (d, 2H)
Compound 6 8.36 (s, 1H)1.58–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.27 (s, 3H), 2.55–2.67 (m, 2H), 3.25 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.89 (d, 2H), 7.08–7.14 (m, 6H), 7.18 (t, 1H), 7.40 (t, 2H), 7.60 (d, 2H)
Compound 7 8.36 (s, 1H)1.57–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.54–2.67 (m, 2H), 3.27 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.88 (d, 2H), 7.09–7.23 (m, 7H), 7.40 (t, 2H), 7.60 (d, 2H)
Compound 11 8.36 (s, 1H)1.58–1.70 (m, 2H), 1.92–2.15 (m, 4H), 2.55–2.67 (m, 2H), 3.30 (t, 4H), 4.48 (br s, 4H), 4.69–4.78 (m, 1H), 6.88 (d, 2H), 7.08–7.14 (m, 4H), 7.18–7.30 (m, 6H), 7.40 (t, 2H), 7.60 (d, 2H)

Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃) for Novel 6,8,9-Trisubstituted Purine Analogues [1]

Compoundδ (ppm) of Purine CarbonsKey Aromatic and Aliphatic Carbons (δ, ppm)
Intermediate 4 121.56, 142.88, 149.81, 155.0423.71, 33.30, 53.15
Compound 5 151.34, 152.20, 153.68, 156.11, 159.1324.73, 30.64, 45.09, 49.64, 57.89, 116.44, 118.27, 119.79, 120.12, 120.71, 124.20, 125.13, 129.18, 129.98, 131.10, 149.48, 151.21
Compound 6 151.21, 152.19, 153.68, 156.11, 159.1120.43, 24.73, 30.63, 45.11, 50.23, 57.88, 116.82, 118.26, 119.78, 120.69, 124.18, 125.14, 129.70, 129.98, 131.10, 149.25, 149.43
Compound 7 151.19, 152.21, 153.62, 156.08, 159.1524.73, 30.64, 44.93, 49.61, 57.90, 117.60, 118.26, 119.80, 124.21, 124.97, 125.07, 129.03, 129.98, 131.08, 149.56, 149.95
Compound 11 151.18, 152.0, 153.46, 156.04, 159.1824.74, 30.65, 44.76, 49.06, 57.91, 115.63, 117.56, 118.26, 119.80, 120.72, 122.59, 124.23, 125.01, 129.99, 130.50, 131.07, 132.86, 149.60, 150.64

Table 3: Mass Spectrometry Data (ESI+) for Novel 6,8,9-Trisubstituted Purine Analogues [1]

Compoundm/z [M+H]⁺ or [M]⁺
Intermediate 4 213.1 (100%) [M+H]⁺
Compound 5 Not explicitly provided, but elemental analysis corresponds to C₃₂H₃₂N₆O
Compound 6 Not explicitly provided, but elemental analysis corresponds to C₃₃H₃₄N₆O
Compound 7 551.2 (100%) [M]⁺, 553.3 (36%) [M+2]⁺
Compound 11 585.3 (100%) [M]⁺, 587.2 (65%) [M+2]⁺, 589.3 (12%) [M+4]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the compound being analyzed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified purine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100.6 MHz for ¹³C nuclei.[1]

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Use the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Electrospray Ionization (ESI) is a common technique for the analysis of purine derivatives.[1] This is often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the instrument in positive ion mode to detect protonated molecules [M+H]⁺ or molecular ions [M]⁺.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity and stability.

    • Acquire data over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound. The isotopic pattern, especially for chlorine-containing compounds, can provide valuable confirmation of the elemental composition.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, C-Cl, aromatic C-H).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of novel purine derivatives, as well as a conceptual signaling pathway that such compounds might influence.

synthesis_workflow Synthesis and Spectroscopic Analysis Workflow start Starting Material (e.g., this compound) reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir structure Structure Elucidation nmr->structure ms->structure ftir->structure data Spectroscopic Data Comparison structure->data

Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of novel purine derivatives.

signaling_pathway Conceptual Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k purine Novel Purine Derivative purine->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A conceptual diagram showing the potential inhibitory action of a novel purine derivative on a cellular signaling pathway.

References

Unveiling the Structural Landscape of Trichloropurine Analogs: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the X-ray crystal structures of 2,6,8-trichloropurine-derived compounds remains a niche area in publicly available research. While numerous studies focus on the synthesis and biological screening of purine analogs, comprehensive crystallographic comparisons of a series of derivatives stemming from the this compound scaffold are not readily found in the scientific literature. However, by examining the crystal structures of closely related dichloropurine derivatives, we can gain valuable insights into the structural variations and intermolecular interactions that govern the solid-state architecture of these biologically relevant molecules.

This guide presents a compilation of crystallographic data for individual dichloropurine derivatives to offer a comparative perspective. It also outlines a general experimental protocol for the X-ray crystallographic analysis of such compounds and illustrates a representative signaling pathway often targeted by purine analogs.

Comparative Crystallographic Data

Due to the absence of a systematic comparative study on this compound derivatives, the following table summarizes crystallographic data for individual dichloropurine analogs to provide a foundational comparison. These examples shed light on how substitutions at different positions of the purine ring influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,6-Dichloro-7-isopropyl-7H-purineC₈H₈Cl₂N₄TriclinicP-17.0146(5)8.2862(6)8.9686(7)70.499(7)83.820(6)74.204(6)[1]
2,6-Dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purineC₁₆H₁₆Cl₂N₄O₇OrthorhombicP2₁2₁2₁10.455(1)12.383(1)15.621(1)909090[2]

Experimental Protocols

The determination of the crystal structure of this compound-derived compounds by X-ray crystallography involves a series of well-defined steps.

Synthesis and Crystallization
  • Synthesis: The target this compound derivative is first synthesized, often through nucleophilic substitution reactions on the this compound starting material.

  • Purification: The synthesized compound is purified to a high degree using techniques such as column chromatography or recrystallization to remove impurities that could hinder crystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion (hanging or sitting drop) and cooling crystallization. For instance, crystals of 2,6-dichloro-7-isopropyl-7H-purine were grown by the slow evaporation of a deuterochloroform solution at room temperature[1].

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain a final, accurate crystal structure.

Visualizing Methodologies and Pathways

To illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow Experimental Workflow for X-ray Crystallography synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement and Validation structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

A generalized workflow for the X-ray crystallographic analysis of chemical compounds.

Many purine derivatives are designed as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer.

G cluster_pathway Generalized Kinase Signaling Pathway Inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Intracellular Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade purine_derivative This compound Derivative (Kinase Inhibitor) purine_derivative->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Inhibition of a generic kinase signaling pathway by a purine derivative.

References

Assessing the Selectivity of Kinase Inhibitors Derived from 2,6,8-Trichloropurine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of kinase inhibitors derived from the versatile 2,6,8-trichloropurine scaffold. This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes relevant biological pathways to support informed decision-making in drug discovery projects.

The purine scaffold is a cornerstone in the development of kinase inhibitors due to its structural resemblance to the endogenous ATP molecule. By modifying the purine core at various positions, medicinal chemists can achieve potent and selective inhibition of specific kinases, which are critical targets in oncology and other therapeutic areas. The this compound core, in particular, offers three reactive sites for substitution, enabling the synthesis of diverse libraries of 2,6,8-trisubstituted purine derivatives with distinct kinase selectivity profiles. This guide focuses on comparing the selectivity of such compounds against various kinase targets.

Comparative Selectivity of 2,6,8-Trisubstituted Purine Derivatives

The following tables summarize the kinase inhibitory activities of representative compounds derived from a 2,6,8-trisubstituted purine scaffold. The data, presented as IC50 values, highlight the potency and selectivity of these compounds against different kinase families.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
15a FLT330Roscovitine-
CDK2>10000.3 µM
CDK4900-
14d FLT360Roscovitine-
CDK2>10000.3 µM
CDK4400-
14e FLT350Roscovitine-
CDK2>10000.3 µM
CDK4520-
4h CDK2300Roscovitine300
CDK4>10000-

Table 1: Kinase Inhibitory Activity of Selected 2,7,9-Trisubstituted Purin-8-ones and a C-2, C-8, N-9 Substituted 6-(3-chloroanilino)purine. Data extracted from multiple sources.[1][2]

Kinase Selectivity Profile of Compound 15a

To further assess the selectivity, compound 15a was profiled against a panel of 30 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for FLT3.

Kinase TargetResidual Activity (%) at 1 µM
FLT3 <10
Src<10
TTK<10
Lyn<10
Abl<10
STK16>10
EphA1>10
MEKK2>10
MER>10
CDK490

Table 2: Kinase Selectivity Profile of Compound 15a. The compound shows potent inhibition of FLT3 and a few other kinases while exhibiting minimal activity against the majority of the panel at 1 µM.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the kinase inhibitory activity and selectivity of the discussed compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup : A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement : The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate at 30°C A->B C Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based FLT3 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of the FLT3 receptor in a cellular context, which is a key step in its signaling cascade.

  • Cell Culture : MV4-11 cells, which endogenously express the FLT3-ITD mutation, are cultured in appropriate media.

  • Compound Treatment : The cells are treated with the test compounds at various concentrations for a defined period (e.g., 2 hours).

  • Cell Lysis : The cells are harvested and lysed to extract cellular proteins.

  • Western Blotting : The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation : The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3) and a loading control antibody (e.g., total FLT3 or GAPDH). Subsequently, a secondary antibody conjugated to a detectable enzyme is added.

  • Signal Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

  • Data Analysis : The inhibition of FLT3 autophosphorylation is determined by normalizing the p-FLT3 signal to the loading control and comparing it to the untreated control.

Signaling Pathway Perturbation

The inhibition of FLT3 kinase by these purine derivatives has direct implications for downstream signaling pathways that are crucial for cell survival and proliferation in acute myeloid leukemia (AML).

G cluster_pathway FLT3 Signaling Pathway FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 ERK12 ERK1/2 FLT3->ERK12 Inhibitor Compound 15a Inhibitor->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK12->Proliferation

Inhibition of the FLT3 signaling pathway by a selective inhibitor.

The constitutive activation of the FLT3 receptor, often due to internal tandem duplication (ITD) mutations, leads to the continuous phosphorylation and activation of downstream signaling molecules such as STAT5 and ERK1/2. These pathways, in turn, promote uncontrolled cell proliferation and survival. Selective inhibitors, such as compound 15a , block the autophosphorylation of FLT3-ITD, thereby suppressing the downstream STAT5 and ERK1/2 signaling and inducing cell cycle arrest and apoptosis in leukemia cells.[2]

Conclusion

The 2,6,8-trisubstituted purine scaffold provides a fertile ground for the development of potent and selective kinase inhibitors. The presented data for compounds derived from this and related purine structures highlight the potential to achieve high selectivity for clinically relevant targets like FLT3. The detailed experimental protocols and visualization of the targeted signaling pathway offer a comprehensive resource for researchers aiming to design and evaluate novel kinase inhibitors based on the purine core. Further exploration of substitutions at the C2, C6, and C8 positions will likely yield inhibitors with improved selectivity profiles and therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6,8-Trichloropurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,6,8-Trichloropurine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to general best practices for hazardous chemical waste management.

Important Note: The following procedures are based on general hazardous waste guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements, as these can vary.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). In case of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1][2] Remove contaminated clothing and shoes.

  • Inhalation: If inhaled, remove to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious.[1] Call a physician.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

    • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • Indicate the approximate quantity or concentration of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials.[1]

    • Store in a dry place and keep the container tightly closed.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[3][4]

    • Provide them with all necessary information about the waste, as indicated on your label.

Prudent Practices for Handling this compound Waste

The following table summarizes key safety and handling information for managing this compound waste.

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.[1][2]
Waste Container Compatible, leak-proof container with a secure lid.[3][4]
Waste Labeling "Hazardous Waste," "this compound," and concentration/quantity.[3]
Storage Conditions Well-ventilated, dry, and secure area away from incompatible materials.[1][2]
Spill Cleanup Use appropriate absorbent material, collect in a sealed container, and dispose of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal the Container C->D E Label Container: 'Hazardous Waste' 'this compound' Concentration/Quantity D->E F Store in a Designated Satellite Accumulation Area E->F G Is the container full or disposal scheduled? F->G H Contact Institutional EHS for Waste Pickup G->H  Yes I Continue to Store Safely G->I  No J EHS Collects Waste for Proper Disposal H->J I->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,6,8-Trichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 2,6,8-Trichloropurine, a chlorinated purine derivative that requires careful management in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Summary: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after completing all work and decontamination procedures.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon contamination. Check manufacturer's chemical resistance data.[1][2][3][4]Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including some chlorinated solvents.[1][2][3][4] Double gloving provides an additional layer of protection in case the outer glove is breached.
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation or injury. A face shield offers broader protection for the entire face.[5]
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator should be used when handling the powder outside of a certified chemical fume hood or ventilated enclosure.[6]Prevents inhalation of airborne particles, which can cause respiratory tract irritation. For significant spill events or in the absence of adequate engineering controls, a higher level of respiratory protection may be necessary.
Body Protection A disposable, solid-front, back-closing chemical-resistant gown with long sleeves and tight-fitting cuffs. A lab coat is not sufficient.[5]Prevents contamination of personal clothing and skin. The disposable nature ensures that contaminants are not carried outside of the laboratory.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the work area.

Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed.

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • The work surface should be lined with disposable, absorbent bench paper.

  • Ensure that a chemical spill kit is readily available. The kit should contain absorbent materials, decontamination solutions, and appropriate PPE.[7][8][9]

  • An eyewash station and safety shower must be accessible in the immediate work area.

2. Handling and Weighing:

  • Wear all required PPE before entering the designated handling area.

  • To minimize the generation of dust, purchase the smallest practical quantity of the chemical and, if possible, order it in a liquid form or in pre-weighed amounts.

  • If weighing the powder, do so within the chemical fume hood. Use an anti-static gun if the powder is prone to static, which can cause it to disperse.

  • Handle the compound gently to avoid creating airborne dust.

3. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces with a suitable cleaning agent, followed by a rinse with 70% isopropyl alcohol.[7]

  • Carefully wipe down the exterior of the primary container before returning it to storage.

  • Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including gloves, bench paper, and disposable gowns, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Unused or excess this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.[11][12]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10]

  • Store waste containers in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a certified hazardous waste management company.

  • Follow all local, state, and federal regulations for the disposal of chlorinated aromatic compounds.[13]

Quantitative Data

PropertyValueSource
Molecular Formula C₅HCl₃N₄PubChem
Molecular Weight 223.4 g/mol PubChem
Physical State Solid (powder)-
Occupational Exposure Limit (OEL) Not Established-

Note: In the absence of a specific OEL, it is recommended to handle this compound as a potent compound and maintain exposures to the lowest reasonably achievable level.

Experimental Protocols

While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety measures outlined in this document. All personnel must be trained on these procedures before commencing any work.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Work Surfaces handling_procedure->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_segregate Segregate and Label Waste cleanup_wash->disposal_segregate disposal_store Store Waste Securely disposal_segregate->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,8-Trichloropurine
Reactant of Route 2
Reactant of Route 2
2,6,8-Trichloropurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.